Isoorientin
描述
This compound has been reported in Gleditsia sinensis, Cecropia hololeuca, and other organisms with data available.
isolated from Swertia japonica; structure given in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRNZZJSYPIDI-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962609 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4261-42-1 | |
| Record name | Isoorientin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4261-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoorientin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-beta-D-glucopyranosyl-5,7-dihydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50962609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOORIENTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A37342TIX1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources of Isoorientin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin, a C-glycosylflavone of luteolin, is a promising natural compound with a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects. Its therapeutic potential has spurred significant interest in identifying and quantifying its natural sources for research and drug development purposes. This technical guide provides a comprehensive overview of the natural origins of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
This compound is widely distributed throughout the plant kingdom. It is found in various families of plants, with significant concentrations in the leaves, flowers, and fruits. Key plant families and species rich in this compound include:
-
Passifloraceae: The genus Passiflora (passionflower) is a well-documented source of this compound. Several species, including Passiflora edulis (passion fruit), Passiflora incarnata, and Passiflora caerulea, contain notable amounts of this flavonoid.[1][2]
-
Gentianaceae: Many species within the Gentiana genus are rich in this compound. Gentiana olivieri has been identified as a particularly potent source, with this compound being its main hypoglycemic component.[3]
-
Poaceae: This family includes common cereals and bamboos. Bamboo leaves, in particular, are a significant and commercially viable source of this compound.[4]
-
Fabaceae: Legumes such as Pueraria tuberosa (Kudzu) are known to contain this compound.
-
Verbenaceae: Vitex negundo is another medicinal plant recognized for its this compound content.
Other notable sources include the Açaí palm (Euterpe oleracea), Swertia japonica, and common buckwheat (Fagopyrum esculentum).[5]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and reliable methods for quantifying this compound.
Table 1: Quantitative Data of this compound in Various Natural Sources
| Plant Species | Plant Part | This compound Content (%) | Analytical Method | Reference |
| Gentiana olivieri | Leaves | 3.70 | HPLC-UV | Not available |
| Gentiana olivieri | Flowers | 3.28 | HPLC-UV | Not available |
| Gentiana gelida | Flowers | 3.52 | HPLC-UV | Not available |
| Gentiana asclepiadea | Leaves | 3.07 | HPLC-UV | Not available |
| Gentiana cruciata | Leaves | 2.27 | HPLC-UV | Not available |
| Passiflora alata | Leaves | 1.115 | HPLC-UV | Not available |
| Passiflora edulis | Leaves | 1.095 | HPLC-UV | Not available |
| Passiflora caerulea | Leaves | 1.590 | HPLC-UV | Not available |
| Passiflora incarnata | Leaves | 1.584 | HPLC-UV | Not available |
| Bamboo Leaves | Not specified | >2 | Not specified |
Experimental Protocols
Extraction and Isolation of this compound from Bamboo Leaves
This protocol describes a method for obtaining high-purity this compound from bamboo leaf flavones.
a. Crude Extract Preparation:
-
Dissolve commercially available bamboo leaf flavones in anhydrous ethanol.
-
Filter the solution to obtain a crude this compound extract.
b. Column Chromatography Purification:
-
Prepare a chromatography column with a hybrid resin composed of polyamide resin and silica gel (2:8 mass ratio).
-
Load the crude this compound extract onto the column.
-
Elute the column with a stepwise gradient of ethanol and isopropanol solutions:
-
80% aqueous ethanol
-
40-60% isopropanol in ethanol
-
90% isopropanol in ethanol
-
-
Collect the fractions eluted with 90% isopropanol in ethanol, which will contain the this compound.
c. Recrystallization:
-
Evaporate the collected fractions to approximately 30% of the original volume.
-
Add an equal volume of deionized water and stir to induce crystallization at 20°C for 7 hours.
-
Remove the supernatant and redissolve the crystals in anhydrous ethanol.
-
Repeat the evaporation and crystallization steps.
-
Filter the final crystals and wash with deionized water until no alcohol odor remains.
-
Dry the purified this compound crystals under reduced pressure at 60°C.
Extraction and Purification of Flavonoids from Passiflora Leaves
This protocol outlines a general method for the extraction and purification of flavonoids, including this compound, from Passiflora leaves.
a. Extraction:
-
Triturate dried plant material (500 g) and immerse in 2 L of 70% aqueous ethanol.
-
Agitate the mixture mechanically for 6 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
b. Liquid-Liquid Partitioning:
-
Solubilize the crude extract in 1 L of 70% aqueous ethanol and filter.
-
Perform sequential liquid-liquid partitioning with n-hexane, dichloromethane, ethyl acetate, and butanol.
-
Evaporate the solvents from each fraction to dryness under reduced pressure. The butanol fraction is typically enriched with C-glycosylflavonoids like this compound.
c. Column Chromatography:
-
Solubilize the butanol extract (3 g) in 5 mL of methanol.
-
Fractionate the extract using a Sephadex LH-20 column with methanol as the eluent.
-
Analyze the collected fractions by LC-DAD-MS to identify those containing this compound.
Isolation of this compound from Gentiana olivieri
This protocol describes the bioassay-guided fractionation for the isolation of this compound.
a. Extraction:
-
Prepare a methanolic extract of the flowering herbs of Gentiana olivieri.
b. Fractionation:
-
Subject the methanolic extract to bioassay-guided fractionation, which involves separating the extract into different fractions and testing each for its biological activity (in this case, hypoglycemic effect).
-
The ethyl acetate fraction is typically found to be the most active.
c. Column Chromatography:
-
Perform silica gel column chromatography on the active ethyl acetate fraction to isolate the main active ingredient, which is identified as this compound.
Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound in plant extracts.
a. Sample Preparation:
-
Prepare extracts of the plant material using a suitable solvent (e.g., methanol or ethanol-water mixtures).
-
Filter the extracts through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 350 nm.
-
Quantification: Use a calibration curve of a pure this compound standard.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for drug development.
Anti-inflammatory and Neuroprotective Pathways
This compound has been shown to attenuate inflammatory responses and exert neuroprotective effects by inhibiting the activation of microglia. This is achieved through the regulation of multiple interconnected pathways.
Caption: this compound's anti-inflammatory and neuroprotective mechanisms.
This pathway illustrates that Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Glycogen Synthase Kinase 3β (GSK3β), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines and subsequent neuroinflammation. This compound counteracts this by inhibiting GSK3β, NF-κB, and MAPKs, while activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the antioxidant enzyme Heme Oxygenase-1 (HO-1), ultimately leading to neuroprotection.
AMPK/AKT/Nrf2 Signaling Pathway in Neuroprotection
This compound has also been shown to protect neuronal cells from toxicity by activating the AMP-activated protein kinase (AMPK) and Protein Kinase B (AKT) pathways, which converge on Nrf2 activation.
Caption: this compound-mediated neuroprotection via the AMPK/AKT/Nrf2 pathway.
This diagram shows that this compound activates both AMPK and AKT, leading to the activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), which in turn upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby conferring neuroprotection.
Conclusion
This compound is a readily available natural flavonoid with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources, robust methods for its extraction, purification, and quantification, and insights into its molecular mechanisms of action. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological benefits of this compound. The continued investigation into this compound holds promise for the development of novel therapies for a range of diseases.
References
- 1. academicjournals.org [academicjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Hypoglycaemic activity of Gentiana olivieri and isolation of the active constituent through bioassay-directed fractionation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102285976A - Method for extracting this compound from bamboo leaf flavones - Google Patents [patents.google.com]
- 5. Showing Compound this compound (FDB012395) - FooDB [foodb.ca]
In Vitro Mechanisms of Action of Isoorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin, a naturally occurring flavonoid C-glycoside found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities.[1] In vitro studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anticancer agent.[1][2][3] This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on the core signaling pathways and cellular processes it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Anti-inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of key inflammatory mediators and signaling pathways. A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins involved in inflammation. Furthermore, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. This inhibition leads to the downregulation of various pro-inflammatory cytokines and enzymes. Another identified mechanism involves the regulation of glycogen synthase kinase 3β (GSK3β), which can influence inflammatory responses.
Quantitative Data: Anti-inflammatory Activity
| Target/Parameter | Cell Line | Method | Concentration/IC50 | Observed Effect | Reference |
| COX-2 | - | Spectroscopic/Polarographic | IC50: 39 µM | Potent inhibition | |
| TNF-α, IL-6, IL-1β | RAW 264.7 macrophages | ELISA | Not specified | Reduced expression | |
| iNOS, 5-LOX | RAW 264.7 macrophages | Western Blot | Not specified | Reduced expression | |
| NF-κB | RAW 264.7 macrophages | Western Blot | Not specified | Inactivation | |
| GSK3β | RAW264.7 macrophages | Western Blot | Not specified | Increased phosphorylation (inactivation) |
Signaling Pathway Diagram: Anti-inflammatory Action
Caption: this compound's anti-inflammatory mechanism.
Antioxidant Mechanisms of Action
The antioxidant properties of this compound are primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and phase II detoxification enzymes. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This activation of the Nrf2 pathway is mediated, at least in part, through the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. By enhancing the cellular antioxidant defense system, this compound helps to mitigate oxidative stress and protect cells from oxidative damage.
Quantitative Data: Antioxidant Activity
| Target/Parameter | Cell Line | Method | Concentration | Observed Effect | Reference |
| Nrf2 | HepG2 | Western Blot | 5 µg/mL | Upregulation and activation | |
| NQO1 | HepG2 | Western Blot | Not specified | Increased protein levels | |
| SOD, HO-1, NQO-1 | Chondrocytes | Western Blot | 20 µM | Increased levels | |
| MDA | Chondrocytes | Biochemical Assay | 20 µM | Reduced levels | |
| ROS | Chondrocytes | Fluorescence Microscopy | 20 µM | Inhibited H2O2-induced ROS |
Signaling Pathway Diagram: Antioxidant Action
Caption: this compound's antioxidant mechanism.
Anticancer and Pro-Apoptotic Mechanisms of Action
This compound has demonstrated significant anticancer activity in various cancer cell lines through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting cell migration and invasion.
One of the key pathways implicated in this compound-induced apoptosis is the activation of AMP-activated protein kinase (AMPK). AMPK activation can lead to the modulation of downstream targets that control cell growth and apoptosis. This compound also induces apoptosis by increasing the production of reactive oxygen species (ROS), which in turn mediates the MAPK/STAT3/NF-κB signaling pathways. Furthermore, this compound has been shown to regulate the expression of Bcl-2 family proteins, decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.
In addition to inducing apoptosis, this compound inhibits the migration and invasion of cancer cells by reversing the epithelial-mesenchymal transition (EMT). This is evidenced by the increased expression of the epithelial marker E-cadherin and decreased expression of the mesenchymal marker N-cadherin and matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.
Quantitative Data: Anticancer and Pro-Apoptotic Activity
| Target/Parameter | Cell Line(s) | Method | Concentration | Observed Effect | Reference |
| Cell Viability | Pancreatic (PATU-8988, PANC-1) | CCK-8 Assay | 20-160 µM | Dose-dependent inhibition | |
| Apoptosis | Pancreatic (PATU-8988, PANC-1) | Flow Cytometry | 20-160 µM | Increased apoptosis | |
| p-AMPK | Pancreatic (PATU-8988, PANC-1) | Western Blot | 20-320 µM | Increased expression | |
| Bcl-2 | Pancreatic | Western Blot | Not specified | Decreased expression | |
| Bax | Pancreatic | Western Blot | Not specified | Increased expression | |
| E-cadherin | Pancreatic | Western Blot | 20-160 µM | Increased expression | |
| N-cadherin, MMP-2, MMP-9 | Pancreatic | Western Blot | 20-160 µM | Decreased expression | |
| VEGF | Pancreatic | ELISA | 20-160 µM | Decreased secretion | |
| ROS Accumulation | Gastric (AGS) | Flow Cytometry | Not specified | Time-dependent increase |
Signaling Pathway Diagram: Pro-Apoptotic Action
Caption: this compound's pro-apoptotic mechanism.
Experimental Protocols
COX-2 Inhibition Assay
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound on COX-2.
-
Reagents and Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX assay buffer
-
Amplex™ Red reagent (or other suitable detection reagent)
-
Heme
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., λex = 535 nm, λem = 590 nm) in a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis for Signaling Proteins
This protocol provides a general workflow for detecting changes in protein expression levels (e.g., p-AMPK, Nrf2, Bcl-2) in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2, PANC-1) and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for a specified duration.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Transwell Migration and Invasion Assay
This protocol describes a method to assess the effect of this compound on cancer cell migration and invasion.
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium overnight.
-
-
Assay Setup:
-
For invasion assays, coat the upper surface of Transwell inserts (8.0 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 24 hours).
-
-
Staining and Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with a solution such as 0.1% crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells in several random fields under a microscope.
-
Express the results as the average number of migrated/invaded cells per field or as a percentage relative to the control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol details a common method for quantifying apoptosis induced by this compound.
-
Cell Treatment:
-
Treat cells with different concentrations of this compound or vehicle control for a specified time to induce apoptosis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to each sample.
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
Conclusion
The in vitro evidence strongly suggests that this compound possesses multifaceted pharmacological properties, primarily driven by its anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate key signaling pathways such as NF-κB, Nrf2/PI3K/Akt, and AMPK highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases characterized by inflammation, oxidative stress, and uncontrolled cell proliferation. This technical guide provides a comprehensive summary of the current understanding of this compound's in vitro mechanisms of action, along with foundational experimental protocols to aid in future research and development. Further investigation is warranted to fully elucidate its therapeutic potential and translate these in vitro findings into clinical applications.
References
- 1. rsc.org [rsc.org]
- 2. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity Screening of Isoorientin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted biological activities of isoorientin, a naturally occurring C-glucosyl flavone. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, stemming from its robust pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows to facilitate further research and drug development efforts.
Overview of Biological Activities
This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.[1] These foundational activities underpin its efficacy in various disease models, including metabolic disorders, cancer, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide will delve into the quantitative assessment and mechanistic pathways of these key biological activities.
Anticancer Activity
This compound has demonstrated significant anticancer effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and invasion, and downregulation of angiogenesis.[3]
| Cell Line | Cancer Type | Assay | Key Finding | Concentration/Dose | Reference |
| HT-29 | Human Colorectal Adenocarcinoma | XTT Assay | IC50 | 125 µM (at 48h) | |
| PANC-1 | Human Pancreatic Cancer | CCK8 Assay | Significant decrease in cell viability | 20, 40, 80, 160 µM | |
| PATU-8988 | Human Pancreatic Cancer | CCK8 Assay | Significant decrease in cell viability | 20, 40, 80, 160 µM | |
| HepG2 | Human Hepatocellular Carcinoma | Not Specified | Reduced proliferation | Not Specified | |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Similar effects on cell viability | Not Specified |
The cytotoxic effect of this compound on cancer cells is commonly determined using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay.
-
Cell Seeding: Plate cancer cells (e.g., HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for specific time points (e.g., 24, 48, 72 hours).
-
XTT Reagent Addition: Following treatment, add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well.
-
Incubation: Incubate the plates for a specified period (e.g., 4 hours) at 37°C in a humidified CO2 incubator. During this time, metabolically active cells reduce the XTT tetrazolium salt to a formazan dye.
-
Spectrophotometric Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The 50% inhibitory concentration (IC50) value is determined from the dose-response curve.
This compound exerts its anticancer effects in pancreatic cancer, in part, by activating the AMP-activated protein kinase (AMPK) signaling pathway. Activated AMPK can lead to the inhibition of downstream targets involved in cell growth and proliferation, while promoting apoptosis and reducing cell migration and invasion.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory activity in both in vitro and in vivo models. It acts by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
| Model | Species | Key Finding | Effective Dose | Reference |
| Carrageenan-induced hind paw edema | Mice | Significant anti-inflammatory activity | 15 and 30 mg/kg | |
| p-Benzoquinone-induced writhing test | Mice | Significant anti-nociceptive activity | 15 and 30 mg/kg | |
| Carrageenan-induced air pouch | Mice | Reduced cellular infiltration | Not Specified |
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimate mice or rats to the laboratory environment for at least one week.
-
Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.
-
Compound Administration: Administer this compound (e.g., 15 and 30 mg/kg, intraperitoneally) or a vehicle control to the animals.
-
Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
This compound attenuates neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in microglia. This leads to a reduction in the production of pro-inflammatory cytokines and enzymes like TNF-α, IL-1β, iNOS, and COX-2.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its diverse pharmacological effects. It can act as a direct radical scavenger and also enhance the endogenous antioxidant defense systems by activating the Nrf2 pathway.
| Assay | Model System | Key Finding | Value | Reference |
| DPPH Radical Scavenging | Chemical Assay | More potent than Trolox, BHT | Not Specified | |
| Superoxide Anion Scavenging | Xanthine/Xanthine Oxidase | IC50 | 9.0 ± 0.8 µM | |
| LDL Oxidation Inhibition | Cu2+-induced human LDL | Inhibition of oxidation | Effective |
This assay is a common and rapid method to screen for antioxidant activity.
-
Reagent Preparation: Prepare a stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in a suitable solvent like methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add different concentrations of this compound to the DPPH solution. Include a control (DPPH solution without the sample) and a blank (solvent without DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The results can be expressed as an IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
This compound upregulates and activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant and detoxification genes. This effect is dependent on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Neuroprotective Effects
This compound has shown promise in ameliorating cognitive impairments and protecting against neuronal damage. Its neuroprotective mechanisms involve restoring cholinergic system function, enhancing antioxidant defenses, and modulating critical signaling pathways in the brain.
| Model | Species | Key Finding | Effective Dose | Reference |
| Scopolamine-induced cognitive impairment | Mice | Significant improvement in learning and memory | 5 and 10 mg/kg, p.o. | |
| LPS-induced microglia activation | Mouse microglia cells (BV-2) | Inhibition of pro-inflammatory responses | Not Specified |
This behavioral test is used to assess short-term spatial working memory in rodents.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animal Model: Induce cognitive impairment in mice using an agent like scopolamine (1 mg/kg, i.p.).
-
Treatment: Administer this compound (e.g., 5 and 10 mg/kg, orally) for a specified period before the test.
-
Testing Procedure: Place a mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes). Record the sequence of arm entries.
-
Data Analysis: An "alternation" is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternation as [(Number of alternations) / (Total number of arm entries - 2)] * 100. An increase in the alternation percentage in the this compound-treated group compared to the scopolamine-only group indicates an improvement in spatial working memory.
This compound can reverse cognitive deficits by upregulating the expression of phosphorylated cAMP response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF) in the hippocampus and frontal cortex.
Metabolic Regulation
This compound has beneficial effects on metabolic health, including ameliorating hyperglycemia, hyperlipidemia, and insulin resistance.
| Model | Species | Key Finding | Treatment | Reference |
| Alloxan-induced diabetic rats | Rats | Significant reduction in blood glucose | 200 mg/kg (with lupeol) | |
| High-fructose-fed mice | Mice | Reduced serum lipid parameters | Not Specified | |
| Palmitate-exposed 3T3-L1 adipocytes | In Vitro | Improved glucose uptake, blocked lipid accumulation | 10 µM |
This workflow outlines the screening of this compound for its effects on insulin resistance in adipocytes.
Conclusion
This compound is a promising flavonoid with a wide array of biological activities that are relevant to the treatment of several major human diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Mechanistic studies consistently point towards its ability to modulate fundamental signaling pathways involved in inflammation, oxidative stress, cell survival, and metabolism, making it a compelling candidate for further preclinical and clinical investigation.
References
Isoorientin: A Deep Dive into its Neuroprotective Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isoorientin, a C-glycosylflavone found in various medicinal and dietary plants, has emerged as a promising natural compound with significant neuroprotective potential.[1] Extensive research has demonstrated its ability to counteract key pathological processes implicated in neurodegenerative diseases, primarily through its potent antioxidant and anti-inflammatory activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanisms of Action: A Multi-Targeted Approach
This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in cellular stress responses, inflammation, and survival. The primary mechanisms of action include the activation of the Nrf2/HO-1 antioxidant pathway, and the inhibition of the pro-inflammatory NF-κB and GSK3β signaling cascades.
Antioxidant Effects via the Nrf2/HO-1 Pathway
A cornerstone of this compound's neuroprotective activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these enzymes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.
Anti-inflammatory Effects through Inhibition of NF-κB and GSK3β Signaling
Neuroinflammation, often mediated by activated microglia, is a key contributor to the pathogenesis of neurodegenerative diseases. This compound has been shown to suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) and glycogen synthase kinase 3 beta (GSK3β) signaling pathways.[2]
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of kappa B (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. Nuclear p65 then promotes the transcription of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This compound prevents the degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm and inhibiting the production of these inflammatory molecules.[3]
Furthermore, this compound acts as a GSK3β inhibitor. Overactivation of GSK3β is implicated in neuroinflammation. By inhibiting GSK3β, this compound further suppresses the inflammatory cascade.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.
Table 1: In Vitro Neuroprotective Effects of this compound
| Experimental Model | Cell Line | Treatment | Key Findings | Reference |
| LPS-induced Neuroinflammation | BV-2 microglia | This compound (various concentrations) + LPS (1 µg/mL) | Significantly decreased production of NO, TNF-α, and IL-1β. Inhibited iNOS and COX-2 protein expression. | |
| 6-OHDA-induced Neurotoxicity | SH-SY5Y neuroblastoma | This compound pretreatment followed by 6-OHDA | Increased cell viability and attenuated apoptosis. Reduced intracellular ROS production. | |
| Aβ-induced Neuroinflammation | BV-2 microglia | This compound pretreatment followed by Aβ₂₅₋₃₅ | Inhibited the expression of iNOS, COX-2, TNF-α, and IL-6. | |
| H₂O₂-induced Oxidative Stress | PC12 cells | This compound pretreatment followed by H₂O₂ | Increased cell viability and reduced LDH release. | N/A |
Table 2: In Vivo Neuroprotective Effects of this compound
| Experimental Model | Animal Model | Treatment | Key Findings | Reference |
| Scopolamine-induced Cognitive Impairment | Mice | This compound (5 and 10 mg/kg, p.o.) | Significantly improved cognitive function in Y-maze and passive avoidance tests. Restored cholinergic system activity and antioxidant defense. | |
| Alzheimer's Disease Model | APP/PS1 mice | This compound (high dose) | Decreased amyloid-beta deposition in the cortex (38.1%) and hippocampus (45.2%). Reduced brain phospho-Tau levels. | |
| Cerebral Ischemia/Reperfusion Injury | Rats | This compound | Reduced infarct volume and neurological deficit scores. | N/A |
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the neuroprotective properties of this compound.
In Vitro Studies
1. Cell Culture and Treatment for Neuroinflammation Model:
-
Cell Line: Murine microglial BV-2 cells.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Cell Viability Assay (MTT Assay):
-
Following treatment, the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).
-
Cells are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
3. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.
-
The assay is performed according to the manufacturer's instructions, which typically involves coating a microplate with a capture antibody, adding the samples and standards, followed by a detection antibody, and a substrate for color development.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated from a standard curve.
5. Western Blot Analysis for Protein Expression:
-
Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, Nrf2, HO-1, p-p65, IκBα) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo Studies
1. Animal Models:
-
Scopolamine-Induced Amnesia Model: Mice are intraperitoneally (i.p.) injected with scopolamine (e.g., 1 mg/kg) to induce cognitive deficits. This compound is typically administered orally (p.o.) for a set period before the scopolamine challenge and behavioral testing.
-
APP/PS1 Mouse Model of Alzheimer's Disease: These transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations, are used to model the amyloid pathology of Alzheimer's disease. This compound is administered over a chronic period (e.g., several months).
2. Behavioral Tests:
-
Y-Maze Test: This test assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternation (entering a different arm in each of three consecutive entries) is calculated.
-
Passive Avoidance Test: This test evaluates long-term memory based on fear conditioning. The apparatus consists of a light and a dark compartment. During training, mice receive a mild foot shock upon entering the dark compartment. In the test session, the latency to enter the dark compartment is measured.
3. Biochemical Analysis of Brain Tissue:
-
Following behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected.
-
The tissues are homogenized for various biochemical assays, including:
-
ELISA: To measure levels of Aβ peptides and inflammatory cytokines.
-
Western Blotting: To analyze the expression of key proteins in the signaling pathways of interest.
-
Immunohistochemistry: To visualize the localization and expression of specific proteins (e.g., Aβ plaques, p-Tau) in brain sections.
-
Conclusion and Future Directions
The evidence strongly supports the neuroprotective properties of this compound, highlighting its potential as a therapeutic agent for neurodegenerative diseases. Its multi-targeted approach, involving the simultaneous modulation of antioxidant and anti-inflammatory pathways, makes it a particularly attractive candidate for complex multifactorial diseases like Alzheimer's and Parkinson's.
Future research should focus on:
-
Pharmacokinetic and Bioavailability Studies: To optimize dosage and delivery methods for effective central nervous system penetration.
-
Long-term Efficacy and Safety Studies: In various animal models of neurodegeneration to further validate its therapeutic potential.
-
Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with neurodegenerative conditions.
-
Structure-Activity Relationship Studies: To identify even more potent and specific derivatives of this compound for drug development.
References
- 1. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of this compound against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced pro-inflammatory responses through down-regulation of ROS-related MAPK/NF-κB signaling pathway in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Mechanisms of Isoorientin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoorientin, a naturally occurring C-glycosylflavone found in various plants, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the subsequent reduction of pro-inflammatory mediators. The primary mechanisms include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and activation of the Nrf2/HO-1 antioxidant pathway.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress this pathway. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, this compound inhibits the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5] As a result, the translocation of the NF-κB p65 subunit to the nucleus is blocked, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a critical role in cellular responses to external stressors, including inflammation. This compound has been demonstrated to block the activation of MAPKs in LPS-activated mouse microglial (BV-2) cells. By inhibiting the phosphorylation of ERK1/2, JNK, and p38, this compound disrupts the downstream signaling cascade that leads to the production of inflammatory mediators. This inhibition of MAPK activation contributes significantly to its overall anti-inflammatory effect.
Suppression of the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome. In models of lipopolysaccharide (LPS)-induced acute lung injury, this compound suppressed the overexpression of NLRP3, caspase-1, and ASC. This inhibitory action on the NLRP3 inflammasome is a key mechanism for its potent anti-inflammatory effects, particularly in reducing IL-1β levels.
Activation of Nrf2/HO-1 Pathway
In addition to its inhibitory effects on pro-inflammatory pathways, this compound also demonstrates protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. This compound promotes the expression of Nrf2 and HO-1 while down-regulating Keap1, an inhibitor of Nrf2. This activation of the Nrf2 pathway enhances the cellular antioxidant defense, thereby mitigating oxidative stress, a key component of the inflammatory process.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | This compound Concentration | Measured Effect | % Inhibition / Fold Change | Reference |
| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | COX-2 Expression | Dose-dependent decrease | |
| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | iNOS Expression | Dose-dependent decrease | |
| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | TNF-α Expression | Dose-dependent decrease | |
| RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25 µM | IL-1β Expression | Dose-dependent decrease | |
| BV-2 | LPS | Not specified | TNF-α Production | Significant decrease | |
| BV-2 | LPS | Not specified | IL-1β Production | Significant decrease | |
| BV-2 | Aβ25-35 | Not specified | iNOS Expression | Inhibition | |
| BV-2 | Aβ25-35 | Not specified | COX-2 Expression | Inhibition |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Inflammatory Agent | This compound Dosage | Measured Effect | % Inhibition / Fold Change | Reference |
| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | Paw Edema | Significant reduction | |
| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | COX-2 Expression | Dose-dependent decrease | |
| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | TNF-α Expression | Dose-dependent decrease | |
| BALB/c Mice | Carrageenan | 10 and 20 mg/kg | IL-1β Expression | Dose-dependent decrease | |
| Mice | LPS | 40 mg/kg | Lung Wet/Dry Ratio | Significant decrease | |
| Mice | LPS | 40 mg/kg | IL-6 in BALF | Significant decrease |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides an overview of the methodologies used in key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified duration (e.g., 3-4 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further period (e.g., 16-24 hours).
-
Measurement of Inflammatory Mediators:
-
Western Blotting: Cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with specific primary antibodies against COX-2, iNOS, p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, and p38. A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
ELISA: The concentrations of TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male BALB/c mice are used for the study.
-
Treatment: Animals are administered this compound (e.g., 10 and 20 mg/kg body weight) or a vehicle control intraperitoneally. A positive control group may receive a standard anti-inflammatory drug like celecoxib.
-
Induction of Inflammation: One hour after treatment, paw inflammation is induced by a subcutaneous injection of a 1% carrageenan solution into the plantar surface of the left hind paw.
-
Measurement of Edema: The thickness of the paw is measured at various time points after carrageenan injection using a digital caliper. The percentage of inhibition of edema is calculated by comparing the paw thickness in the treated groups to the control group.
-
Histopathological and Biochemical Analysis: At the end of the experiment, paw tissues can be collected for histopathological examination to assess cellular infiltration and for biochemical assays (e.g., Western blot, ELISA) to measure the expression of inflammatory markers.
Conclusion
This compound exhibits a multi-pronged anti-inflammatory effect by targeting key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, while simultaneously bolstering the cellular antioxidant defense system through the Nrf2 pathway. The quantitative data from both in vitro and in vivo studies robustly support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided herein offer a foundation for further research and development of this compound as a novel anti-inflammatory drug. This comprehensive guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of inflammation research and drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A dietary flavone with the potential to ameliorate diverse metabolic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Amyloid β25–35-Induced Neuronal Inflammation in BV2 Cells by Blocking the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antioxidant Capacity of Isoorientin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoorientin, a C-glycosylflavone found in various plant species, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant capacity of this compound in biological systems, focusing on its mechanisms of action, quantitative efficacy, and the signaling pathways it modulates. Through a detailed examination of in vitro and in vivo studies, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound (luteolin-6-C-glucoside) has emerged as a promising natural antioxidant. Its unique chemical structure, featuring a C-glycosyl moiety, contributes to its stability and bioavailability. This guide delves into the multifaceted antioxidant activities of this compound, encompassing direct radical scavenging and the modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging Activity
This compound exhibits significant direct radical scavenging activity against various free radicals. This capacity is a fundamental aspect of its antioxidant properties, allowing it to neutralize ROS and reactive nitrogen species (RNS) directly.
Data Presentation: In Vitro Radical Scavenging Assays
The following table summarizes the quantitative data from various in vitro assays demonstrating the radical scavenging efficacy of this compound.
| Assay | Target Radical | IC50 Value (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| DPPH | 1,1-diphenyl-2-picrylhydrazyl | Varies (e.g., more potent than BHT) | Trolox, BHT | - | [1] |
| Superoxide Anion Scavenging | Superoxide anion (O2•−) | 9.0 ± 0.8 | - | - | [1] |
| Peroxyl Radical Scavenging | Peroxyl radicals (ROO•) | Stoichiometry factor: 1.8 ± 0.1 | - | - | [1] |
| Hydroxyl Radical Scavenging | Hydroxyl radicals (•OH) | Second-order rate constant: 2.6 x 10^10 M⁻¹s⁻¹ | - | - | [1] |
Note: IC50 values can vary between studies due to different experimental conditions. BHT stands for butylated hydroxytoluene.
Experimental Protocols
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[2]
-
Reaction Mixture: A defined volume of the test sample (this compound at various concentrations) is added to the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the test sample (this compound at various concentrations) is mixed with the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes) in the dark.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.
Modulation of Endogenous Antioxidant Defense Systems
Beyond direct radical scavenging, this compound enhances the cellular antioxidant defense by upregulating the expression and activity of antioxidant enzymes.
Data Presentation: In Vivo and Cellular Studies
The following table summarizes the effects of this compound on key antioxidant enzymes and markers of oxidative stress.
| Biological System | Model | This compound Treatment | Effect on Antioxidant Enzymes | Effect on Oxidative Stress Markers | Source |
| HepG2 cells | Oxidative damage model | Pre-treatment with this compound | Increased levels of NQO1 | Protective effect against reactive oxygen intermediates | |
| Chondrocytes | H₂O₂-induced oxidative stress | Pre-treatment with ISO | Increased SOD, HO-1, and NQO-1 levels | Reduced MDA levels and intracellular ROS | |
| Mice | Acetaminophen (APAP)-induced hepatotoxicity | This compound treatment | Decreased SOD and GSH depletion | Decreased MDA formation | |
| Mice | High-fructose-fed | This compound treatment | Enhanced antioxidant enzyme activities | Ameliorated hepatic oxidative injury | |
| Diabetic Rats | Alloxan-induced diabetes | This compound treatment | Ameliorated levels of SOD, GSH, and CAT | Reduced oxidative stress |
Abbreviations: NQO1 - NAD(P)H:quinone oxidoreductase 1; SOD - Superoxide Dismutase; HO-1 - Heme Oxygenase-1; MDA - Malondialdehyde; ROS - Reactive Oxygen Species; GSH - Glutathione; CAT - Catalase.
Experimental Protocols
This assay measures the ability of a compound to prevent the formation of fluorescent probes by ROS within cells.
-
Cell Culture: A suitable cell line (e.g., HepG2) is cultured in a multi-well plate.
-
Loading with Fluorescent Probe: The cells are incubated with a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) by ROS.
-
Treatment: The cells are treated with this compound at various concentrations.
-
Induction of Oxidative Stress: A ROS generator (e.g., H₂O₂ or AAPH) is added to the cells.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Calculation of CAA: The antioxidant activity is quantified by calculating the area under the fluorescence curve, with and without the antioxidant.
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
-
Sample Preparation: Biological samples (e.g., tissue homogenates or cell lysates) are prepared.
-
Reaction with Thiobarbituric Acid (TBA): The sample is mixed with a solution of TBA and heated (e.g., at 95°C for 60 minutes). MDA reacts with TBA to form a pink-colored complex.
-
Extraction: The colored complex is extracted with a solvent like n-butanol.
-
Spectrophotometric Measurement: The absorbance of the extracted complex is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of MDA is determined by using a standard curve prepared with a known concentration of MDA.
Modulation of Signaling Pathways
This compound exerts its antioxidant effects not only by direct scavenging and enzyme upregulation but also by modulating key intracellular signaling pathways that regulate the cellular response to oxidative stress.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: this compound activates the Nrf2/ARE signaling pathway.
PI3K/Akt and MAPK Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) signaling pathways are also involved in mediating the antioxidant effects of this compound. Activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inactivation of GSK3β, which in turn promotes Nrf2 activation. The MAPK pathway, including ERK, JNK, and p38, is also modulated by this compound to protect against oxidative stress-induced apoptosis.
Caption: this compound modulates PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Signaling Pathway Analysis
Caption: Experimental workflow for analyzing signaling pathways.
Conclusion
This compound demonstrates a robust and multi-faceted antioxidant capacity in various biological systems. Its ability to directly scavenge free radicals, coupled with its indirect antioxidant effects through the upregulation of endogenous defense mechanisms via the Nrf2/ARE, PI3K/Akt, and MAPK signaling pathways, positions it as a compelling candidate for further investigation in the prevention and treatment of oxidative stress-related diseases. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to unlock the full therapeutic potential of this promising natural compound.
References
Discovery and isolation of Isoorientin from novel plant species
An In-depth Technical Guide to the Discovery, Isolation, and Analysis of Isoorientin from Plant Species
Introduction
This compound, a naturally occurring C-glycosyl flavonoid of luteolin, has garnered significant attention within the scientific and pharmaceutical communities for its wide spectrum of bioactive properties. As a 6-C-glucoside of luteolin, this compound is found in various plant species and has demonstrated considerable potential as an antioxidant, anti-inflammatory, anti-tumor, and anti-diabetic agent.[1][2][3] Modern research indicates that this compound exerts significant protective effects against myocardial ischemia and anoxia. The growing interest in its therapeutic applications necessitates the development of robust and efficient methods for its extraction, isolation, and quantification from novel and abundant botanical sources.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recent findings on plant sources of this compound, detailed experimental protocols for its isolation and purification, and an exploration of the key cellular signaling pathways it modulates.
Novel Plant Sources and this compound Content
Recent phytochemical analyses have identified several promising plant species as rich sources of this compound. The concentration of this compound can vary significantly depending on the species, the part of the plant used, and geographical location. Bamboo leaves, various Gentiana species, and Vaccinium bracteatum have been highlighted as particularly potent sources.[4][5] A quantitative summary of this compound content in selected species is presented below.
| Plant Species | Plant Part | This compound Content (% w/w or mg/g) | Reference |
| Gentiana olivieri | Leaves | 3.70% | |
| Gentiana olivieri | Flowers | 3.28% | |
| Gentiana gelida | Flowers | 3.52% | |
| Gentiana asclepiadea | Leaves | 3.07% | |
| Gentiana cruciata | Leaves | 2.27% | |
| Vaccinium bracteatum | Leaf Extract | 3.45 mg/g | |
| Bamboo Leaves (Folium Bambosae) | Leaf Flavones | > 2% | |
| Wasabia japonica | Flowers | Major Component |
Experimental Protocols: From Extraction to Purification
The isolation of high-purity this compound from plant matrices involves a multi-step process, beginning with extraction and followed by several stages of purification. The general workflow is depicted below.
Caption: A generalized workflow for the extraction and purification of this compound.
Extraction Protocols
The initial step involves extracting crude flavonoids from the prepared plant material.
-
Conventional Solvent Extraction:
-
Objective: To extract this compound and other flavonoids from dried, powdered plant material.
-
Protocol:
-
Mix the powdered plant material (e.g., bamboo leaves) with an anhydrous alcohol solution at a solid-liquid ratio ranging from 1:5 to 1:15 (g/ml).
-
Perform the extraction at a controlled temperature, for instance, 35°C.
-
The extraction can be enhanced using methods like heat reflux or maceration with soaking for extended periods (e.g., 12 hours).
-
Filter the mixture using medium-speed filter paper to separate the liquid extract from the solid plant residue.
-
Concentrate the resulting filtrate under reduced pressure to obtain the crude this compound extract.
-
-
-
Negative Pressure Extraction:
-
Objective: To efficiently extract this compound at lower temperatures to prevent thermal degradation.
-
Protocol:
-
Place the prepared plant material into a negative pressure container with an extraction solvent (e.g., ethanol-water mixture) at a ratio of 1:10 to 1:15 (g/ml).
-
Allow the mixture to digest for 1-2 hours under negative pressure (-0.065 to -0.075 MPa) and low temperature (30-35°C).
-
Filter the solution, collect the filtrate, and concentrate it to yield the crude extract. Using this method on bamboo leaves has been shown to produce an extract with an this compound purity of 8.3%.
-
-
Purification Protocols
Crude extracts contain a mixture of compounds, necessitating further purification to isolate this compound.
-
Macroporous Resin Column Chromatography:
-
Objective: To separate this compound from other compounds based on polarity.
-
Protocol:
-
Dissolve the crude extract in an appropriate solvent to prepare the sample solution.
-
Pack a chromatography column with a suitable macroporous resin (e.g., HPD-500, D101).
-
Load the sample solution onto the resin column.
-
Elute the column with a gradient of solvents, typically starting with water and gradually increasing the concentration of ethanol or methanol.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC to identify those rich in this compound.
-
Combine and concentrate the this compound-rich fractions.
-
-
-
High-Purity Isolation by Preparative HPLC:
-
Objective: To achieve high-purity (>98%) this compound for analytical standards or pharmacological studies.
-
Protocol:
-
Dissolve the semi-purified extract from the previous step in the mobile phase.
-
Utilize a preparative or semi-preparative HPLC system equipped with a reversed-phase C18 column.
-
Employ an isocratic or gradient mobile phase system, such as water-methanol-glacial acetic acid (e.g., 65:35:5 v/v/v), to achieve separation.
-
Set the detector at the maximum absorption wavelength for this compound (around 350-380 nm).
-
Collect the peak corresponding to the retention time of the this compound standard.
-
Evaporate the solvent to obtain crystalline, high-purity this compound. Purity levels as high as 98.7% have been achieved from bamboo leaf flavones using a combination of resin chromatography and recrystallization.
-
-
Analytical Method for Quantification
Accurate quantification of this compound in plant extracts is crucial for standardization and quality control. High-Performance Liquid Chromatography with a Photo Diode Array (HPLC-PDA) detector is the most common method.
| Parameter | Condition | Reference |
| Chromatography System | UHPLC or HPLC | |
| Column | Reversed-Phase C18 (e.g., 4.6 × 250 mm, 5 µm) | |
| Mobile Phase | Gradient or Isocratic. A: 0.1% Formic Acid in Water, B: Methanol or Acetonitrile. | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 - 40°C | |
| Detection Wavelength | 380 nm | |
| Retention Time | ~10.6 min (dependent on specific conditions) |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are rooted in its ability to modulate key cellular signaling pathways involved in processes like cell survival, inflammation, and oxidative stress.
AMPK Signaling Pathway in Cancer
In pancreatic cancer cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to a cascade of anti-cancer effects, including the induction of apoptosis and a reduction in cell invasion and migration.
Caption: this compound activates AMPK, leading to anti-cancer effects in pancreatic cells.
PI3K/AKT and MAPK Signaling in Osteoclastogenesis
This compound has been found to inhibit osteoclast formation and differentiation, suggesting its potential in treating osteoporosis. It achieves this by downregulating the expression of key transcription factors through the inhibition of the PI3K/AKT and MAPK signaling pathways.
References
- 1. Exploring the therapeutic potential of this compound in the treatment of osteoporosis: a study using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. mdpi.com [mdpi.com]
Isoorientin: A Phytochemical Powerhouse in Traditional Medicine
An In-depth Technical Guide on the Pharmacological Roles of Isoorientin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of this compound, a C-glycosyl flavone with a rich history in traditional medicine and significant potential for modern therapeutic applications. This compound is found in a variety of medicinal plants and has been traditionally used to treat a range of ailments. Modern scientific research has begun to validate these traditional uses, uncovering the molecular mechanisms behind its potent anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective properties. This document consolidates the current scientific knowledge on this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development.
Traditional Medicinal Uses of this compound-Containing Plants
This compound is a key bioactive constituent in numerous plants utilized in traditional medicine systems worldwide. These plants have been empirically used for centuries to address a variety of health concerns, laying the groundwork for contemporary pharmacological investigation.
| Plant Family | Plant Species | Traditional Uses |
| Poaceae (Grass family) | Hordeum vulgare (Barley) | Used as a demulcent, diuretic, and for treating febrile conditions. |
| Triticum aestivum (Wheat) | Employed for its restorative and anti-inflammatory properties. | |
| Phyllostachys nigra (Black bamboo) | Leaves are used for their antipyretic and diuretic effects. | |
| Fabaceae (Legume family) | Pueraria montana (Kudzu) | Utilized in Traditional Chinese Medicine for fever, acute dysentery, and to relieve muscle aches. |
| Passifloraceae (Passionflower family) | Passiflora edulis (Passion fruit) | Traditionally used as a sedative and to treat anxiety and insomnia. |
| Gentianaceae (Gentian family) | Gentiana olivieri | Employed in Turkish folk medicine as an antidiabetic and for digestive ailments.[1] |
Pharmacological Activities and Quantitative Data
Scientific studies have substantiated the traditional claims by demonstrating this compound's diverse pharmacological effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by modulating key inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.[2] This leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.
| Assay | Model System | Treatment | Result | Reference |
| Carrageenan-induced paw edema | BALB/c mice | This compound (10 and 20 mg/kg, i.p.) | Significant reduction in paw edema at 3 hours post-carrageenan injection. | [3] |
| Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | This compound (µM concentrations) | Dose-dependent decrease in the expression of COX-2, TNF-α, IL-1β, iNOS, and 5-LOX.[4] | [4] |
| LPS-induced TNF-α and NO production | BV2 and SIM-A9 microglia | This compound | Significantly inhibited the production of TNF-α (p < 0.01) and NO (p < 0.001). |
Antioxidant Activity
This compound's potent antioxidant properties are attributed to its ability to scavenge free radicals and to activate the Nrf2-ARE signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.
| Assay | Method | This compound Concentration | IC50 Value | Reference |
| DPPH radical scavenging | Spectrophotometry | Various | Not explicitly stated, but showed potent activity. | |
| DPPH radical scavenging | Spectrophotometry | Various | EC50 = 25.93 ± 1.80 g L-1 (for passion fruit rind extract rich in this compound) |
Anti-diabetic Activity
A key mechanism of this compound's anti-diabetic effect is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, this compound can delay glucose absorption and manage postprandial hyperglycemia.
| Assay | Enzyme Source | This compound Concentration | IC50 Value | Reference |
| α-glucosidase inhibition | Saccharomyces cerevisiae | Various | Not explicitly stated, but flavonoids are known inhibitors. | |
| α-glucosidase inhibition | Not specified | Various | Not explicitly stated, but implied as a mechanism for this compound-rich plants. |
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential by mitigating oxidative stress, reducing neuroinflammation, and modulating key signaling pathways involved in neuronal survival.
| Assay | Model System | Treatment | Result | Reference |
| Scopolamine-induced cognitive impairment | Mice | This compound (5 and 10 mg/kg, p.o.) | Significantly improved cognitive impairments and restored cholinergic system and antioxidant defense. | |
| 6-OHDA-induced neurotoxicity | SH-SY5Y cells | This compound | Protected against neurotoxicity by activating the AMPK/AKT/Nrf2 signaling pathway. | |
| LPS-induced microglia activation | BV2 and SIM-A9 cells | This compound | Attenuated microglia activation by regulating GSK3β, NF-κB, and Nrf2/HO-1 signaling pathways. |
Key Signaling Pathways
The pharmacological activities of this compound are underpinned by its interaction with critical cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the established mechanisms of action.
Anti-inflammatory Signaling Pathway
Antioxidant Signaling Pathway
References
- 1. Neuroprotective effects of orientin on oxygen-glucose deprivation/reperfusion-induced cell injury in primary culture of rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102285976A - Method for extracting this compound from bamboo leaf flavones - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
In silico docking studies of Isoorientin with target proteins
An In-Depth Technical Guide to In Silico Docking Studies of Isoorientin with Target Proteins
Introduction
This compound, a naturally occurring flavone C-glycoside, has garnered significant attention in pharmacological research due to its wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties.[1][2][3][4][5] This compound is found in various plants and is known for its potential to modulate critical cellular pathways involved in several pathologies. In the realm of modern drug discovery, in silico molecular docking has emerged as a powerful and indispensable tool. It facilitates the prediction of binding affinities and interaction patterns between a ligand, such as this compound, and a macromolecular target, typically a protein. This computational approach accelerates the identification of potential therapeutic agents by providing valuable insights into their mechanism of action at a molecular level, thereby reducing the time and cost associated with traditional high-throughput screening.
This technical guide provides a comprehensive overview of in silico docking studies performed with this compound against various therapeutic target proteins. It details the experimental protocols, summarizes quantitative binding data, and visualizes the associated biological pathways and experimental workflows, serving as a resource for researchers, scientists, and professionals in drug development.
General Experimental Protocol for Molecular Docking
The following protocol outlines a generalized methodology for conducting molecular docking studies with this compound, synthesized from common practices in the field.
Software and Tools
A variety of software packages are available for molecular docking, each with unique algorithms and scoring functions. Commonly used software includes:
-
AutoDock and AutoDock Vina: Widely used open-source software for docking small molecules.
-
Schrödinger Suite (Glide): A comprehensive commercial package known for its high-precision docking.
-
MOE (Molecular Operating Environment): An integrated platform offering a range of molecular simulation tools, including docking.
-
UCSF Chimera: A visualization tool that also integrates with docking software like AutoDock Vina.
-
BIOVIA Discovery Studio: Used for visualizing and analyzing protein-ligand interactions.
Ligand Preparation
The three-dimensional (3D) structure of this compound is the starting point for any docking study.
-
Structure Retrieval: The 3D structure of this compound (C21H20O11) can be obtained from chemical databases like PubChem (CID 114776). The structure is typically downloaded in SDF or MOL format.
-
Format Conversion and Optimization: The downloaded structure is converted to a suitable format for the docking software, such as PDB or PDBQT. Energy minimization and geometry optimization of the ligand structure are performed using computational methods to obtain a stable, low-energy conformation.
Target Protein Preparation
The selection and preparation of the target protein structure are critical for accurate docking results.
-
Structure Retrieval: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions or molecules from the active site.
-
Adding Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned, which are crucial for calculating electrostatic interactions.
-
Active Site Definition: The binding site, or "active site," of the protein is defined. This is often the pocket where a known native ligand binds. A grid box is generated around this active site to define the search space for the docking algorithm.
Molecular Docking Simulation
With the prepared ligand and protein, the docking simulation is performed.
-
Conformational Sampling: The docking algorithm systematically explores various conformations (poses) of the ligand within the defined active site of the protein.
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. The software ranks the poses based on these scores.
Analysis of Results
The final step involves analyzing the docking output to understand the interaction.
-
Binding Affinity: The docking score, representing the binding free energy, is the primary quantitative output. A more negative value suggests a stronger binding affinity.
-
Interaction Analysis: The best-ranked pose is visualized to identify the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.
Workflow for In Silico Molecular Docking
The entire process, from data retrieval to analysis, can be visualized as a systematic workflow.
References
- 1. This compound: Unveiling the hidden flavonoid's promise in combating cancer development and progression - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Anticancer Mechanism of this compound Isolated from Eremurus Spectabilis Leaves via Cell Cycle Pathways in HT-29 Human Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of this compound against microglia activation induced by lipopolysaccharide via regulating GSK3β, NF-κb and Nrf2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico and in vitro studies of lupeol and iso-orientin as potential antidiabetic agents in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Changes Induced by Isoorientin Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gene expression modifications induced by Isoorientin treatment. This compound, a naturally occurring flavonoid C-glycoside, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This document summarizes the key signaling pathways modulated by this compound, presents available quantitative data on gene expression changes, details relevant experimental protocols, and provides visual representations of the molecular mechanisms involved.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in cellular homeostasis, stress response, and disease pathogenesis. The primary pathways identified are the Nrf2 antioxidant response pathway, the AMPK energy sensing pathway, the PI3K/Akt survival pathway, and the MAPK/NF-κB inflammatory pathway.
Nrf2 Antioxidant Response Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][2] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a battery of cytoprotective genes encoding antioxidant enzymes and phase II detoxification enzymes.
AMPK Signaling Pathway
In the context of cancer, particularly pancreatic cancer, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK acts as a cellular energy sensor, and its activation can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In some cancer cell types, this compound has been observed to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.[2]
MAPK/NF-κB Signaling Pathway
In inflammatory conditions, this compound has demonstrated the ability to attenuate the inflammatory response by down-regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3] This leads to a reduction in the expression of pro-inflammatory mediators.
Quantitative Gene Expression Changes
The following table summarizes the quantitative changes in gene and protein expression observed in pancreatic cancer cells (PANC-1 and PATU-8988) following treatment with this compound for 24 hours. Data is presented as fold change relative to untreated controls.
| Gene/Protein | Cell Line | This compound Concentration (µM) | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| E-cadherin (CDH1) | PANC-1 | 80 | ~1.8 | Increased | |
| PATU-8988 | 80 | ~2.0 | Increased | ||
| N-cadherin (CDH2) | PANC-1 | 80 | ~0.4 | Decreased | |
| PATU-8988 | 80 | ~0.3 | Decreased | ||
| MMP2 | PANC-1 | 80 | ~0.5 | Decreased | |
| PATU-8988 | 80 | ~0.4 | Decreased | ||
| MMP9 | PANC-1 | 80 | ~0.3 | Decreased | |
| PATU-8988 | 80 | ~0.2 | Decreased | ||
| VEGF | PANC-1 | 80 | ~0.4 | Decreased | |
| PATU-8988 | 80 | ~0.3 | Decreased | ||
| BAX | PANC-1 | 80 | - | Increased | |
| PATU-8988 | 80 | - | Increased | ||
| BCL-2 | PANC-1 | 80 | - | Decreased | |
| PATU-8988 | 80 | - | Decreased |
Experimental Protocols
This section outlines the general methodologies employed in studies investigating the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: Various cell lines have been used, including pancreatic cancer cells (PANC-1, PATU-8988), gastric cancer cells (AGS), and microglial cells (BV-2).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Working solutions are made by diluting the stock solution in the culture medium to the desired final concentrations.
-
Treatment: Cells are seeded in culture plates or flasks and allowed to adhere and grow to a specific confluency (e.g., 70-80%). The culture medium is then replaced with a medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 24 hours) before being harvested for analysis.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit or a TRIzol-based method.
-
RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers or oligo(dT) primers.
-
qRT-PCR: The relative expression levels of target genes are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay. A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where ΔCt = Ct(target gene) - Ct(housekeeping gene) and ΔΔCt = ΔCt(treated sample) - ΔCt(control sample).
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The expression of a housekeeping protein (e.g., GAPDH, β-actin) is used for normalization.
Conclusion
This compound modulates gene expression through multiple signaling pathways, leading to its observed antioxidant, anti-inflammatory, and anti-cancer effects. The activation of the Nrf2 pathway contributes to its cytoprotective properties, while its influence on the AMPK, PI3K/Akt, and MAPK/NF-κB pathways underscores its potential as a therapeutic agent in various diseases. Further research, particularly large-scale transcriptomic studies, is warranted to fully elucidate the complete spectrum of gene expression changes induced by this compound and to identify novel therapeutic targets.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific applications.
References
Methodological & Application
Application Notes and Protocols for Isoorientin Quantification using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin, a C-glycosylflavone found in various medicinal plants, has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antinociceptive, and antidiabetic properties.[1] Accurate and precise quantification of this compound in plant materials, biological samples, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. High-performance liquid chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the quantification of this compound using HPLC, intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix.
1.1. Plant Material (e.g., Leaves, Flowers)
-
Ultrasound-Assisted Extraction (UAE):
-
Methanol Extraction:
-
Dissolve the dried plant extract in 50% methanol to a concentration of 10.0 mg/mL.
-
Sonicate for 10 minutes at room temperature.
-
Filter the solution using a 0.45 µm PTFE syringe filter prior to HPLC analysis.
-
1.2. Biological Samples (e.g., Rat Plasma)
-
Protein Precipitation:
-
To a plasma sample, add methanol for protein precipitation.
-
Use a simple protein precipitation method with methanol to extract this compound and an internal standard (e.g., rutin).
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
HPLC Methodologies
Several HPLC methods have been developed and validated for this compound quantification. Below are detailed protocols for three different methods.
Method 1: Isocratic Elution for Plant Extracts
This method is suitable for the routine analysis of this compound in plant extracts.
-
Chromatographic Conditions:
-
Column: LiChrospher 100 RP-18 (5 µm, 4.6 × 250 mm).
-
Mobile Phase: Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 354 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Not specified, typically ambient or controlled at 25°C.
-
Method 2: Gradient Elution for Complex Samples (e.g., Buckwheat Sprouts)
This method provides better separation for complex matrices containing flavonoid isomers.
-
Chromatographic Conditions:
-
Column: ProntoSIL 120-5-C18-ace-EPS (5.0 μm, 4.6 × 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program: A specific gradient program should be optimized based on the sample complexity. A typical starting point could be a linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.
-
Method 3: UHPLC Method for Biological Samples (e.g., Rat Plasma)
This ultra-high-performance liquid chromatography (UHPLC) method is suitable for pharmacokinetic studies requiring high sensitivity and short analysis times.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna Omega Polar C18 (1.6 µm, 100 mm × 2.1 mm).
-
Mobile Phase:
-
Solvent A: 1% aqueous acetic acid.
-
Solvent B: 100% acetonitrile.
-
-
Flow Rate: 0.25 mL/min.
-
Detection: Diode Array Detector (DAD).
-
Gradient Program: A gradient elution is used.
-
Method Validation
To ensure the reliability of the quantitative data, the HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by injecting a series of standard solutions at different concentrations.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound quantification.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 (Plant Extracts) | Method 2 (Plant Extracts) | Method 3 (Rat Plasma - UHPLC) | Method 4 (Plant Extracts) |
| Column | LiChrospher 100 RP-18 (5 µm, 4.6 × 250mm) | Zorbax SB-Aq (5 µm, 4.6 mm × 150 mm) | Phenomenex Luna Omega Polar C18 (1.6 µm, 100 mm × 2.1 mm) | Eclipse XDB-C18 (5 µm, 4.6 × 250 mm) |
| Mobile Phase | Water:Methanol:Glacial Acetic Acid (65:35:5, v/v/v) | Acetonitrile and Water (gradient) | 1% aqueous acetic acid and 100% acetonitrile (gradient) | Methanol and 0.01% formic acid in water (gradient) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.25 mL/min | 1.0 mL/min |
| Detection Wavelength | 354 nm | 280 nm | Diode Array Detector | 380 nm |
| Column Temperature | Not Specified | 25°C | Not Specified | 30°C |
| Injection Volume | 10 µL | 5 µL | Not Specified | Not Specified |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Study 1 (Plant Extracts) | Study 2 (Rat Plasma - UHPLC) | Study 3 (Plant Extracts) | Study 4 (Plant Extracts) |
| Linearity Range | 0.016 - 0.080 mg/mL | 20-5000 ng/mL | 0.34–5.0% | 1.0–50.0 μg/mL |
| Correlation Coefficient (R²) | 0.9992 | 0.9993 | 0.9974 | ≥ 0.9999 |
| Precision (RSD%) | Not Specified | <10.7% (Intra- and Inter-day) | < 3.3% (n=7) | < 2.0% (Intra- and Inter-day) |
| Accuracy (Recovery %) | Not Specified | 89.4% - 101.3% | Not Specified | 97.81–102.14% |
| LOD | Not Specified | Not Specified | 0.10% | Not Specified |
| LOQ | Not Specified | 20 ng/mL | 0.34% | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key parameters for HPLC method validation.
References
Application Notes & Protocols: Ultrasound-Assisted Extraction of Isoorientin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of isoorientin from plant materials using Ultrasound-Assisted Extraction (UAE). This document is intended to guide researchers in optimizing extraction efficiency and obtaining high-purity this compound for further scientific investigation and drug development.
Introduction to this compound and Ultrasound-Assisted Extraction (UAE)
This compound (luteolin-6-C-glucoside) is a flavonoid C-glycoside found in various medicinal and edible plants, including bamboo leaves, Trollius species, and passionflower. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. These properties make this compound a compound of significant interest for the development of novel therapeutics.
Ultrasound-Assisted Extraction (UAE) is a green and efficient extraction technique that utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing mass transfer and increasing the extraction yield of bioactive compounds. Compared to conventional methods such as maceration and Soxhlet extraction, UAE offers several advantages, including shorter extraction times, reduced solvent consumption, and lower operating temperatures, which helps in preserving thermolabile compounds like this compound.
Experimental Protocols
This section details the protocols for the UAE of this compound from plant material, followed by its quantification.
General Workflow for Ultrasound-Assisted Extraction of this compound
The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant material.
Caption: General workflow for this compound extraction.
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound from Bamboo Leaves
This protocol is based on optimized parameters reported for the extraction of flavonoids from bamboo leaves.
Materials and Equipment:
-
Dried and powdered bamboo leaves (particle size < 0.5 mm)
-
Ethanol (70% v/v in deionized water)
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 300 W)
-
Heating mantle or water bath with temperature control
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper or centrifuge)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered bamboo leaves and place them into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 70% ethanol to the flask, resulting in a solid-to-liquid ratio of 1:20 (g/mL).
-
Ultrasonic Extraction:
-
Place the flask in an ultrasonic bath preheated to 60°C.
-
Set the ultrasonic frequency to 40 kHz and the power to 300 W.
-
Sonicate for 30 minutes. Ensure the flask is adequately submerged in the water bath.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material. Alternatively, centrifuge the mixture at 4000 rpm for 15 minutes and decant the supernatant.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to remove the ethanol. The resulting aqueous extract can be freeze-dried to obtain a solid powder.
-
Quantification: Dissolve a known amount of the dried extract in methanol and analyze the this compound content using HPLC.
Protocol for Quantification of this compound using HPLC
Instrumentation:
-
HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV-Vis detector
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol (A) and 0.4% acetic acid in water (B). A typical gradient might be: 0-10 min, 15-30% A; 10-25 min, 30-45% A; 25-30 min, 45-15% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a precisely weighed amount of the dried plant extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample using the regression equation of the calibration curve.
Data Presentation: Quantitative Comparison of Extraction Methods
The following tables summarize quantitative data from studies comparing UAE with conventional extraction methods for flavonoids, including this compound.
Table 1: Comparison of Extraction Yields of Total Flavonoids from Bamboo Leaves
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (mg/g DW) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 20 min | 4.54 | [1] |
| Hot Reflux Extraction | 70% Ethanol | 80 | 2 hours | 3.87 | [1] |
Table 2: Comparison of Extraction Efficiency for Orientin and Vitexin from Trollius chinensis
| Extraction Method | Solvent | Temperature (°C) | Time | Orientin Yield (mg/g) | Vitexin Yield (mg/g) | Reference |
| Ultrasonic Circulating Extraction (UCE) | 60% Ethanol | 30 | 28 min | 6.05 | 0.96 | [2] |
| Heat Reflux Extraction | 60% Ethanol | 80 | 2 hours | 5.21 | 0.83 | [2] |
| Maceration | 60% Ethanol | 30 | 24 hours | 3.15 | 0.52 | [2] |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and PI3K/Akt pathways.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Caption: this compound activates the Nrf2 signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This compound has been reported to modulate this pathway, contributing to its anti-cancer and anti-inflammatory effects. The cytoprotective and antioxidative effects of this compound are dependent on the PI3K/Akt pathway.
Caption: this compound modulates the PI3K/Akt signaling pathway.
Conclusion
Ultrasound-Assisted Extraction is a highly effective and efficient method for the extraction of this compound from plant materials. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their extraction processes. The elucidation of this compound's interaction with key signaling pathways like Nrf2 and PI3K/Akt underscores its therapeutic potential and provides a basis for further investigation into its mechanisms of action. These notes are intended to facilitate the advancement of research and development in the field of natural product-based drug discovery.
References
Microwave-Assisted Extraction of Isoorientin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted extraction (MAE) of isoorientin, a C-glycosylflavone with significant pharmacological potential. MAE is a modern and efficient green technology for extracting bioactive compounds from plant matrices.[1] This protocol offers a detailed methodology, data on the influence of various extraction parameters, and visual guides to facilitate the successful isolation of this compound for research and development purposes. The primary advantages of MAE include reduced extraction time, lower solvent consumption, and improved extraction yields compared to conventional methods.[1][2][3][4]
Introduction to this compound and Microwave-Assisted Extraction
This compound (luteolin-6-C-glucoside) is a naturally occurring flavonoid found in various plant species, including bamboo, rice, and certain medicinal herbs. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and sample matrix, leading to the disruption of plant cell walls and enhanced mass transfer of target compounds into the solvent. This technique offers several advantages over traditional extraction methods, such as Soxhlet and maceration, including significantly shorter extraction times, reduced solvent usage, and often higher extraction yields. Key parameters influencing the efficiency of MAE include microwave power, extraction time, temperature, solvent type and concentration, and the solid-to-liquid ratio.
Experimental Protocols
This section details a general protocol for the MAE of this compound, based on optimized conditions reported in the literature. Researchers should consider this a starting point and may need to optimize the parameters for their specific plant material.
2.1. Materials and Equipment
-
Plant Material: Dried and powdered plant material known to contain this compound (e.g., Thai jasmine rice leaves).
-
Solvents: HPLC-grade ethanol and deionized water.
-
Equipment:
-
Laboratory microwave extraction system
-
Analytical balance
-
Grinder or mill
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for analysis
-
2.2. Detailed MAE Protocol
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1.0 g).
-
Place the sample into the microwave extraction vessel.
-
Add the extraction solvent at the desired solid-to-liquid ratio. For example, a ratio of 1:37.7 (g:mL) has been reported as optimal for this compound from Thai jasmine rice leaves.
-
Seal the extraction vessel.
-
-
Microwave Irradiation:
-
Place the vessel inside the microwave extractor.
-
Set the desired microwave power, extraction time, and temperature. Optimal conditions for this compound from Thai jasmine rice leaves have been reported as a specific input microwave power of 6.68 W/g for 7.5 minutes.
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the liquid phase from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal and Analysis:
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Quantify the this compound content using a validated HPLC method with a reference standard.
-
Data Presentation: Influence of MAE Parameters on Flavonoid Yield
The efficiency of MAE is highly dependent on several key parameters. The following tables summarize the general effects of these parameters on the extraction yield of flavonoids, including this compound. The optimal values can vary depending on the specific plant matrix and the target compound.
Table 1: Effect of Microwave Power on Extraction Yield
| Microwave Power | General Effect on Yield | Notes |
| Low to Medium | Increasing power generally increases yield by promoting faster heating and cell wall disruption. | Excessive power can lead to the thermal degradation of thermolabile compounds like this compound. |
| High | May lead to a decrease in yield due to degradation of the target compound. | Important to optimize to find a balance between extraction efficiency and compound stability. |
Table 2: Effect of Extraction Time on Yield
| Extraction Time | General Effect on Yield | Notes |
| Short to Optimal | Yield increases with time as more of the target compound diffuses into the solvent. | MAE significantly reduces the required extraction time compared to conventional methods. |
| Prolonged | May not significantly increase yield and could lead to degradation of the analyte due to prolonged exposure to high temperatures. | The optimal time is typically in the range of a few minutes for MAE. |
Table 3: Effect of Solvent Concentration (Ethanol/Water) on Yield
| Solvent (Ethanol %) | General Effect on Yield | Notes |
| Low Aqueous % | Lower yields as the polarity may not be optimal for this compound. | Pure ethanol is often less efficient than aqueous ethanol solutions. |
| 50-80% Aqueous | Generally provides the highest yields for many flavonoids. | The optimal concentration depends on the polarity of the target compound. |
| High Aqueous % | Yield may decrease as the solvent becomes too polar. | Ethanol is a good solvent for MAE as it absorbs microwave energy effectively. |
Table 4: Effect of Solid-to-Liquid Ratio on Yield
| Solid-to-Liquid Ratio | General Effect on Yield | Notes |
| Low Solvent Volume | May result in incomplete extraction due to insufficient solvent to wet the entire sample and dissolve the target compounds. | A higher ratio of solvent to solid is generally preferred. |
| Optimal Solvent Volume | Ensures complete immersion of the sample and efficient mass transfer, leading to higher yields. | An excessively high solvent volume can lead to inefficient heating and waste of solvent. |
| High Solvent Volume | May not significantly increase the yield and can make the subsequent concentration step more time-consuming and energy-intensive. |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the microwave-assisted extraction of this compound.
4.2. Factors Affecting MAE Efficiency
Caption: Logical relationship of factors influencing MAE efficiency for this compound.
Conclusion
Microwave-assisted extraction is a powerful and efficient technique for the isolation of this compound from plant materials. By carefully optimizing key parameters such as microwave power, extraction time, and solvent conditions, researchers can achieve high extraction yields in a fraction of the time required by conventional methods. The protocol and information provided in this application note serve as a valuable resource for scientists and professionals in the field of natural product research and drug development, enabling the effective extraction of this compound for further investigation and application.
References
Application Notes: Cell-Based Assays for Determining the Bioactivity of Isoorientin
For Research Use Only.
Introduction
Isoorientin, a C-glycosyl flavone found in various plant species, has garnered significant interest for its diverse pharmacological activities.[1] Scientific literature indicates that this compound possesses potent anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4][5] These bioactivities suggest its potential as a therapeutic agent for a range of diseases. For instance, this compound has been shown to reduce the expression of inflammatory proteins such as COX-2, TNF-α, and IL-6. Its anti-inflammatory effects appear to be mediated, in part, by the inactivation of the NF-κB signaling pathway. Furthermore, this compound exhibits antioxidant effects by enhancing the activity of enzymes like catalase and scavenging various free radicals. Studies have also demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis.
This document provides detailed protocols for three common cell-based assays to quantify the anti-inflammatory, antioxidant, and anti-proliferative activities of this compound. These assays are fundamental tools for researchers in drug discovery and development.
Bioactivity Assessment Overview
A general workflow for assessing the bioactivity of a compound like this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
References
- 1. This compound: A dietary flavone with the potential to ameliorate diverse metabolic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of in vivo biological activity profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Animal Models for In Vivo Efficacy of Isoorientin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for studying the in vivo effects of Isoorientin, a naturally occurring flavonoid with demonstrated anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory properties. Detailed protocols and quantitative data from key studies are presented to facilitate experimental design and reproducibility.
Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory effects of compounds. This compound has been shown to significantly reduce inflammation in this model.
Quantitative Data
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| BALB/c Mice | 10 and 20 mg/kg | Intraperitoneal | Dose-dependent reduction in paw thickness at 3 hours post-carrageenan injection.[1] | [1] |
| Mice | 15 and 30 mg/kg | Not specified | Significant anti-inflammatory activity observed.[2] | [2] |
Experimental Protocol
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Vehicle (e.g., 0.2% DMSO in saline)[1]
-
Positive control (e.g., Celecoxib, 20 mg/kg)
-
Digital calipers or plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into experimental groups (n=6 per group): Vehicle control, this compound (10 mg/kg), this compound (20 mg/kg), and Positive control.
-
Compound Administration: Administer this compound, vehicle, or positive control via intraperitoneal injection.
-
Induction of Edema: One hour after compound administration, inject 25 µL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each mouse.
-
Measurement of Paw Edema: Measure the thickness of the paw in the dorsal-plantar axis at the metatarsal level using digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow
Anti-Asthmatic Effects of this compound in an Ovalbumin-Induced Asthma Model
The ovalbumin (OVA)-induced asthma model in mice is a classic model for studying allergic airway inflammation and hyperresponsiveness. This compound has demonstrated the ability to alleviate asthmatic symptoms in this model.
Quantitative Data
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| C57BL/6 Mice | 25 and 50 mg/kg | Intragastric | Significant reduction in IL-4, IL-5, and IL-13 levels in bronchoalveolar lavage fluid (BALF). Increased levels of SOD and GSH-Px. Decreased p-NF-κB-p65 and p-IκB-α protein expression. |
Experimental Protocol
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Dexamethasone (positive control, 10 mg/kg)
-
Nebulizer
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of PBS. The control group receives PBS only.
-
Challenge: From day 21 to day 27, challenge the mice with 1% OVA aerosol for 30 minutes daily using a nebulizer. The control group is challenged with PBS.
-
This compound Treatment: Administer this compound (25 or 50 mg/kg) or dexamethasone (10 mg/kg) intragastrically one hour before each OVA challenge.
-
Sample Collection: 24 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (ELISA for IL-4, IL-5, IL-13). Collect lung tissue for histology and western blot analysis (Nrf2, HO-1, p-NF-κB-p65, p-IκB-α).
Experimental Workflow
Wound Healing Properties of this compound in an Excisional Wound Model
The excisional wound healing model in mice is used to assess the efficacy of treatments on the rate and quality of wound closure. Topical application of this compound has been shown to accelerate wound healing.
Quantitative Data
| Animal Model | This compound Concentration | Administration Route | Key Findings | Reference |
| Swiss Mice | 2.5% | Topical | Significantly smaller lesion area on day 3. Reduced epidermal thickness and increased collagen deposition on day 14. Decreased myeloperoxidase activity and IL-1β concentration on day 3. |
Experimental Protocol
Materials:
-
Male Swiss mice (25-30 g)
-
This compound (2.5% in vehicle)
-
Vehicle (2% DMSO in propylene glycol)
-
Biopsy punch (6 mm)
-
Surgical scissors and forceps
-
Anesthetic (e.g., isoflurane)
-
Digital camera and ruler for wound area measurement
Procedure:
-
Animal Preparation: Anesthetize the mice and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness excisional wound of 6 mm diameter using a biopsy punch.
-
Treatment: Topically apply 30 µL of 2.5% this compound solution or vehicle to the wound once daily for 14 days.
-
Wound Area Measurement: Photograph the wounds on days 0, 3, 7, and 14. Measure the wound area using image analysis software.
-
Histological Analysis: On day 14, euthanize the mice and collect the wound tissue for histological analysis (H&E staining for epidermal thickness, Masson's trichrome for collagen deposition).
-
Biochemical Analysis: On day 3, collect wound tissue to measure myeloperoxidase (MPO) activity and cytokine levels (ELISA for IL-1β, TNF-α, IL-6).
Metabolic Regulation by this compound in a High-Fructose Diet-Induced Metabolic Syndrome Model
A high-fructose diet in mice induces metabolic syndrome characterized by obesity, insulin resistance, and dyslipidemia. This compound has shown protective effects against these metabolic disturbances.
Quantitative Data
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Mice | Not specified | Not specified | Significantly reduced serum lipid parameters. Alleviated lipid metabolic disorders. Ameliorated hepatic oxidative injury and inflammation (decreased ALT, AST, ALP; enhanced antioxidant enzyme activities; inhibited TNF-α, IL-1, IL-6). |
Experimental Protocol
Materials:
-
Male C57BL/6 mice
-
High-fructose diet (e.g., 20% fructose in drinking water)
-
Standard chow diet
-
This compound
-
Metabolic cages for monitoring food and water intake
-
Equipment for measuring blood glucose, insulin, and lipid profiles
Procedure:
-
Model Induction: Feed mice a high-fructose diet for a specified period (e.g., 8-12 weeks) to induce metabolic syndrome.
-
This compound Treatment: Administer this compound daily via oral gavage at the desired doses.
-
Metabolic Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.
-
Terminal Analysis: At the end of the study, collect blood for analysis of serum insulin, triglycerides, total cholesterol, HDL, and LDL. Collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of antioxidant enzyme activities and inflammatory cytokine levels.
Anti-Cancer Effects of this compound in an Oral Squamous Cell Carcinoma Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents. This compound has been shown to inhibit the growth of oral squamous cell carcinoma.
Quantitative Data
| Animal Model | This compound Dose | Administration Route | Key Findings | Reference |
| Nude Mice | Not specified | Not specified | Inhibited tumorigenicity and growth of oral squamous cell carcinoma. |
Experimental Protocol
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Human oral squamous cell carcinoma (OSCC) cell line (e.g., SAS)
-
Matrigel
-
This compound
-
Vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture SAS cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 SAS cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width^2)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
This compound Administration: Administer this compound or vehicle according to the planned dosing schedule and route.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histological analysis, and molecular analysis (e.g., Western blot for Wnt/β-catenin and STAT3 pathway proteins).
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It can prevent the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
References
Protocol for the Isolation of Pure Isoorientin from Crude Plant Extracts
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoorientin (luteolin-6-C-glucoside) is a naturally occurring flavone C-glycoside found in various plants, notably in bamboo leaves. It has garnered significant interest within the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The purification of this compound from complex plant matrices is a critical step for its further investigation and potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from a crude plant extract to a high degree of purity (>98%). The protocol employs a multi-step approach involving solvent extraction followed by sequential column chromatography techniques.
Experimental Protocols
This protocol outlines a robust method for the isolation of this compound, primarily focusing on bamboo leaves as the source material. The procedure is divided into three main stages: Extraction, Preliminary Purification, and Final Purification.
Preparation of Crude Plant Extract
-
Plant Material Preparation:
-
Air-dry fresh bamboo leaves in the shade to a constant weight.
-
Grind the dried leaves into a coarse powder (20-40 mesh).
-
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).
-
Perform the extraction at 50°C for 2 hours with continuous stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
-
Preliminary Purification: Macroporous Resin Column Chromatography
This step aims to enrich the flavonoid content and remove a significant portion of impurities.
-
Resin Preparation:
-
Pre-treat D101 macroporous resin by soaking it in 95% ethanol for 24 hours.
-
Wash the resin thoroughly with deionized water until no alcohol is detected in the effluent.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated D101 resin.
-
Equilibrate the column by washing it with deionized water.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in deionized water to a concentration of approximately 50 mg/mL.
-
Load the sample solution onto the equilibrated column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 4 BV of deionized water to remove sugars, salts, and other polar impurities.
-
Elute the flavonoid-enriched fraction with 4 BV of 70% ethanol at a flow rate of 2 BV/hour.
-
Collect the 70% ethanol eluate and concentrate it under reduced pressure to obtain the flavonoid-rich extract.
-
Intermediate Purification: Polyamide Column Chromatography
Polyamide chromatography is effective in separating flavonoids from other phenolic compounds.
-
Column Preparation:
-
Swell the polyamide resin (60-100 mesh) in deionized water and pack it into a glass column.
-
Equilibrate the column with deionized water.
-
-
Sample Loading and Elution:
-
Dissolve the flavonoid-rich extract from the previous step in a small volume of deionized water.
-
Load the sample onto the polyamide column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Combine the this compound-rich fractions and concentrate them.
-
Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is crucial for obtaining high-purity this compound.
-
Sample Preparation:
-
Dissolve the concentrated this compound-rich fraction in the mobile phase to a concentration of approximately 15 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water containing 0.3% acetic acid. A typical gradient might start with a lower concentration of methanol and gradually increase. For this compound, an isocratic elution with 32% methanol in water with 0.3% acetic acid has been shown to be effective.[1]
-
Flow Rate: 5 mL/min.[1]
-
Detection: UV detector at 330 nm.[1]
-
Injection Volume: 400 µL.[1]
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to this compound based on the retention time of a standard.
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize the aqueous solution to obtain pure this compound powder.
-
Confirm the purity of the final product using analytical HPLC. Purity greater than 99% can be achieved.[1]
-
Data Presentation
The following table summarizes the expected quantitative data at each stage of the this compound purification process. The values are indicative and may vary depending on the plant source and specific experimental conditions.
| Purification Stage | Starting Material | This compound Content/Purity | Recovery Rate (%) |
| Crude Extract | 1 kg Dried Bamboo Leaves | ~0.3-0.8% | 100% |
| Macroporous Resin | Crude Extract | Purity increased by ~5-10 fold | ~70-80% |
| Polyamide Column | Macroporous Resin Eluate | Purity increased by ~2-4 fold | ~60-70% |
| Preparative HPLC | Polyamide Column Eluate | >99% | ~90-95% |
Mandatory Visualizations
Signaling Pathway
This compound has been shown to exert its antioxidant effects through the activation of the Nrf2 signaling pathway.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Workflow
The following diagram illustrates the workflow for the isolation of pure this compound.
Caption: Workflow for this compound Isolation and Purification.
References
Application Note: Solid-Phase Extraction (SPE) for Isoorientin Sample Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoorientin, a C-glycosylflavone found in various plant species, is recognized for its significant pharmacological potential, including antioxidant, anti-inflammatory, and anti-diabetic properties. The accurate quantification and biological assessment of this compound necessitate its effective isolation and purification from complex sample matrices such as plant extracts. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of analytes from such matrices. This document provides a detailed protocol for the application of SPE in the purification of this compound, ensuring high recovery and purity for downstream applications like High-Performance Liquid Chromatography (HPLC).
Principle of Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a chromatographic technique used to separate components of a mixture.[1] The process involves a solid phase (sorbent) packed into a cartridge and a liquid phase (sample and solvents). The separation is based on the differential affinity of the compounds for the solid and liquid phases. For this compound, a flavonoid glycoside, reversed-phase SPE is commonly employed. In this mode, a nonpolar stationary phase (e.g., C18) retains nonpolar to moderately polar compounds from a polar liquid phase through hydrophobic interactions.[2][3] Interferences that are more polar than this compound will pass through the cartridge during sample loading and washing, while this compound is retained. A nonpolar elution solvent is then used to disrupt the hydrophobic interactions and elute the purified this compound.
Experimental Protocol
This protocol details the use of a C18 reversed-phase SPE cartridge for the cleanup of this compound from a plant extract. C18 cartridges are a common choice for flavonoid purification due to their high recovery rates and repeatability.[4][5]
Materials and Reagents
-
SPE Cartridge: C18 SPE Cartridge (e.g., 500 mg, 3 mL)
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (Milli-Q or equivalent)
-
Formic Acid or Trifluoroacetic Acid (TFA) (for pH adjustment)
-
-
Sample: Crude plant extract containing this compound, dissolved in an appropriate solvent (e.g., 50% Methanol/Water).
-
Equipment:
-
SPE Vacuum Manifold
-
Vacuum Pump
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Nitrogen evaporator or Speed-Vap
-
Vortex mixer
-
pH meter
-
Protocol Steps
-
Sample Pre-treatment:
-
Dissolve the dried plant extract in a polar solvent mixture, such as 50/50 (v/v) Methanol/Water.
-
Acidify the sample to a pH < 3 by adding a small amount of formic acid or TFA. This ensures that acidic functional groups on this compound and other phenolic compounds are protonated, enhancing their retention on the C18 sorbent.
-
Centrifuge or filter the sample to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Pass 3 mL of Methanol through the cartridge to activate the C18 stationary phase. This step wets the bonded functional groups.
-
Ensure the sorbent bed does not go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 3 mL of deionized water (acidified to the same pH as the sample) through the cartridge. This step prepares the sorbent for the aqueous sample.
-
Again, do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample extract onto the cartridge at a slow, controlled flow rate (approximately 1 drop per second or 1-2 mL/min).
-
A slow flow rate is crucial to ensure sufficient interaction time between this compound and the C18 sorbent, maximizing retention.
-
-
Washing:
-
Pass 3 mL of deionized water (acidified) through the cartridge to wash away polar impurities and salts that were not retained.
-
Follow with a wash using 3 mL of a weak organic solvent mixture, such as 5% Methanol in acidified water. This step removes weakly retained, less polar impurities without eluting the target analyte, this compound.
-
-
Elution:
-
Place a clean collection tube inside the manifold to collect the eluate.
-
Elute the retained this compound by passing 3 mL of Methanol or a mixture like 50/50 Acetonitrile/Water with 0.1% TFA through the cartridge. Use the weakest organic solvent that effectively elutes the analyte to enhance selectivity.
-
The elution should also be performed at a slow flow rate to ensure complete recovery.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a Speed-Vap.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for subsequent HPLC analysis (e.g., 1 mL of Methanol/Water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Data Presentation
The effectiveness of the SPE protocol is evaluated based on recovery and purity. The following table summarizes expected performance parameters for flavonoid cleanup using different SPE sorbents.
| Sorbent Type | Conditioning Solvent | Wash Solvent | Elution Solvent | Typical Recovery (%) | Reference |
| C18 | Methanol | 5% Methanol in Water | Methanol or Acetonitrile | 85-95% | |
| HLB | Methanol | 5% Methanol in Water | Acetonitrile/Methanol | >90% | |
| Polyamide | Methanol | Water | 70% Ethanol | 80-90% |
Note: Recovery rates can vary depending on the specific plant matrix and optimization of the protocol. High recoveries for flavonoids, up to 93.4% for rutin and 90.1% for isoquercitrin, have been reported using C18 SPE.
Visualizations
Below is a diagram illustrating the logical workflow of the Solid-Phase Extraction protocol for this compound cleanup.
Caption: Workflow for this compound cleanup using Solid-Phase Extraction.
The following diagram illustrates the key interactions during the reversed-phase SPE process.
Caption: Analyte and impurity interactions within a C18 SPE cartridge.
References
Application Notes and Protocols for Isoorientin Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoorientin and Stability Testing
This compound, a flavone C-glycoside found in various medicinal plants, is recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] As with any bioactive compound being considered for pharmaceutical or nutraceutical applications, a thorough understanding of its stability under various conditions is paramount. Stability testing is a critical component of drug development, providing insights into the degradation pathways and kinetics of a drug substance.[3][4] This information is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final product.
Forced degradation studies are an integral part of this process, involving the exposure of the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[3] These studies help in the identification of potential degradation products and the development of stability-indicating analytical methods.
These application notes provide detailed protocols for conducting forced degradation studies on this compound and for its quantitative analysis using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines the conditions for subjecting this compound to various stressors to evaluate its stability. The extent of degradation is typically targeted at 5-20% to ensure that the degradation products are detectable without complete degradation of the parent compound.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase adjustment)
-
Volumetric flasks
-
pH meter
2.1.2. Protocol for Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol. This stock solution is then used for the individual stress studies.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent concentration of NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60°C).
-
-
Alkaline Hydrolysis:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 0.1 M NaOH.
-
Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing the samples with an equivalent concentration of HCl.
-
If degradation is too rapid, consider using a lower concentration of NaOH or conducting the experiment at a lower temperature. If no degradation is seen, use 1 M NaOH and/or heating.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the this compound stock solution and an equal volume of 3% H₂O₂.
-
Store the solution in the dark to avoid photo-degradation and sample at various time points.
-
If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) can be used.
-
-
Thermal Degradation (in solid state and solution):
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C). Sample at different time points, dissolve in a suitable solvent, and analyze.
-
Solution: Prepare a solution of this compound in a suitable solvent (e.g., water:methanol 50:50) and heat it in a controlled temperature bath. Sample at different time points.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound and expose it to a light source providing both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
Sample the exposed and control solutions at various time points for analysis.
-
HPLC Method for Quantification of this compound
A stability-indicating HPLC method is crucial to separate and quantify this compound from its degradation products. Several HPLC methods have been reported for the analysis of this compound.
2.2.1. Chromatographic Conditions (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile or methanol and water containing a small amount of acid (e.g., 0.01% formic acid or 0.1% phosphoric acid) is often effective.
-
Example Gradient: Start with a lower concentration of the organic solvent and gradually increase it over the run time to elute compounds with different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of around 350 nm is appropriate.
-
Injection Volume: 10-20 µL.
2.2.2. Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Stability of this compound under Acidic Conditions
| Time (hours) | 0.1 M HCl (% Remaining) | 1 M HCl (% Remaining) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 2: Stability of this compound under Alkaline Conditions
| Time (hours) | 0.1 M NaOH (% Remaining) | 1 M NaOH (% Remaining) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 3: Stability of this compound under Oxidative Conditions
| Time (hours) | 3% H₂O₂ (% Remaining) | 30% H₂O₂ (% Remaining) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 4: Summary of this compound Stability in Rooibos Iced Tea (pH and Temperature Effects)
| pH Range | Storage Temperature (°C) | Stability Outcome |
| 3 - 7 | 5, 30, 40 | Phenolic retention decreased with increasing pH and temperature. |
Note: The tables above are templates. Researchers should populate them with their experimental data.
Visualizations
References
Application Notes and Protocols for Investigating Isoorientin's Anti-Cancer Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin, a natural flavonoid compound found in various plants, has demonstrated significant anti-cancer properties across a range of cancer cell lines.[1][2][3][4][5] These application notes provide a comprehensive overview of the cell culture models and experimental protocols used to investigate the anti-proliferative, pro-apoptotic, and anti-metastatic effects of this compound. The detailed methodologies and data presentation will guide researchers in designing and executing robust experiments to evaluate this compound as a potential therapeutic agent.
Anti-Cancer Mechanisms of this compound
This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. These effects are mediated by the modulation of several key signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines, including gastric, lung, and pancreatic cancer. The pro-apoptotic effects are often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondria-dependent pathways. Key molecular events include the upregulation of Bax, cleaved caspase-3, and cleaved PARP, and the downregulation of Bcl-2.
Cell Cycle Arrest
A significant mechanism of this compound's anti-proliferative activity is the induction of cell cycle arrest, primarily at the G2/M phase in gastric and lung cancer cells and at the G0/G1 phase in colorectal carcinoma cells. This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in gastric cancer cells, this compound decreases the expression of p-AKT, CDK1/2, and Cyclin B, while increasing the levels of p21 and p27. Similarly, in lung cancer cells, it reduces the expression of cyclin B1 and CDK1/2.
Inhibition of Metastasis
This compound has been demonstrated to inhibit the migration and invasion of cancer cells, key processes in metastasis. In gastric cancer cells, this is achieved by downregulating the AKT/GSK-3β/β-catenin signaling pathway, leading to decreased expression of N-cadherin, Twist, and ZEB1, and increased expression of E-cadherin. In pancreatic cancer, this compound's anti-invasive effects are linked to the activation of the AMPK signaling pathway, resulting in the downregulation of MMP2 and MMP9. Furthermore, in breast and colon cancer cells, this compound inhibits the expression of CXCR4, a key chemokine receptor involved in metastasis, through the suppression of NF-κB signaling.
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are orchestrated by its influence on several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
ROS-Mediated MAPK/STAT3/NF-κB Signaling Pathway
In gastric and lung cancer cells, this compound treatment leads to an increase in intracellular ROS levels. This ROS accumulation, in turn, modulates the MAPK, STAT3, and NF-κB signaling pathways. This compound upregulates the phosphorylation of p38 and JNK, while downregulating the phosphorylation of ERK, STAT3, and NF-κB.
This compound induces apoptosis via the ROS-mediated MAPK/STAT3/NF-κB pathway.
AKT/GSK-3β/β-catenin Signaling Pathway
This compound inhibits the migration of gastric cancer cells by suppressing the AKT/GSK-3β/β-catenin signaling pathway. This leads to a decrease in the expression of mesenchymal markers and an increase in epithelial markers, indicating a reversal of the epithelial-mesenchymal transition (EMT).
This compound inhibits cell migration via the AKT/GSK-3β/β-catenin pathway.
AMPK Signaling Pathway
In pancreatic cancer cells, this compound activates the AMPK signaling pathway, which plays a crucial role in its anti-cancer effects. Activation of AMPK leads to the induction of apoptosis and the downregulation of proteins involved in invasion and angiogenesis, such as MMPs and VEGF.
This compound exerts anti-cancer effects through AMPK signaling activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % Decrease in Viability | Assay |
| AGS | Gastric | 20, 40, 80, 160 | 24 | Concentration-dependent | CCK-8 |
| A549 | Lung | Not specified | Not specified | Significant cytotoxic effects | CCK-8 |
| PANC-1 | Pancreatic | 20, 40, 80, 160 | 24 | Significant decrease | CCK-8 |
| PATU-8988 | Pancreatic | 20, 40, 80, 160, 320 | 24 | Significant decrease | CCK-8 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | Effect | Method |
| AGS | Gastric | Not specified | Time-dependent | Increased apoptosis | Hoechst 33342/PI staining, Flow Cytometry |
| AGS | Gastric | Not specified | Not specified | G2/M phase arrest | Flow Cytometry |
| A549 | Lung | Not specified | Not specified | Mitochondrial-dependent apoptosis, G2/M arrest | Flow Cytometry |
| PANC-1 | Pancreatic | 20, 40, 80, 160 | 24 | Increased apoptosis | Flow Cytometry |
| PATU-8988 | Pancreatic | 20, 40, 80, 160 | 24 | Increased apoptosis | Flow Cytometry |
| HT29 | Colorectal | 6, 12.5 | Not specified | G0/G1 phase arrest | Flow Cytometry |
Table 3: Effect of this compound on Cell Migration and Invasion
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % Inhibition of Migration/Invasion | Assay |
| AGS | Gastric | Not specified | Not specified | Reduced migration area and cell number | Wound Healing Assay |
| PANC-1 | Pancreatic | 20, 40, 80, 160 | 24 | Inhibited invasion and migration | Transwell Assay |
| PATU-8988 | Pancreatic | 20, 40, 80, 160 | 24 | Inhibited invasion and migration | Transwell Assay |
| MDA-MB-231 | Breast | 80 | 24 | Reduced invasion | Transwell Assay |
| HCT116 | Colon | Not specified | Not specified | Interfered with CXCL12-induced invasion | Transwell Assay |
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge at 1000 rpm for 5 minutes.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer.
-
Analyze the cells by flow cytometry within 1 hour.
Workflow for Cell Cycle and Apoptosis Analysis.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay is used to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
24-well Transwell plates with 8 µm pore size inserts
-
Matrigel (or other basement membrane extract)
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for at least 1 hour to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells (e.g., 2.5 - 5 x 10^4 cells) in the upper chamber of the inserts in serum-free medium containing this compound.
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface with methanol or paraformaldehyde.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Workflows for Migration and Invasion Assays.
Conclusion
These application notes provide a framework for investigating the anti-cancer effects of this compound in various cell culture models. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural compound. By employing these standardized methods, researchers can generate reproducible and comparable data, contributing to a deeper understanding of this compound's mechanisms of action and its potential translation into clinical applications.
References
- 1. A Mechanism of this compound-Induced Apoptosis and Migration Inhibition in Gastric Cancer AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Experimental Design for Isoorientin Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin, a C-glycosylflavone found in various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This document provides detailed application notes and protocols for designing and conducting in vivo efficacy studies of this compound across several common preclinical models. The information herein is intended to guide researchers in establishing robust experimental setups to evaluate the therapeutic potential of this compound.
Data Presentation: Summary of Quantitative In Vivo Efficacy Data
The following tables summarize the quantitative outcomes from various in vivo studies investigating the efficacy of this compound.
Table 1: Efficacy of this compound in an Excisional Wound Healing Model
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| Swiss Mice | This compound | 2.5% topical | Accelerated wound closure | Day 3: Significant reduction in wound area vs. vehicle (p<0.01) and control (p<0.05).[1] |
| Reduced inflammation | Day 3: Decreased myeloperoxidase (MPO) activity and IL-1β concentration.[1] | |||
| Improved tissue repair | Day 14: Reduced epidermal thickness (p<0.001) and increased collagen deposition (p<0.001).[1] |
Table 2: Efficacy of this compound in an Ovalbumin (OVA)-Induced Asthma Model
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| C57BL/6 Mice | This compound | 25 mg/kg (Iso-L) & 50 mg/kg (Iso-H), i.p. | Reduced airway inflammation | Significantly lower levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid (BALF) vs. OVA group (p<0.05).[2][3] |
| Attenuated oxidative stress | Significantly lower levels of malondialdehyde (MDA), nitric oxide (NO), and reactive oxygen species (ROS) in BALF vs. OVA group (p<0.05). | |||
| Enhanced antioxidant defense | Significantly higher levels of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) activity vs. OVA group (p<0.05). | |||
| Ameliorated airway hyperresponsiveness | Significant improvement in airway function. |
Table 3: Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| BALB/c Mice | This compound | 10 mg/kg & 20 mg/kg, i.p. | Reduced acute inflammation | Dose-dependent reduction in paw thickness at 3 hours post-carrageenan injection (p<0.01 and p<0.001 vs. control). |
Table 4: Efficacy of this compound in an Ovariectomy (OVX)-Induced Osteoporosis Model
| Animal Model | Treatment | Dosage/Route | Key Findings | Quantitative Results |
| Sprague-Dawley Rats | This compound | 50 mg/kg (L-Iso) & 100 mg/kg (H-Iso), daily gavage for 12 weeks | Improved bone mineral density (BMD) | H-Iso group vs. model group: Lumbar vertebrae BMD (2.01 ± 0.05 vs. 1.74 ± 0.07 g/cm³), Femur BMD (1.46 ± 0.06 vs. 1.19 ± 0.03 g/cm³). |
| Enhanced bone microarchitecture | H-Iso group vs. model group: Increased trabecular bone number (1.97 ± 0.03 vs. 1.18 ± 0.13) and thickness (0.27 ± 0.02 vs. 0.16 ± 0.03 mm). | |||
| Reduced oxidative stress | Diminished malondialdehyde (MDA) by 60%, increased superoxide dismutase (SOD) by 49.2%, and glutathione peroxidase (GSH-Px) by 159%. |
Experimental Protocols
Excisional Wound Healing Model
Objective: To evaluate the wound healing efficacy of topically applied this compound.
Animal Model: Male Swiss mice.
Procedure:
-
Anesthetize the mice.
-
Shave the dorsal thoracic region.
-
Create a full-thickness excisional wound of 6 mm diameter using a sterile biopsy punch.
-
Randomly divide the animals into three groups: Control (no treatment), Vehicle (2% DMSO in propylene glycol), and 2.5% this compound.
-
Apply the respective treatments topically to the wound area once daily for 14 days.
-
Measure the wound area on days 0, 3, 7, and 14.
-
On day 3, a subset of animals can be euthanized to collect wound tissue for analysis of inflammatory markers such as MPO activity and cytokine levels (e.g., IL-1β, TNF-α, IL-6) by ELISA.
-
On day 14, the remaining animals are euthanized, and the healed tissue is collected for histopathological analysis (e.g., H&E staining for epidermal thickness, Masson's trichrome staining for collagen deposition).
Ovalbumin (OVA)-Induced Asthma Model
Objective: To assess the anti-inflammatory and antioxidant effects of this compound in a model of allergic asthma.
Animal Model: C57BL/6 mice.
Procedure:
-
Sensitization: On days 1 and 7, sensitize mice by intraperitoneal and intradermal injections of 0.2 mL of a solution containing 10 mg OVA and 1 g aluminum hydroxide in 20 mL saline.
-
Challenge: From day 14, challenge the mice with aerosolized 1% OVA for 30 minutes daily for 7 consecutive days.
-
Treatment: Administer this compound (25 mg/kg and 50 mg/kg, i.p.) or a vehicle control one hour before each OVA challenge. A positive control group receiving dexamethasone (10 mg/kg) should be included.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of methacholine.
-
Sample Collection: 48 hours after the final challenge, collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (IL-4, IL-5, IL-13). Collect blood for serum IgE levels.
-
Lung Tissue Analysis: Perfuse the lungs and collect them for histopathological examination (H&E staining for inflammatory cell infiltration) and western blot analysis of key signaling proteins (e.g., Nrf2, HO-1, p-NF-κB-p65).
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animal Model: BALB/c mice.
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound (10 and 20 mg/kg), a vehicle control (e.g., 0.2% DMSO), or a positive control (e.g., celecoxib 20 mg/kg) via intraperitoneal injection.
-
One hour after treatment, induce inflammation by injecting 25 µL of a 1% carrageenan solution in saline into the subplantar region of the left hind paw.
-
Measure the paw thickness or volume using a digital caliper or plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
The percentage inhibition of edema can be calculated for each group relative to the vehicle control group.
Ovariectomy (OVX)-Induced Osteoporosis Model
Objective: To investigate the protective effects of this compound against estrogen-deficiency-induced bone loss.
Animal Model: Female Sprague-Dawley rats.
Procedure:
-
Perform bilateral ovariectomy on the rats under anesthesia. A sham-operated group should undergo the same surgical procedure without the removal of the ovaries.
-
Allow the rats to recover for a period (e.g., 3 months) to establish bone loss.
-
Divide the OVX rats into groups: OVX + Vehicle, OVX + this compound (50 mg/kg and 100 mg/kg, daily by oral gavage), and OVX + positive control (e.g., 17-β-estradiol, 10 µg/kg/day).
-
Treat the animals for 12 weeks.
-
At the end of the treatment period, euthanize the rats and collect femurs and lumbar vertebrae.
-
Bone Mineral Density (BMD) Analysis: Measure the BMD of the collected bones using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT) Analysis: Analyze the bone microarchitecture of the femur and vertebrae to determine parameters such as trabecular bone number, thickness, and separation.
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Biochemical Analysis: Analyze serum levels of bone turnover markers (e.g., alkaline phosphatase, osteocalcin) and oxidative stress markers (MDA, SOD, GSH-Px).
Visualization of Signaling Pathways and Workflows
Caption: Workflow for the excisional wound healing model.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Isorhamnetin ameliorates ovariectomy-induced osteoporosis in female rats by regulating the receptor activator of nuclear factor kappa B ligand, osteoprotegerin, bone morphogenetic protein 2 and runt-related transcription factor 2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced pro-inflammatory responses through down-regulation of ROS-related MAPK/NF-κB signaling pathway in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Isoorientin in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoorientin, a C-glycosylflavone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To support preclinical and clinical development, robust and validated analytical methods for the quantification of this compound in biological matrices are essential. These methods are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed application notes and protocols for the quantification of this compound in plasma and urine using high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Profile of this compound
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for interpreting quantitative data. Studies in Sprague-Dawley rats have shown that this compound exhibits low oral bioavailability (approximately 8.98 ± 1.07%).[1] Following oral administration, plasma concentrations of the parent drug are low, suggesting extensive first-pass metabolism.[1] The primary metabolite identified in plasma is this compound 3'- or 4'-O-sulfate (M1).[1] Approximately 6% of an oral dose is recovered in the urine over 72 hours, while about 45% is found in the feces.[1] In urine, the parent this compound and three of its metabolites have been detected.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and urinary excretion of this compound in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Oral Administration (150 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 215.4 ± 45.8 | 10,876 ± 1,543 |
| Tmax (h) | 0.25 | 0.08 |
| AUC(0-t) (ng·h/mL) | 543.2 ± 87.6 | 4,567 ± 789 |
| AUC(0-∞) (ng·h/mL) | 567.8 ± 92.3 | 4,601 ± 801 |
| t1/2 (h) | 2.8 ± 0.6 | 1.8 ± 0.5 |
| CL/F (L/h/kg) | 264.2 ± 45.7 | 2.17 ± 0.37 |
| Vd/F (L/kg) | 1087.6 ± 213.4 | 5.7 ± 1.2 |
| Oral Bioavailability (F %) | 8.98 ± 1.07 | - |
Data adapted from pharmacokinetic studies in Sprague-Dawley rats.
Table 2: Cumulative Urinary Excretion of this compound and its Metabolites in Rats after a Single Oral Dose (150 mg/kg)
| Compound | Cumulative Excretion (% of Dose) at 72 hours |
| This compound | 1.92 |
| M1 (sulfated) | 0.91 |
| M2 | 2.31 |
| M3 | 1.34 |
| Total | ~6.48 |
Data represents the percentage of the initial oral dose recovered in urine over 72 hours.
Experimental Protocols
Herein are detailed protocols for the quantification of this compound in plasma and urine.
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol provides a highly sensitive and specific method for the determination of this compound in plasma.
Materials and Reagents
-
This compound reference standard
-
Puerarin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat plasma (blank)
Sample Preparation
A simple protein precipitation method is employed for sample cleanup.
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Puerarin).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Synergi 4µ Polar-RP 80A (150 x 2.0 mm, 4 µm) |
| Mobile Phase | 0.1% Formic acid in water : Methanol (80:20, v/v) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | API 4000 triple quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 449.0 → 299.1Puerarin (IS): m/z 417.1 → 297.1 |
| Collision Energy | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (RSD%) | < 8.8% |
| Inter-day Precision (RSD%) | < 8.8% |
| Accuracy | 92.1% - 109.7% |
| Recovery | > 85% |
Protocol 2: Quantification of this compound in Rat Plasma using UHPLC-DAD
This protocol offers a cost-effective alternative to LC-MS/MS, suitable for studies where high sensitivity is not the primary requirement.
Materials and Reagents
-
This compound reference standard
-
Rutin (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Water (Ultrapure)
-
Rat plasma (blank)
Sample Preparation
Similar to the LC-MS/MS protocol, protein precipitation is used for sample preparation.
-
To 100 µL of rat plasma, add 20 µL of the internal standard working solution (Rutin).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Inject 10 µL of the supernatant into the UHPLC-DAD system.
UHPLC-DAD Conditions
| Parameter | Condition |
| UHPLC System | Agilent 1290 Infinity or equivalent |
| Column | Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) |
| Mobile Phase | A: 1% Acetic acid in waterB: AcetonitrileGradient elution |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| DAD Wavelength | 350 nm |
Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20 - 5000 ng/mL |
| Correlation Coefficient (r²) | 0.9993 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Intra-day Precision (RSD%) | < 10.7% |
| Inter-day Precision (RSD%) | < 10.7% |
| Accuracy | 89.4% - 101.3% |
| Recovery | 89.4% - 95.5% |
Protocol 3: Quantification of this compound in Rat Urine using LC-MS/MS
This protocol is adapted for the analysis of this compound in urine, a more complex matrix.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Puerarin)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Rat urine (blank)
-
β-glucuronidase/sulfatase from Helix pomatia
Sample Preparation
Urine samples often contain conjugated metabolites. An enzymatic hydrolysis step is included to measure total this compound.
-
To 200 µL of rat urine, add 200 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate the mixture at 37°C for 2 hours.
-
After incubation, add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate proteins and extract the analyte.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The LC-MS/MS conditions can be the same as those described in Protocol 1 .
Method Validation Considerations
Method validation for urine should include assessment of matrix effects, as urine composition can be highly variable. The validation parameters are expected to be similar to those for plasma analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathways Modulated by this compound
Caption: Signaling pathways modulated by this compound.
References
Application Notes and Protocols: Synthesis of Isoorientin Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) analysis of isoorientin derivatives. This compound, a naturally occurring flavone C-glucoside, exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The modification of its structure offers a promising avenue for the development of novel therapeutic agents with improved potency and selectivity. These notes provide synthetic strategies for generating a library of this compound analogs and protocols for their biological evaluation, facilitating comprehensive SAR studies.
Introduction to this compound and SAR Studies
This compound (luteolin-6-C-glucoside) is a flavonoid characterized by a C-glycosidic bond that links the glucose moiety to the A-ring of the luteolin aglycone. This C-C bond confers greater stability against enzymatic hydrolysis compared to O-glycosides. The biological activities of this compound are attributed to its ability to modulate various signaling pathways, including the Nrf2, MAPK/NF-κB, and AMPK pathways, which are implicated in oxidative stress, inflammation, and cancer.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the this compound scaffold, researchers can identify key structural features responsible for its therapeutic effects. This knowledge can then be used to design and synthesize more potent and selective drug candidates. Key areas for modification on the this compound structure include:
-
A- and B-rings of the Luteolin Aglycone: Modifications of the hydroxyl groups through alkylation, acylation, or glycosylation can influence lipophilicity, cell permeability, and target binding.
-
Glucose Moiety: Alterations to the hydroxyl groups of the sugar can affect solubility and interactions with biological targets.
Data Presentation: Structure-Activity Relationships
The following tables summarize the quantitative data from SAR studies on this compound and its derivatives, focusing on their anti-inflammatory and antioxidant activities.
Table 1: Anti-inflammatory Activity of this compound and Related Flavonoids
| Compound | Target/Assay | IC50 (µg/mL) | Reference |
| This compound | NF-κB | 8.9 | [3] |
| Orientin | NF-κB | 12 | [3] |
| Isovitexin | iNOS | 48 | [3] |
| This compound | iNOS | >100 | |
| Orientin | iNOS | 54 |
Table 2: Antioxidant Activity of this compound and Its Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| This compound-6"-O-glucoside | Superoxide Scavenging | 9.0 ± 0.8 | |
| Luteolin | DPPH Radical Scavenging | - | |
| This compound | DPPH Radical Scavenging | ~31-38 | |
| Orientin | DPPH Radical Scavenging | ~31-38 | |
| Vitexin | DPPH Radical Scavenging | 129 | |
| Isovitexin | DPPH Radical Scavenging | 325 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.
Synthesis of this compound Derivatives
Protocol 3.1.1: Chemoenzymatic Acylation of this compound at the 6"-OH Position
This protocol describes the regioselective acylation of the primary hydroxyl group of the glucose moiety of this compound using lipase B from Candida antarctica (CALB).
Materials:
-
This compound
-
Fatty acid (e.g., lauric acid, palmitic acid)
-
Immobilized Candida antarctica lipase B (CALB)
-
tert-Amyl alcohol (solvent)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, diethyl ether, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired fatty acid (1.5 equivalents) in tert-amyl alcohol in a round-bottom flask.
-
Add activated molecular sieves to the mixture to remove any residual water.
-
Add immobilized CALB (e.g., Novozym 435) to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 60 °C) with constant stirring for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter off the enzyme and molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane:diethyl ether:methanol) to obtain the desired 6"-O-acyl-isoorientin derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.1.2: General Procedure for the Synthesis of this compound Ethers (Alkylation)
This protocol outlines a general method for the selective alkylation of the hydroxyl groups of this compound. Regioselectivity can be influenced by the choice of base, solvent, and alkylating agent.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetone)
-
Solvents for work-up and purification
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution at room temperature.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the alkoxide.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired O-alkylated this compound derivative.
-
Characterize the product by spectroscopic methods.
Biological Activity Assays
Protocol 3.2.1: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of this compound derivatives to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound derivatives
-
DPPH solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of each this compound derivative in methanol.
-
Prepare serial dilutions of the stock solutions to obtain a range of concentrations.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add a freshly prepared DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Use methanol as a blank and a DPPH solution without the sample as a negative control. Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.
Protocol 3.2.2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This protocol assesses the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent
-
96-well cell culture plates
-
Cell culture incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Calculate the percentage of NO inhibition for each concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general workflow for SAR studies.
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for SAR studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of Isoorientin and Orientin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of the C-glycosylflavone isomers, Isoorientin and Orientin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound and Orientin via HPLC?
A1: The primary challenge in separating this compound and Orientin is that they are structural isomers, meaning they have the same molecular formula and similar chemical structures, which results in very close retention times on a chromatographic column.[1][2] Achieving baseline separation (a resolution value ≥ 1.5) is crucial for accurate quantification and requires careful optimization of HPLC parameters.
Q2: Which type of HPLC column is best suited for this separation?
A2: Reversed-phase (RP) columns are the most commonly used for the separation of flavonoids like this compound and Orientin. Specifically, C18 columns are widely employed and have shown good performance.[3]
Q3: What is a typical mobile phase for separating these isomers?
A3: A binary mobile phase consisting of an acidified aqueous solvent (Solvent A) and an organic solvent (Solvent B) is standard. Acetonitrile is generally preferred over methanol as the organic solvent (Solvent B) because it provides better separation for these isomers.[4] The aqueous phase is often acidified with a small amount of an acid like formic acid or acetic acid to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups.[3]
Q4: Should I use an isocratic or gradient elution method?
A4: For complex samples containing a range of compounds with different polarities, a gradient elution is generally preferred. This allows for the separation of various components within a reasonable timeframe. However, for simpler mixtures primarily containing this compound and Orientin, an optimized isocratic method can also be effective.
Q5: How does column temperature affect the separation?
A5: Column temperature plays a significant role in the separation of these isomers. Increasing the column temperature can decrease the viscosity of the mobile phase, leading to shorter retention times and potentially sharper peaks. However, for some isomer separations, lower temperatures can sometimes improve resolution. An optimal temperature, often around 40°C, has been found to be effective for separating this compound and Orientin.
Troubleshooting Guide
Problem 1: Poor Resolution or Co-elution of this compound and Orientin Peaks
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition:
-
Solution: Optimize the organic solvent percentage. If using a gradient, adjust the gradient slope. Acetonitrile is often a better choice than methanol for resolving these isomers.
-
-
Incorrect Mobile Phase pH:
-
Solution: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Ensure the mobile phase is adequately buffered and consider adjusting the pH. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and resolution.
-
-
Suboptimal Column Temperature:
-
Solution: Temperature affects selectivity. Experiment with different column temperatures, for instance, in the range of 30-40°C, to find the optimal condition for your specific column and mobile phase.
-
-
Column Overload:
-
Solution: Injecting too concentrated a sample can lead to peak broadening and poor resolution. Dilute your sample and reinject.
-
Problem 2: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Phenolic compounds like this compound and Orientin can interact with active sites on the silica packing material.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups and reduce tailing.
-
-
Column Contamination or Degradation:
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.
-
-
Mobile Phase pH Close to Analyte pKa:
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes.
-
Problem 3: Retention Time Shifts
Possible Causes and Solutions:
-
Inconsistent Mobile Phase Preparation:
-
Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase to prevent bubble formation.
-
-
Fluctuations in Column Temperature:
-
Solution: Use a column oven to maintain a stable temperature. Even small temperature changes can affect retention times.
-
-
Column Equilibration Issues:
-
Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient method.
-
Data Presentation
Table 1: Effect of Organic Solvent on the Resolution of this compound and Orientin
| Organic Solvent (Solvent B) | Resolution (Rs) | Observation | Reference |
| Methanol | < 1.5 | Incomplete separation. | |
| Acetonitrile | > 1.5 | Baseline separation achieved. |
Table 2: Influence of Column Temperature on the Separation of this compound and Orientin
| Column Temperature | Observation | Reference |
| 20°C | Suboptimal separation. | |
| 30°C | Improved separation compared to 20°C. | |
| 40°C | Optimal separation with good resolution and symmetry. |
Experimental Protocols
Optimized HPLC Method for this compound and Orientin Separation
This protocol is based on a validated method for the separation of flavonoid isomers.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with a suitable initial percentage of Solvent B (e.g., 10-20%).
-
Linearly increase the percentage of Solvent B to elute the compounds of interest.
-
Include a column wash step with a high percentage of Solvent B.
-
Return to initial conditions and equilibrate the column before the next injection.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10-20 µL
Sample Preparation from Plant Material
This is a general protocol for extracting flavonoids from plant samples.
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered sample (e.g., 1 gram).
-
Add a suitable extraction solvent (e.g., methanol or ethanol).
-
Use a technique like ultrasonication or maceration to facilitate extraction.
-
-
Filtration: Filter the extract to remove solid plant material.
-
Concentration (Optional): If the concentration of the analytes is low, the extract can be concentrated using a rotary evaporator.
-
Final Preparation:
-
Dissolve the dried extract in the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent column clogging.
-
Visualizations
Caption: A workflow diagram for optimizing the HPLC separation of this compound and Orientin.
Caption: A decision tree for troubleshooting common HPLC issues in flavonoid analysis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Distinction of the C-glycosylflavone isomer pairs orientin/isoorientin and vitexin/isovitexin using HPLC-MS exact mass measurement and in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
Technical Support Center: Isoorientin Extraction from Bamboo Leaves
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of Isoorientin extraction from bamboo leaves. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your experimental work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound from bamboo leaves, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why is the yield of my this compound extract consistently low?
Answer: Several factors can contribute to a low yield. A systematic evaluation of your process is recommended.
-
Inappropriate Solvent Choice: The polarity of the solvent is crucial for efficient extraction. This compound, a flavonoid glycoside, is more polar and is effectively extracted with alcohol-water mixtures.
-
Solution: Conduct a solvent screening using different ratios of ethanol or methanol in water to find the optimal mixture for your specific bamboo leaf material.[1]
-
-
Suboptimal Extraction Temperature: Higher temperatures can enhance solubility and diffusion, but excessive heat may degrade this compound.
-
Solution: Experiment with a temperature range, for example, 40°C to 70°C, to find a balance that maximizes yield without causing degradation.[1]
-
-
Incorrect Particle Size: Large particle sizes of the bamboo leaf powder reduce the surface area available for solvent contact, hindering extraction.
-
Solution: Grind the dried bamboo leaves to a fine powder (e.g., 40-60 mesh) to ensure efficient solvent penetration.[2]
-
-
Inefficient Extraction Method: Traditional methods like maceration can be time-consuming and less efficient.
-
Poor Quality of Raw Material: The concentration of this compound in bamboo leaves can vary depending on the species, age of the leaves, harvesting season, and drying process.
-
Solution: Ensure you are using high-quality, properly dried, and well-stored bamboo leaves.
-
Question 2: The color of my extract is very dark, and it seems to contain many impurities. How can I improve the purity?
Answer: A dark-colored extract often indicates the co-extraction of chlorophyll and other pigments.
-
Pre-treatment of Bamboo Leaves:
-
Solution: Before the main extraction, consider a pre-extraction step with a non-polar solvent like hexane to remove chlorophyll and lipids.
-
-
Purification using Macroporous Resins:
-
Solution: Employ column chromatography with macroporous resins (e.g., AB-8 or D101) for purification. These resins can effectively adsorb flavonoids, which can then be eluted with a suitable solvent, leaving behind many impurities.
-
-
Solvent Partitioning:
-
Solution: Perform liquid-liquid extraction with solvents of varying polarity. For instance, after initial extraction, the aqueous extract can be partitioned with a solvent like ethyl acetate to selectively extract flavonoids.
-
Question 3: I am using Ultrasound-Assisted Extraction (UAE), but my results are not reproducible. What could be the issue?
Answer: Reproducibility issues in UAE can stem from several factors.
-
Inconsistent Ultrasonic Power and Frequency: The intensity of sonication directly impacts extraction efficiency.
-
Solution: Ensure that the ultrasonic bath or probe system is functioning correctly and that the power and frequency settings are consistent across experiments. Note that ultrasonic probes often provide more focused and consistent energy compared to baths.
-
-
Temperature Fluctuations: The cavitation effect in UAE can generate heat, altering the extraction temperature.
-
Solution: Use a cooling system or a temperature-controlled ultrasonic bath to maintain a constant temperature throughout the extraction process.
-
-
Sample Positioning: The position of the extraction vessel in an ultrasonic bath can affect the energy received.
-
Solution: Keep the position and depth of the flask in the ultrasonic bath consistent for all samples.
-
Question 4: During Microwave-Assisted Extraction (MAE), I am concerned about the potential degradation of this compound. How can I mitigate this?
Answer: Thermal degradation is a valid concern in MAE due to rapid heating.
-
Optimizing Microwave Power and Time: High microwave power and long exposure times can lead to the degradation of thermolabile compounds.
-
Solution: Optimize the microwave power and extraction time. Use lower power settings for a slightly longer duration or intermittent heating cycles to avoid overheating. A typical extraction time for flavonoids using MAE is around 6 minutes.
-
-
Solvent Choice: The solvent's ability to absorb microwave energy affects the heating rate.
-
Solution: Use solvents with a high dielectric constant, like ethanol-water mixtures, which heat efficiently and can reduce the required extraction time.
-
Question 5: I am trying to purify this compound using column chromatography, but the separation from other flavonoids like Orientin is poor.
Answer: this compound and Orientin are isomers, making their separation challenging.
-
Choice of Stationary Phase: The type of resin or silica gel used is critical.
-
Solution: A mixed resin column, for example, a combination of polyamide and silica gel, can improve separation. Alternatively, using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can achieve high purity.
-
-
Mobile Phase Composition: The elution solvent system needs to be finely tuned.
-
Solution: For preparative HPLC, a mobile phase consisting of a methanol-water mixture with a small amount of acid (e.g., 0.3% acetic acid) can enhance the resolution between isomeric flavonoids.
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and purification of this compound from bamboo leaves.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
Objective: To extract this compound from bamboo leaves using ultrasonication.
Materials:
-
Dried bamboo leaf powder (40-60 mesh)
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of dried bamboo leaf powder and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to approximately 40 kHz and the power to 250 W.
-
Conduct the extraction at a constant temperature of 60°C for 30-60 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the supernatant.
-
Collect the supernatant and concentrate it using a rotary evaporator at 50°C under reduced pressure to obtain the crude this compound extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
Objective: To extract this compound from bamboo leaves using microwave irradiation.
Materials:
-
Dried bamboo leaf powder (40 mesh)
-
80% Ethanol (v/v)
-
Microwave extractor
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Place 10 g of dried bamboo leaf powder into the microwave extraction vessel.
-
Add 250 mL of 80% ethanol (solid-to-liquid ratio of 1:25 or 0.04 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500-560 W.
-
Set the extraction time to 6-25 minutes.
-
After the extraction cycle is complete, allow the vessel to cool to room temperature.
-
Filter or centrifuge the mixture to separate the extract from the solid residue.
-
Concentrate the collected extract using a rotary evaporator at 50°C.
-
Store the resulting crude extract in a cool, dark place.
Protocol 3: Purification of this compound using Macroporous Resin Column Chromatography
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
AB-8 or D101 macroporous resin
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations: 10%, 40%, 70%, 95% v/v)
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours. Then, wash the resin with deionized water until no alcohol smell remains.
-
Column Packing: Pack the pre-treated resin into a glass column.
-
Sample Loading: Dissolve the crude extract in a small amount of 10% ethanol and load it onto the column at a slow flow rate.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove sugars and other highly polar impurities. Then, wash with 10% ethanol to remove other impurities.
-
Elution: Elute the flavonoids from the column using a stepwise gradient of ethanol.
-
Elute with 40% ethanol and collect the fractions. This fraction is often enriched with this compound and Orientin.
-
Subsequently, elute with 70% ethanol to collect any remaining flavonoids.
-
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions containing high-purity this compound.
-
Concentration: Pool the high-purity fractions and concentrate them using a rotary evaporator.
-
Drying: Dry the concentrated sample under vacuum to obtain purified this compound powder.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound extraction to facilitate comparison.
Table 1: Comparison of Different Extraction Methods for Total Flavonoids from Bamboo Leaves
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Total Flavonoids | Reference |
| Hot Reflux Extraction | 70% Ethanol | 1:20 | 60 | 20 min | < 4.538 mg/g | |
| Ultrasound-Assisted | 70% Ethanol | 1:20 | 60 | 20 min | 4.538 mg/g | |
| Microwave-Assisted | 80% Ethanol | 1:25 (0.04 w/w) | N/A | 6 min | 3.2% | |
| Soxhlet Extraction | N/A | N/A | N/A | N/A | 3.35% | |
| Optimized MAE | 78.1% Ethanol | N/A | N/A | 24.9 min | 4.67% |
Table 2: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Range Studied | Optimal Condition | Effect on Yield | Reference |
| Ethanol Concentration | 10% - 90% | 70% | Yield increases up to 70% and then may decrease | |
| Solid-to-Liquid Ratio | 1:10 - 1:30 g/mL | 1:20 g/mL | Higher ratio generally improves extraction efficiency to a point | |
| Extraction Time | 10 - 60 min | 20 - 60 min | Yield increases with time, then plateaus | |
| Temperature | 40 - 80 °C | 60 °C | Higher temperature enhances extraction but risks degradation | |
| Ultrasonic Power | 100 - 300 W | 250 W | Higher power increases yield but excessive power can cause degradation |
Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams created using the DOT language to visualize the experimental workflow for this compound extraction and its known signaling pathways.
Caption: Experimental workflow for this compound extraction and purification from bamboo leaves.
Caption: Signaling pathways modulated by this compound, including its antioxidant, anti-inflammatory, and anticancer effects.
References
Troubleshooting low recovery of Isoorientin during purification
Welcome to the technical support center for Isoorientin purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during purification?
A1: Low recovery of this compound can be attributed to several factors throughout the extraction and purification process. Key areas to investigate include:
-
Suboptimal Extraction: Inefficient extraction from the plant material is a common cause. This can be due to the wrong choice of solvent, an inappropriate solvent-to-solid ratio, or non-optimal extraction time and temperature.
-
Degradation of this compound: Flavonoids like this compound can be sensitive to heat, light, and pH. High temperatures during extraction or solvent evaporation can lead to degradation. Similarly, extreme pH conditions can alter its chemical structure.
-
Issues in Column Chromatography: Problems during the chromatographic separation can lead to significant loss of the compound. These issues include irreversible adsorption to the stationary phase, co-elution with impurities, overloading of the column, and the use of an improper mobile phase.
-
Losses during Solvent Evaporation and Crystallization: Significant amounts of this compound can be lost during the final steps of solvent removal and crystallization if not performed under optimal conditions.
Q2: How do temperature and pH affect the stability and recovery of this compound?
A2: Temperature and pH are critical factors in maintaining the stability and maximizing the recovery of this compound. Like many polyphenolic compounds, this compound is susceptible to degradation at high temperatures. It is advisable to keep temperatures below 50°C during extraction and solvent evaporation steps. An acidic pH is generally favorable for the stability of flavonoids, as it can help prevent oxidation and hydrolysis. Maintaining a mildly acidic to neutral pH throughout the purification process is recommended.
Q3: My crude extract shows a high concentration of this compound, but the yield after column chromatography is very low. What could be the problem?
A3: A significant drop in yield after column chromatography often points to one or more of the following issues:
-
Irreversible Adsorption: this compound may be binding too strongly to the stationary phase (e.g., silica gel), preventing its elution.
-
Co-elution with Impurities: If the separation is not optimal, this compound may elute along with other impurities. This can lead to the discarding of fractions that contain a substantial amount of your target compound.
-
Column Overloading: Exceeding the binding capacity of the chromatography resin by loading too much crude extract can cause the this compound to pass through the column without binding, resulting in its loss in the flow-through.
-
Improper Mobile Phase: The solvent system used for elution may not be optimized. The polarity of the mobile phase might be too low to effectively elute the this compound from the column.
Q4: I'm having trouble with the final crystallization of this compound. What can I do?
A4: Difficulty in crystallization can be due to the presence of impurities that inhibit the formation of a crystal lattice. In such cases, further purification of the this compound fraction may be necessary. The choice of solvent for crystallization is also crucial. Experimenting with different solvent systems can help in finding the optimal conditions for crystallization.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot low recovery of this compound at different stages of the purification process.
Problem: Low Yield from Initial Extraction
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | Different solvents have varying efficiencies for extracting flavonoids. Ethanol and methanol, often in aqueous mixtures (e.g., 70-80% ethanol), are commonly used.[1] |
| Suboptimal Extraction Conditions | Optimize extraction parameters such as temperature, time, and solid-to-liquid ratio. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can sometimes offer higher yields in shorter times compared to traditional maceration. |
| Degradation during Extraction | Avoid high temperatures (above 50°C) and prolonged extraction times.[1] Protect the extraction mixture from light. |
Problem: Low Recovery after Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Irreversible Adsorption | Consider using a different stationary phase. Macroporous resins (e.g., D101, HPD-500, XAD7HP) are often effective for the initial purification of flavonoids from crude extracts.[2][3][4] |
| Poor Separation | Optimize the mobile phase composition. A gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with similar polarities. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Ensure the sample is adequately dissolved and pre-adsorbed onto a small amount of stationary phase for dry loading. |
| Improper Elution | Ensure the eluting solvent has sufficient polarity to desorb this compound from the stationary phase. For macroporous resins, ethanol solutions of increasing concentrations are typically used for elution. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to help in optimizing the purification of this compound.
Table 1: Comparison of Extraction Methods for Flavonoids
| Extraction Method | Typical Yield | Advantages | Disadvantages |
| Maceration | Lower | Simple, low cost | Time-consuming, lower efficiency |
| Ultrasonic-Assisted Extraction (UAE) | Higher than maceration | Faster, more efficient than maceration | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Often the highest | Very fast, highly efficient | Potential for thermal degradation if not controlled |
Note: Yields are highly dependent on the plant material and specific experimental conditions. The data presented is a general comparison based on the extraction of phenolic compounds.
Table 2: Recovery of this compound Using a Two-Step Purification Protocol
| Purification Step | Purity | Recovery Rate |
| Macroporous Resin (AB-8) Chromatography | Enriched Flavone Fraction | - |
| Preparative HPLC | >99% | 92.7 ± 2.92% |
Source: Adapted from a study on the isolation of this compound and Orientin from bamboo leaf flavones.
Table 3: Enrichment of this compound using Macroporous Resin XAD7HP
| Compound | Enrichment Factor |
| This compound | 11 - 25 fold |
| Orientin | 11 - 15 fold |
| Vitexin | 15 - 20 fold |
| Isovitexin | 55 - 60 fold |
Source: Adapted from a study on the enrichment of flavonoids from hydrolyzed oil palm leaf extract.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification of this compound from Plant Material
-
Preparation of Plant Material: Dry the plant material (e.g., bamboo leaves) and grind it into a fine powder.
-
Extraction:
-
Mix the plant powder with 70% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).
-
Perform ultrasonic-assisted extraction for 60 minutes at 50°C.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process on the residue two more times.
-
-
Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water.
-
Load the solution onto a pre-equilibrated D101 macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).
-
Collect the fractions and monitor for the presence of this compound using TLC or HPLC.
-
Combine the this compound-rich fractions and concentrate them.
-
Protocol 2: High-Purity this compound Purification by Preparative HPLC
-
Sample Preparation: Dissolve the enriched this compound fraction from Protocol 1 in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable preparative C18 column.
-
Mobile Phase: Methanol-water containing 0.3% acetic acid (32:68, v/v).
-
Flow Rate: 5 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 330 nm.
-
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak.
-
Purity Analysis and Final Preparation:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the high-purity fractions.
-
Remove the solvent by rotary evaporation and then freeze-dry to obtain pure this compound powder.
-
Visualizations
Logical Workflow for Troubleshooting Low this compound Recovery
Caption: A flowchart for diagnosing and addressing common causes of low this compound recovery.
Signaling Pathway: this compound's Anti-Cancer Mechanism (Apoptosis Induction)
Caption: this compound induces apoptosis in cancer cells via ROS-mediated signaling pathways.
Signaling Pathway: this compound's Neuroprotective Mechanism
Caption: this compound exerts neuroprotective effects by modulating inflammatory and antioxidant pathways.
References
Navigating the Challenges of Isoorientin Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the significant challenge of isoorientin's low solubility in aqueous solutions. This inherent characteristic of this compound can present considerable hurdles in experimental design and drug development. This guide offers practical solutions, detailed experimental protocols, and an exploration of the underlying mechanisms to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring flavone C-glycoside found in various plants.[1] It has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. However, this compound is characterized by its poor solubility in water, which can limit its bioavailability and hinder the development of effective aqueous formulations for research and therapeutic use.
Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosizing), the use of co-solvents, and the formation of inclusion complexes with cyclodextrins. Chemical modifications may involve the formation of salts or prodrugs.
Q3: In which common laboratory solvents is this compound soluble?
A3: While poorly soluble in water, this compound exhibits better solubility in several organic solvents. The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Slightly soluble |
| Water | Slightly soluble[1] |
| 1 M Sodium Hydroxide (NaOH) | 1 mg/mL, clear, yellow-orange |
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Buffers
Problem: My this compound, initially dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS).
Possible Causes & Solutions:
-
Cause: The final concentration of the organic solvent in the aqueous buffer is too low to maintain this compound in solution.
-
Solution 1: Optimize Co-solvent Concentration. Gradually increase the percentage of the organic co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution. It is crucial to first determine the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent. The following table provides a starting point for exploring co-solvent mixtures.
| Co-solvent System | Recommended Starting Concentration | Considerations |
| Ethanol/Water | 10% (v/v) Ethanol | Widely used, but can affect cell viability at higher concentrations. |
| Propylene Glycol/Water | 5% (v/v) Propylene Glycol | Generally considered less toxic than ethanol for many cell lines. |
-
Solution 2: pH Adjustment. The solubility of flavonoids can be pH-dependent. This compound is a weakly acidic compound.[1] Therefore, increasing the pH of the aqueous buffer can enhance its solubility. Experiment with a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for your experiment, ensuring it remains within a physiologically relevant range and does not affect your experimental outcomes.
Issue 2: Low Bioavailability in Cell-Based Assays
Problem: I am not observing the expected biological activity of this compound in my cell-based assays, which I suspect is due to its low solubility and poor cellular uptake.
Possible Causes & Solutions:
-
Cause: The effective concentration of this compound reaching the cells is too low due to its poor solubility and aggregation in the cell culture medium.
-
Solution 1: Cyclodextrin Inclusion Complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming water-soluble inclusion complexes. This enhances the solubility and can improve the bioavailability of the compound. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Solution 2: Nanoformulations. Encapsulating this compound into nanoparticles can significantly improve its aqueous dispersibility and cellular uptake. Common nanoformulation strategies include polymeric nanoparticles and solid lipid nanoparticles.
Experimental Protocols
Protocol 1: Preparation of an this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general guideline for preparing an this compound-β-cyclodextrin inclusion complex. Optimization of the molar ratio and kneading time may be necessary.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-CD. A 1:1 molar ratio is a common starting point. Calculate the required mass of each component.
-
Wetting the Cyclodextrin: Place the calculated amount of β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the β-CD and triturate to obtain a homogeneous paste.
-
Incorporation of this compound: Add the calculated amount of this compound to the β-CD paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the water:ethanol mixture.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved to obtain a powder.
-
Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Assessment: Determine the solubility of the prepared inclusion complex in water and compare it to that of free this compound.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol describes a general method for preparing this compound-loaded nanoparticles using a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of acetone into the water will cause the PLGA and this compound to precipitate as nanoparticles.
-
Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated this compound and excess stabilizer. Repeat the centrifugation and washing steps two to three times.
-
Lyophilization (Optional): The final nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder for long-term storage.
-
Characterization: Characterize the nanoparticles for their size, size distribution, zeta potential (surface charge), and encapsulation efficiency.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and metabolism. Understanding these pathways can provide context for its biological effects.
Caption: Experimental workflow for preparing aqueous solutions of this compound and troubleshooting precipitation issues.
Caption: this compound modulates the MAPK signaling pathway, influencing apoptosis.
Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.
Caption: this compound activates the AMPK signaling pathway, leading to apoptosis and inhibition of cell growth.
References
Minimizing degradation of Isoorientin during sample preparation
For researchers, scientists, and drug development professionals, ensuring the stability of Isoorientin during sample preparation is critical for accurate experimental results. This technical support center provides practical guidance to minimize degradation through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, a C-glycosyl flavone of luteolin, is a natural compound with significant interest for its potential pharmacological activities. Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of its biological effects, compromising research and development outcomes.
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
pH: this compound is more susceptible to degradation in neutral to alkaline conditions.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the breakdown of the flavonoid structure.
-
Enzymes: In fresh plant material, endogenous enzymes can cause degradation if not properly inactivated.
Q3: What is the optimal pH range for maintaining this compound stability?
To minimize degradation, it is recommended to maintain a slightly acidic environment, ideally within a pH range of 3 to 5. Strongly acidic conditions should also be avoided as they can lead to isomerization of C-glycosyl flavonoids.
Q4: How does temperature affect this compound stability?
Higher temperatures significantly increase the degradation rate of this compound. For extraction processes, it is advisable to use temperatures in the range of 30-35°C. During storage, solutions should be kept at low temperatures, such as 4°C for short-term and -20°C or -80°C for long-term stability.
Q5: How can I protect my this compound samples from light-induced degradation?
To prevent photodegradation, always work with this compound samples in a dark or low-light environment. Use amber-colored glassware or wrap containers with aluminum foil. For storage, ensure that samples are kept in the dark.
Q6: Are there any additives that can help stabilize this compound?
Yes, the addition of antioxidants can help protect this compound from oxidative degradation. Studies have shown that the presence of citric acid and ascorbic acid is integral to the retention of this compound, especially during heating processes.
Troubleshooting Guide: Common Issues in this compound Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: High temperature, inappropriate pH, or prolonged extraction time. | Optimize extraction parameters: use lower temperatures (30-35°C), maintain a slightly acidic pH (3-5), and minimize the extraction duration. |
| Incomplete extraction: Unsuitable solvent or insufficient solvent-to-solid ratio. | Use polar solvents like methanol or ethanol, often mixed with a small percentage of water, to improve extraction efficiency. Ensure an adequate solvent volume to prevent saturation. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Formation of degradation products: Exposure to harsh conditions (high temperature, extreme pH, light, or oxygen). | Review the entire sample preparation workflow to identify and mitigate potential stress factors. Use fresh solvents and protect samples from light and air. |
| Isomerization: Strong acidic conditions can cause the isomerization of this compound to Orientin. | Avoid using strong acids during extraction and sample processing. Maintain the pH in the recommended range. | |
| Inconsistent results between sample replicates | Variable degradation: Inconsistent handling of samples, leading to different levels of degradation. | Standardize all sample preparation steps, including extraction time, temperature, and light exposure. Prepare and process all samples in a consistent manner. |
| Improper storage: Degradation of stock solutions or prepared samples over time. | Store stock solutions and samples at low temperatures (-20°C or -80°C) in the dark. Prepare fresh working solutions for each experiment whenever possible. |
Summary of this compound Stability Data
The following table summarizes the qualitative effects of different environmental factors on the stability of this compound based on available research. Quantitative kinetic data for this compound is limited; therefore, the information is presented to guide best practices.
| Factor | Condition | Effect on this compound Stability | Recommendation | Citation |
| pH | pH 3-5 | Relatively Stable | Maintain a slightly acidic pH. | [1] |
| pH > 7 (Neutral to Alkaline) | Increased Degradation | Avoid neutral and alkaline conditions. | [1] | |
| Strong Acid | Potential for Isomerization | Avoid strong acidic conditions. | [2] | |
| Temperature | 30-35°C | Suitable for Extraction | Use this temperature range for extraction processes. | |
| 4°C | Good for Short-term Storage | Store solutions at 4°C for short periods. | [3] | |
| -20°C to -80°C | Optimal for Long-term Storage | Store stock solutions and samples for long-term use at these temperatures. | [4] | |
| > 40°C | Accelerated Degradation | Avoid exposing this compound solutions to high temperatures. | ||
| Light | Dark/Low Light | Stable | Handle and store samples in the dark. | |
| UV/Visible Light | Degradation | Protect samples from light exposure at all times. | ||
| Additives | Citric Acid / Ascorbic Acid | Increased Stability (especially during heating) | Consider adding these antioxidants to your samples, particularly if heating is required. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solutions (pH 3, 5, 7, 9)
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C in the dark for 24 hours.
-
Photodegradation: Expose the this compound stock solution in a transparent vial to a UV lamp (e.g., 254 nm) or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and characterize any degradation products using LC-MS by comparing the mass spectra of the stressed samples with the control.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimization of Mobile Phase for Isoorientin HPLC Analysis
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the HPLC analysis of Isoorientin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for this compound analysis on a reversed-phase C18 column is a gradient elution using acidified water as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[1][2] A common approach is to use 0.1% formic acid or acetic acid in water for mobile phase A.[3][4] A typical gradient might start with a low percentage of the organic solvent (e.g., 5-10%) and gradually increase to elute this compound and other related compounds.
Q2: Why is an acid added to the mobile phase for flavonoid analysis?
Adding a small amount of acid (e.g., formic, acetic, or phosphoric acid) to the aqueous mobile phase is crucial for achieving good peak shape when analyzing flavonoids like this compound.[2] this compound has acidic hydroxyl groups. The acid in the mobile phase suppresses the ionization of these groups and also the ionization of residual silanol groups on the silica-based stationary phase. This suppression minimizes secondary interactions between the analyte and the column, which are a primary cause of peak tailing, leading to sharper, more symmetrical peaks. A mobile phase pH in the range of 2.5-3.5 is often effective.
Q3: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol are commonly used for the separation of flavonoids. The choice can significantly impact selectivity, resolution, and run time.
-
Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times. It also generates less backpressure and has a lower UV cutoff, which is advantageous for detection at low wavelengths (e.g., <210 nm). For separating this compound from its isomers, acetonitrile has been shown to provide better peak separation compared to methanol.
-
Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. It is also less expensive and considered more environmentally friendly. However, it may lead to broader peaks for some compounds and higher backpressure when mixed with water.
For initial method development, acetonitrile is often the preferred choice for this compound due to its superior resolution for flavonoid isomers.
Troubleshooting Guide
Q4: My this compound peak is showing significant tailing. What are the causes and solutions?
Peak tailing is the most common issue in this compound analysis. It compromises accurate integration and reduces resolution.
Primary Cause: Secondary interactions between the acidic hydroxyl groups of this compound and active residual silanol groups on the C18 column surface.
Solutions:
-
Acidify the Mobile Phase: This is the most effective solution. Ensure your aqueous mobile phase contains 0.1% formic acid or acetic acid to suppress the ionization of both this compound and silanol groups.
-
Check Mobile Phase pH: The mobile phase pH should be at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized form.
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try reducing the concentration or injection volume.
-
Use a High-Purity, End-Capped Column: Modern columns are better end-capped, meaning they have fewer free silanol groups. Using a high-quality, well-maintained column can significantly reduce tailing.
-
Column Contamination: If tailing develops over time, the column inlet frit may be partially blocked or the column may be contaminated. Try back-flushing the column or cleaning it with a strong solvent wash sequence.
Caption: Troubleshooting workflow for addressing peak tailing in this compound HPLC analysis.
Q5: How can I improve the resolution between this compound and its isomer, Orientin?
Separating isomers like this compound and Orientin can be challenging.
Solutions:
-
Optimize the Organic Solvent: Acetonitrile has been demonstrated to provide better resolution for C-glycoside isomers like this compound and Orientin compared to methanol.
-
Adjust the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the separation between closely eluting peaks.
-
Optimize Temperature: Increasing the column temperature (e.g., to 40 °C) can sometimes improve peak shape and resolution, although its effect should be tested empirically.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency and enhance resolution, at the cost of a longer run time.
Q6: My peaks are broad, and retention times are shifting. What could be the issue?
Broad peaks and inconsistent retention times often point to issues with the mobile phase preparation or the HPLC system itself.
Solutions:
-
Ensure Proper Mobile Phase Mixing and Degassing: Inadequately mixed or undegassed mobile phases can cause pressure fluctuations and retention time variability. Always filter and thoroughly degas all solvents.
-
Check for Leaks: System leaks can lead to pressure drops and shifting retention times.
-
Allow for Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the first sample. This typically requires flushing with 15-20 column volumes.
-
Maintain Consistent Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause retention times to drift.
Caption: Relationship between mobile phase parameters and their effect on HPLC results.
Data & Protocols
Table 1: Comparison of Common Organic Solvents for this compound Analysis
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) | Rationale for this compound Analysis |
| Elution Strength | Higher | Lower | ACN leads to shorter run times. |
| Selectivity | Different from MeOH; often better for isomers | Different from ACN; protic nature offers unique interactions | ACN is often preferred for resolving this compound from Orientin. |
| System Pressure | Lower | Higher | ACN is better for system and column longevity. |
| UV Cutoff | ~190 nm | ~205 nm | ACN is superior for low-wavelength UV detection. |
| Peak Shape | Generally provides sharper peaks | Can improve tailing for some acidic compounds | With an acidified mobile phase, both can yield good results, but ACN often has an edge. |
Table 2: Example HPLC Method Protocol
This protocol serves as a robust starting point for method development.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC with UV/PDA Detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10% B to 40% B over 30 minutes (example, must be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Detection Wavelength | ~350 nm (for this compound) |
| Sample Preparation | Dissolve standard or extract in Methanol or mobile phase |
Note: Always filter mobile phases (0.45 µm or 0.22 µm filter) and degas thoroughly before use. This protocol should be optimized based on your specific instrument, column, and sample matrix.
References
Technical Support Center: Isoorientin Peak Resolution in Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of isoorientin peaks during chromatographic analysis.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the chromatographic separation of this compound.
Issue: Poor Resolution Between this compound and Orientin Peaks
Poor resolution between the isomeric peaks of this compound and orientin is a frequent challenge. The following steps can be taken to improve their separation.
-
Step 1: Evaluate and Optimize Column Temperature. Temperature can significantly impact the selectivity between closely eluting compounds.[1] An increase in column temperature generally leads to shorter retention times due to a decrease in mobile phase viscosity.[1][2][3][4] For this compound and its isomer, optimizing the temperature can be critical for achieving baseline separation.
-
Step 2: Adjust Mobile Phase Composition. The choice and ratio of organic solvent to the aqueous phase in reversed-phase HPLC are crucial for resolution. Acetonitrile is often preferred over methanol as it can offer different selectivity for flavonoid isomers. Modifying the gradient slope is also a powerful tool; a shallower gradient can improve the separation of closely eluting peaks.
-
Step 3: Modify Mobile Phase pH. The pH of the mobile phase is a critical parameter, especially for compounds with ionizable groups. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common practice to suppress the ionization of phenolic hydroxyl groups in flavonoids. This results in sharper peaks and better-retained compounds.
Issue: this compound Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, can compromise peak integration and resolution.
-
Step 1: Check and Adjust Mobile Phase pH. A primary cause of tailing for phenolic compounds like this compound is the interaction between the analyte and residual silanol groups on the silica-based stationary phase. Lowering the mobile phase pH (e.g., to between 2.5 and 3.5) with an acidifier like formic or phosphoric acid can suppress the ionization of these silanol groups, minimizing secondary interactions and thus reducing tailing.
-
Step 2: Consider the HPLC Column. If peak tailing persists even at a low pH, the column itself might be the issue. Consider using a modern, high-purity silica column with end-capping, which reduces the number of accessible silanol groups.
-
Step 3: Reduce Sample Concentration. Overloading the column with a high concentration of the sample can lead to peak distortion, including tailing. Try diluting the sample to see if the peak shape improves.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for separating this compound?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of this compound and other flavonoid isomers. This method typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase.
Q2: What is a good starting mobile phase for this compound analysis?
A2: A common starting point is a gradient elution using an acidified aqueous phase as mobile phase A and an organic solvent as mobile phase B. For example, 0.1% (v/v) formic acid in water (A) and acetonitrile (B) is a frequently used combination.
Q3: Should I use an isocratic or gradient elution for separating this compound from other flavonoids?
A3: For complex mixtures containing multiple flavonoids with a range of polarities, gradient elution is generally preferred. A gradient allows for the separation of compounds with diverse polarities in a reasonable time frame and often yields sharper peaks. Isocratic elution, where the mobile phase composition remains constant, can be effective if the isomers have very similar retention times and a suitable mobile phase composition for adequate resolution has been identified.
Q4: How does column temperature affect the separation of this compound and orientin?
A4: Increasing the column temperature can improve the resolution between this compound and its isomer, orientin. Higher temperatures can lead to faster elution times and better peak separation.
Q5: My this compound peak is showing fronting. What could be the cause?
A5: Peak fronting, where the first half of the peak is broader than the second half, can be caused by several factors, including poor sample solubility in the mobile phase, column collapse, or column overload. To address this, you can try reducing the injection volume or sample concentration.
Data Presentation
Table 1: Effect of Column Temperature on the Resolution of Luteolin Derivatives (Orientin and this compound)
| Column Temperature (°C) | Resolution (Rs) | Observation |
| 20 | 1.05 | Peaks are not baseline separated. |
| 30 | 1.15 | Separation is improved but still not at baseline. |
| 40 | 1.87 | Peaks are baseline separated. |
Table 2: Effect of Mobile Phase pH on this compound Peak Shape
| Mobile Phase Condition | Expected Peak Shape | Rationale |
| Neutral pH (e.g., unbuffered water/acetonitrile) | Significant Tailing | Ionization of residual silanol groups on the stationary phase leads to secondary interactions with this compound. |
| Acidified (e.g., with 0.1% Formic Acid, pH ~2.5-3.5) | Symmetrical Peak | Suppresses the ionization of silanol groups, minimizing unwanted interactions and resulting in sharper, more symmetrical peaks. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Flavonoid Isomers, Including this compound
This protocol is adapted from a validated method for separating flavonoid isomers in common buckwheat sprouts.
-
Instrumentation: HPLC system with a PDA detector and a C18 column (e.g., 4.6 x 250 mm, 5.0 µm).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient program should be optimized to achieve separation. A starting point could be a linear gradient from a low to a high percentage of solvent B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 360 nm.
-
Injection Volume: 5 µL.
Protocol 2: Sample Preparation for this compound Analysis from Plant Material
This is a general protocol for extracting this compound from plant samples.
-
Grinding: Air-dry the plant material and grind it into a fine powder.
-
Extraction: Extract the powdered sample (e.g., 1 g) with methanol (e.g., 2 x 50 mL) at 40°C for 24 hours.
-
Evaporation: Combine the methanolic extracts and evaporate to dryness under a vacuum.
-
Reconstitution: Dissolve the crude extract in HPLC-grade methanol.
-
Filtration: Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
Visualizations
Caption: A troubleshooting workflow for improving this compound peak resolution.
Caption: Key factors influencing chromatographic peak resolution.
References
Dealing with matrix effects in Isoorientin quantification from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of isoorientin in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, like this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[1][2][3] In complex samples, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where a known amount of this compound is added to a blank matrix extract after the sample preparation process. The response of this spiked sample is then compared to the response of a pure this compound standard at the same concentration in a neat solvent. The ratio of the peak areas provides a quantitative measure of the matrix effect.
-
Post-Column Infusion: This is a qualitative method. A constant flow of this compound standard is infused into the liquid chromatography (LC) eluent after the analytical column, while a blank, extracted matrix sample is injected. Any deviation from a stable baseline signal at the retention time of interfering compounds indicates the presence of ion suppression or enhancement.
Q3: What are the main strategies to minimize or compensate for matrix effects when quantifying this compound?
A3: A multi-faceted approach is often the most effective way to address matrix effects:
-
Rigorous Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and sample dilution.
-
Chromatographic Separation Optimization: Modifying the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, the gradient profile, or using a different stationary phase.
-
Use of an Appropriate Internal Standard (IS): A Stable Isotope-Labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, providing effective compensation. If a SIL-IS is not available, a structural analog can be used, but its effectiveness must be thoroughly validated.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Significant Ion Suppression/Enhancement | Co-elution of matrix components with this compound. | 1. Improve Sample Cleanup: Incorporate an additional cleanup step like SPE or LLE. For plant-based matrices, a hexane wash can help remove non-polar interferences. 2. Optimize Chromatography: Adjust the LC gradient or change the mobile phase to better separate this compound from interferences. 3. Dilute the Sample: A simple 1:10 or 1:100 dilution can often reduce matrix effects, but ensure the this compound concentration remains above the limit of detection. 4. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. |
| Poor Recovery of this compound | Inefficient extraction from the sample matrix. Analyte adsorption to labware. Incomplete elution from SPE cartridge. | 1. Optimize Extraction: For LLE, experiment with different extraction solvents and pH. For SPE, evaluate different sorbent types, wash solutions, and elution solvents. 2. Use Low-Adsorption Labware: Employ low-adsorption vials and pipette tips. 3. Improve SPE Elution: Increase the volume or strength of the elution solvent. |
| Inconsistent Results Between Samples | Variability in the matrix composition between different samples. | 1. Utilize a Stable Isotope-Labeled Internal Standard: This will help normalize the signal across different samples. 2. Use Matrix-Matched Calibration Standards: Prepare calibration curves in a matrix that closely resembles each sample type. |
| Peak Shape Issues (Tailing, Fronting) | Column contamination. Secondary interactions with the column. Incompatible sample solvent. | 1. Clean the Column: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 2. Modify Mobile Phase: Add a small amount of a competing agent (e.g., formic acid) to the mobile phase to improve peak shape. 3. Ensure Solvent Compatibility: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a blank matrix extract: Process a sample that does not contain this compound using your established sample preparation method.
-
Prepare a pure standard solution: Dissolve a known amount of this compound standard in a neat solvent (e.g., methanol or acetonitrile) to a specific concentration.
-
Prepare a post-extraction spiked sample: Add a known amount of this compound standard to the blank matrix extract to achieve the same final concentration as the pure standard solution.
-
Analyze the samples: Inject both the pure standard solution and the post-extraction spiked sample into the LC-MS system.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Spiked Sample / Peak Area in Pure Standard) x 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Values signifying greater than 20% suppression or enhancement typically require action to compensate for these effects.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This is a general protocol and should be optimized for your specific sample matrix.
-
Condition the SPE cartridge: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample: Load the pre-treated sample extract onto the cartridge.
-
Wash the cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elute this compound: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and reconstitute: Evaporate the eluent to dryness and reconstitute the residue in a solvent compatible with the initial mobile phase of your LC method.
Visualizing Workflows
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
This structured approach will allow me to build the response piece by piece, ensuring all user requirements are met accurately and comprehensively."
<_ _= "The user wants a technical support center for Isoorientin cell-based assays. I need to structure this as a Q&A with troubleshooting guides and FAQs. It must include:
-
Quantitative Data in Tables: I'll need to find IC50 values or similar data for this compound.
-
Detailed Experimental Protocols: I need to provide step-by-step methods for key assays like MTT, Apoptosis (Annexin V/PI), and Western Blot for a relevant pathway (e.g., NF-κB).
-
Graphviz Diagrams: I need to create diagrams for a signaling pathway, an experimental workflow, and a troubleshooting guide. These must adhere to strict color and contrast rules.
Execution Plan:
-
FAQs & Troubleshooting Section: I will create questions based on common issues with flavonoids and cell-based assays in general.
-
Solubility Issues: How to dissolve this compound.
-
Assay Variability: Why are my results inconsistent?
-
Low Bioactivity: Why am I not seeing an effect?
-
Concentration Selection: What's a good starting concentration?
-
Pathway-specific questions: How to confirm NF-κB inhibition.
-
-
Quantitative Data Table: I will search for papers that report IC50 values of this compound in different cancer cell lines and compile this information into a table. The search results mention studies in pancreatic, gastric, breast, and colon cancer cells, which should provide the necessary data.[1][2][3]
-
Experimental Protocols Section:
-
MTT Assay: I will synthesize a general protocol based on the multiple detailed MTT protocols found.[4][5] This will cover cell seeding, treatment, MTT addition, solubilization, and reading.
-
Annexin V/PI Apoptosis Assay: I'll create a protocol for flow cytometry based on the several consistent protocols available. This will include cell harvesting, staining, and analysis.
-
Western Blot for NF-κB Pathway: I will combine information to create a protocol for analyzing NF-κB activation, focusing on the translocation of p65 or degradation of IκBα.
-
-
Graphviz Diagrams Section:
-
Diagram 1: Experimental Workflow (MTT Assay): This will be a simple, top-to-bottom flowchart showing the main steps of the MTT assay.
-
Diagram 2: Signaling Pathway (NF-κB Inhibition): I will illustrate the canonical NF-κB pathway and indicate where this compound is proposed to interfere, based on the literature.
-
Diagram 3: Troubleshooting Logic: I will create a decision tree for a common problem, like "Inconsistent Cell Viability Results".
-
-
Review and Refine: I will ensure all constraints are met: Q&A format, tables, detailed protocols, DOT scripts in code blocks, captions, and strict adherence to the color palette and contrast rules. I will add citations to every sentence that relies on the search results.
I will now proceed with generating the response following this plan.Welcome to the Technical Support Center for the optimization of cell-based assays using this compound. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered when working with this compound in cell-based assays.
1. Compound Preparation & Handling
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent? Answer: this compound has poor water solubility. For cell culture experiments, it is recommended to dissolve this compound in a stock solution of Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, typically below 0.5%.
-
Question: How should I prepare my this compound working solutions? Answer: Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM). This stock can be stored at -20°C for long-term use. For experiments, create fresh dilutions from the stock solution into your cell culture medium to achieve the desired final concentrations.
2. Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT)
-
Question: My cell viability results are inconsistent between experiments. What are the possible causes? Answer: Inconsistent results can stem from several factors. Ensure your cell seeding density is optimal and uniform across all wells of the plate. The passage number of your cells can also influence their response; it is best to use cells from a consistent and low passage range. Finally, confirm the complete solubilization of formazan crystals in MTT assays before measuring absorbance, as incomplete dissolution is a major source of variability.
-
Question: I am not observing any significant cytotoxicity. What should I check? Answer: First, verify your concentration range. For initial screening in pancreatic cancer cell lines, concentrations ranging from 20 µM to 160 µM have been shown to be effective. The duration of treatment is also critical; ensure you are incubating the cells with this compound for an adequate period (e.g., 24, 48, or 72 hours). Lastly, confirm the viability and health of your cell line before starting the experiment.
-
Question: What is a good starting concentration range for this compound in a cytotoxicity assay? Answer: A sensible starting point for many cancer cell lines is a broad range from 10 µM to 200 µM. Studies on pancreatic cancer cells (PANC-1 and PATU-8988) have shown significant decreases in cell viability at concentrations of 20, 40, 80, and 160 µM after 24 hours.
Troubleshooting: Inconsistent Cell Viability Results
This decision tree can help diagnose sources of variability in your assays.
Caption: A step-by-step workflow for troubleshooting inconsistent cell viability results.
3. Apoptosis & Signaling Pathway Assays
-
Question: I am not observing a significant increase in apoptosis after treatment. What should I check? Answer: Apoptosis is a dynamic process, and the timing of your analysis is crucial. You may need to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal endpoint. Also, confirm that the concentration of this compound used is sufficient to induce an apoptotic response in your specific cell line, as sensitivity can vary.
-
Question: How can I confirm that this compound is inhibiting the NF-κB pathway in my cells? Answer: To confirm NF-κB inhibition, you can use Western blotting to measure key proteins in the pathway. Look for a decrease in the phosphorylation of IκBα or prevention of its degradation. Concurrently, you should observe a reduction in the amount of the p65 subunit translocating to the nucleus. This can be assessed by performing subcellular fractionation and running separate Western blots on the cytoplasmic and nuclear extracts.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound are cell-type dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay Type |
| PANC-1 | Pancreatic Cancer | ~80 µM | 24 | CCK-8 |
| PATU-8988 | Pancreatic Cancer | ~80 µM | 24 | CCK-8 |
| AGS | Gastric Cancer | Not explicitly stated, but dose-dependent reduction in survival observed. | Not specified | CCK-8 |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but inhibition of NF-κB observed. | Not specified | N/A |
| Colon Cancer Cells | Colon Cancer | Not explicitly stated, but inhibition of CXCR4 expression observed. | Not specified | N/A |
| Data derived from studies on pancreatic and gastric cancer cells. The effects on breast and colon cancer cells are noted from studies on pathway inhibition. |
Experimental Protocols
Here are detailed protocols for key experiments used to characterize the effects of this compound.
1. Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Workflow for MTT Assay
Caption: A generalized workflow for performing a cell viability MTT assay.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
2. Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI working solution (e.g., 100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
3. NF-κB Signaling Pathway Analysis (Western Blot)
This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. This protocol details how to assess the activation of this pathway via Western blot.
Signaling Pathway: this compound Inhibition of NF-κB
Caption: this compound may inhibit the NF-κB pathway by preventing IKK activation.
Methodology:
-
Cell Lysis: After treating cells with this compound and/or an inflammatory stimulus (like LPS), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p65, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system. Quantify band intensity to determine changes in protein levels.
References
- 1. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Mechanism of this compound-Induced Apoptosis and Migration Inhibition in Gastric Cancer AGS Cells [ouci.dntb.gov.ua]
- 3. This compound Suppresses Invasion of Breast and Colon Cancer Cells by Inhibition of CXC Chemokine Receptor 4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Isoorientin Animal Dosing Protocols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using isoorientin in animal studies. It aims to address common challenges encountered during experimental procedures, from dose preparation to pharmacokinetic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Solubility and Vehicle Selection
Q1: What is the best way to dissolve this compound for in vivo administration?
A1: this compound has low aqueous solubility, which presents a significant challenge for in vivo studies.[1][2] A common and effective approach is to use a co-solvent system. A suggested formulation for animal experiments is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[3] For example, a working solution can be prepared by first dissolving this compound in DMSO to create a stock solution, then sequentially adding PEG300, Tween 80, and finally saline/PBS, ensuring the solution is clear after each addition.[3]
Q2: I'm observing precipitation of this compound in my dosing solution. What can I do?
A2: Precipitation can occur if the solubility limit is exceeded or if the solution is not prepared correctly.
-
Troubleshooting Steps:
-
Ensure you are not exceeding the solubility of this compound in your chosen vehicle. The recommended concentration for a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline mixture is up to 2 mg/mL.[3]
-
Sonication and gentle heating can aid in dissolution, but always check for degradation at higher temperatures.
-
Prepare the dosing solution fresh before each use to minimize the risk of precipitation over time.
-
Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles before administration.
-
2. Dosing and Administration
Q3: What is a typical dose range for this compound in rodent studies?
A3: The dose of this compound can vary significantly depending on the administration route and the therapeutic area being investigated.
-
Oral Administration (p.o.): Doses can be relatively high due to low oral bioavailability (around 8.98% in rats). A study in Sprague-Dawley rats used a single oral dose of 150 mg/kg.
-
Intravenous Administration (i.v.): Doses are much lower for intravenous administration. In rats, single i.v. doses of 5, 10, and 15 mg/kg have been used and showed linear pharmacokinetic properties.
Q4: I am not observing the expected biological effect after oral administration. What could be the reason?
A4: The low oral bioavailability of this compound is a primary factor that may lead to a lack of efficacy when administered orally.
-
Troubleshooting Steps:
-
Consider Bioavailability: this compound undergoes extensive first-pass metabolism, and its low aqueous solubility limits absorption. This results in low plasma concentrations of the parent drug.
-
Measure Metabolites: A major metabolite in plasma is this compound 3'- or 4'-O-sulfate (M1). Measuring the concentration of this metabolite can serve as a biomarker for this compound intake and systemic exposure.
-
Adjust Dosing Regimen: Consider increasing the oral dose or exploring alternative administration routes like intravenous or intraperitoneal injection to achieve higher systemic exposure.
-
Formulation Enhancement: Investigate formulation strategies to improve solubility and absorption, such as nano-formulations or the use of absorption enhancers.
-
3. Pharmacokinetics and Metabolism
Q5: What are the key pharmacokinetic parameters of this compound?
A5: Pharmacokinetic studies in rats have revealed important characteristics of this compound disposition.
-
Intravenous (i.v.) Administration: Following i.v. dosing in rats, this compound exhibits a terminal half-life of approximately 1.67 to 2.07 hours.
-
Oral (p.o.) Administration: After oral gavage, the plasma concentration of the parent this compound is low. The majority of the compound is metabolized, with a significant portion recovered in the feces (around 45%) and a smaller amount in the urine (about 6%) within 72 hours.
Q6: How is this compound metabolized in vivo?
A6: this compound is subject to extensive metabolism. In rats, after oral administration, the parent drug and three metabolites have been detected in urine and feces. However, in plasma, only one major metabolite, identified as this compound 3'- or 4'-O-sulfate, is typically found in significant concentrations. In vitro studies have shown that this compound can be metabolized by UGT isoforms, leading to the formation of monoglucuronides.
4. Bioanalytical Methods
Q7: How can I accurately measure this compound concentrations in plasma samples?
A7: Several validated bioanalytical methods are available for quantifying this compound in biological matrices.
-
LC-MS/MS: A highly sensitive and specific method for determining this compound levels in rat plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method typically involves a simple protein precipitation step with methanol for sample preparation.
-
UHPLC-DAD: An ultra-high-performance liquid chromatography with a diode-array detector (UHPLC-DAD) method has also been established. This technique is cost-effective and has shown good linearity and precision for quantifying this compound in rat plasma.
Q8: I'm having issues with the stability of this compound in my plasma samples. What are the recommended storage conditions?
A8: Stability is crucial for accurate bioanalysis.
-
Troubleshooting Steps:
-
Short-term Stability: this compound in plasma has been shown to be stable for at least 6 hours at room temperature.
-
Long-term Storage: For long-term storage, samples should be kept at -20°C, where this compound is stable for at least 4 weeks.
-
Freeze-Thaw Cycles: this compound is stable for up to three freeze-thaw cycles.
-
Post-preparative Stability: After protein precipitation, samples stored in an autosampler at 4°C are stable for at least 24 hours.
-
Data Summary Tables
Table 1: Summary of this compound Dosing Protocols in Rats
| Administration Route | Dose | Animal Model | Key Findings | Reference |
| Intravenous (i.v.) | 5, 10, 15 mg/kg | Sprague-Dawley Rats | Linear pharmacokinetics, terminal half-life of 1.67-2.07 hours. | |
| Oral (p.o.) | 150 mg/kg | Sprague-Dawley Rats | Low plasma concentration of parent drug, low oral bioavailability (8.98%). |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Oral Bioavailability | 8.98 ± 1.07% | Oral (p.o.) | |
| Terminal Half-life | 1.67 - 2.07 hours | Intravenous (i.v.) | |
| Dose Recovery (72h) | ~6% in urine, ~45% in feces | Oral (p.o.) |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Example)
-
Calculate the Required Amount: Determine the total amount of this compound needed based on the dose (e.g., 150 mg/kg), the number of animals, and their average weight.
-
Prepare the Vehicle: Prepare a vehicle solution consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.
-
Dissolution: a. Weigh the required amount of this compound powder. b. Add the calculated volume of DMSO to the this compound and vortex until fully dissolved to create a stock solution. c. Add the PEG300 to the DMSO solution and mix thoroughly. d. Add the Tween 80 and mix until the solution is clear. e. Finally, add the sterile saline to reach the final volume and mix well.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage at the desired volume.
Protocol 2: Quantification of this compound in Rat Plasma via LC-MS/MS
-
Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma, add 200 µL of methanol containing the internal standard (e.g., puerarin). c. Vortex the mixture for 1 minute to precipitate proteins. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: Synergi 4µ polar-RP 80A column (150 × 2.0 mm, 4µm).
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (80:20, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring: Multiple reaction monitoring (MRM).
-
Transitions: this compound (m/z 449.0 → 299.1), Puerarin (IS) (m/z 417.1 → 297.1).
-
-
Quantification: Construct a calibration curve using standard solutions of this compound in blank plasma and determine the concentration in the unknown samples.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound.
Caption: this compound activates the Nrf2 antioxidant pathway via PI3K/Akt signaling.
Caption: Troubleshooting logic for addressing a lack of efficacy in this compound studies.
References
Troubleshooting inconsistent results in Isoorientin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoorientin. Inconsistent results in bioassays can be a significant challenge, and this resource aims to provide clear and actionable solutions to common issues.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from compound handling to data interpretation.
FAQ 1: Compound Solubility and Stability
Question: I'm observing precipitation of my this compound compound in the assay medium. How can I improve its solubility and ensure its stability?
Answer:
Poor solubility is a common issue that can lead to inaccurate and irreproducible results. Here are several strategies to address this:
-
Solvent Selection: this compound is soluble in DMSO and methanol.[1][2] Prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, it is crucial to keep the final DMSO concentration in your culture medium below 0.5% to avoid solvent-induced toxicity.
-
Stock Solution Preparation and Storage:
-
To prepare a stock solution, weigh out the required amount of this compound and dissolve it in a small amount of the chosen solvent (e.g., DMSO).[3]
-
Sonication can aid in dissolving the compound.[4]
-
Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] For short-term storage (up to a month), -20°C is acceptable; for long-term storage (up to 6 months), -80°C is recommended. Protect solutions from light.
-
-
Working Solution Preparation: Perform serial dilutions of your DMSO stock solution in the aqueous assay buffer or cell culture medium just before use. Ensure thorough mixing to avoid localized high concentrations that can lead to precipitation.
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation, especially at higher concentrations of this compound.
FAQ 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT, CCK-8)
Question: My cell viability assay results are variable between experiments, or I'm seeing an unexpected increase in viability at high this compound concentrations. What could be the cause?
Answer:
Inconsistencies in cell viability assays are a frequent challenge, particularly with flavonoid compounds like this compound.
-
Direct Assay Interference: Flavonoids can have reducing properties and may directly reduce tetrazolium salts (like MTT) to formazan, leading to a false-positive signal that suggests higher cell viability than is accurate. This can mask the actual cytotoxic effects of this compound.
-
Troubleshooting: To check for interference, run a cell-free control experiment. Add this compound to the culture medium with the MTT reagent but without cells. If a color change occurs, it indicates direct reduction of the reagent.
-
Solution: If interference is confirmed, switch to an alternative cell viability assay that is less susceptible to interference from reducing compounds. Good alternatives include the Sulforhodamine B (SRB) assay, which measures cellular protein content, or an ATP-based assay (e.g., CellTiter-Glo®).
-
-
High Variability Between Replicates:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette for consistent cell distribution.
-
Compound Precipitation: As mentioned in FAQ 1, precipitation at higher concentrations can interfere with optical readings.
-
Incomplete Formazan Dissolution (MTT assay): Ensure complete solubilization of the formazan crystals by thorough mixing and adequate incubation time.
-
-
Cell Culture Consistency:
-
Use cells with a consistent passage number.
-
Ensure cells are in a logarithmic growth phase at the time of treatment.
-
Standardize cell seeding density and confluency.
-
FAQ 3: Variability in Antioxidant Assays (e.g., DPPH, ABTS)
Question: I'm observing inconsistent IC50 values for this compound in my antioxidant assays. What factors could be contributing to this?
Answer:
Variability in antioxidant assays can stem from several factors related to both the compound and the assay conditions.
-
Purity of this compound: The purity of your this compound sample is critical. Impurities can have their own antioxidant or interfering properties.
-
Recommendation: Use high-purity this compound (≥98% by HPLC) and verify the purity if you suspect issues.
-
-
Assay Conditions:
-
Reaction Time: The kinetics of the reaction between this compound and the radical (DPPH or ABTS) can influence the results. Ensure a consistent and appropriate incubation time for your assay.
-
pH of the Reaction Mixture: The pH can affect the antioxidant capacity of flavonoids. Maintain a consistent pH across all experiments.
-
Solvent: The solvent used can impact the antioxidant activity measurement. Ensure the same solvent system is used consistently.
-
-
Preparation of Reagents: The stability of the DPPH and ABTS radical solutions is crucial. Prepare fresh solutions and protect them from light.
FAQ 4: Unexpected Results in Western Blotting for Signaling Pathways
Question: I'm not seeing the expected changes in the phosphorylation of MAPK or PI3K/Akt pathway proteins after treating cells with this compound. What should I check?
Answer:
Western blotting results can be influenced by several experimental variables.
-
Treatment Time and Concentration: The effect of this compound on signaling pathways is often transient and dose-dependent. Perform a time-course and dose-response experiment to identify the optimal conditions for observing changes in protein phosphorylation.
-
Cell Lysis and Protein Extraction:
-
Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Perform all steps of protein extraction on ice to prevent protein degradation.
-
-
Antibody Quality:
-
Use validated antibodies specific for the phosphorylated and total forms of your target proteins.
-
Optimize antibody concentrations and incubation times.
-
-
Loading Controls: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).
Data Presentation
Table 1: Reported Bioactivity of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range | Observed Effect |
| PANC-1, PATU-8988 | CCK-8 | 20-160 µM | Significant decrease in cell viability. |
| RAW 264.7 | MTT | Up to 1 µg/mL with LPS | No significant cytotoxicity observed. |
| HepG2 | MTT | Not specified | Dose- and time-dependent cell death. |
Table 2: Reported IC50 Values of this compound in Antioxidant Assays
| Assay Type | IC50 Value | Source Material |
| DPPH | 9.0 +/- 0.8 µM | This compound-6"-O-glucoside |
| DPPH | Not specified | Validated through DPPH assay |
| ABTS | Not specified | Effective scavenger of ABTS radical |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This protocol is adapted from a study on pancreatic cancer cells.
-
Cell Seeding: Plate cells (e.g., PANC-1, PATU-8988) in a 96-well plate at a density of approximately 5,000 cells per well in 200 µL of complete culture medium.
-
Incubation: Incubate the plate until the cells reach about 70% confluency.
-
Treatment: Replace the medium with a serum-free medium containing various concentrations of this compound (e.g., 0, 20, 40, 80, and 160 µM).
-
Incubation with Compound: Incubate the cells with this compound for 24 hours.
-
Reagent Addition: Wash the cells once with PBS. Add 100 µL of serum-free medium and 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
2. Antioxidant Assay (DPPH Radical Scavenging)
This is a general protocol for assessing the antioxidant activity of a compound.
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of your this compound stock solution in methanol.
-
Reaction Mixture: In a 96-well plate, add your this compound dilutions and the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution). Include a control with methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
3. Western Blot for MAPK and PI3K/Akt Pathway Analysis
This is a generalized protocol for analyzing protein phosphorylation.
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Lyse the cells on ice using a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: A logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: A general experimental workflow for a typical cell-based this compound bioassay.
Caption: Key signaling pathways modulated by this compound in biological systems.
References
Technical Support Center: Isoorientin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Isoorientin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of increasing this compound purity.
| Problem | Possible Cause | Recommended Solution |
| 1. Low Yield of Crude Extract | Incomplete cell lysis. | Ensure the initial plant material is finely ground to maximize surface area. For more robust cell wall disruption, consider advanced extraction techniques like ultrasonication or microwave-assisted extraction.[1] |
| Inappropriate initial extraction solvent. | The choice of solvent is a primary variable in extraction.[2] For flavonoids like this compound, a hydroalcoholic solution (e.g., 60-80% ethanol or methanol) is often effective. If the yield is low, test a gradient of solvent polarities.[3] | |
| 2. High Levels of Pigment (e.g., Chlorophyll) Contamination | Pigments co-extract with flavonoids in many organic solvents. | After the initial solvent extraction and concentration, perform a liquid-liquid partition. Suspend the dried crude extract in water and then sequentially extract it with immiscible organic solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate. This compound, being moderately polar, will likely partition into the ethyl acetate fraction, while many pigments are left behind.[3] |
| 3. Co-elution of Structurally Similar Flavonoids (e.g., Orientin, Vitexin) | This compound and its isomers (like Orientin) or similar C-glycosylflavones (like Vitexin and Isovitexin) have very similar polarities, making separation difficult.[4] | Optimize the Stationary Phase: While silica gel is common, consider polyamide, Sephadex LH-20, or macroporous resins, which are known to be effective for separating flavonoid glycosides. Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one for complex mixtures. For High-Speed Counter-Current Chromatography (HSCCC), the selection of a two-phase solvent system with an appropriate partition coefficient (K-value) is critical. Systems like ethyl acetate-n-butanol-water have proven successful. |
| 4. Poor Resolution and Peak Tailing in HPLC | Suboptimal mobile phase composition or column temperature. | The mobile phase must be optimized for resolution. For C18 columns, a gradient of acetonitrile and water with a modifier like formic acid or acetic acid often yields good separation. Increasing the column temperature (e.g., to 30-40°C) can improve peak shape and resolution. |
| Column overloading. | Injecting too much sample onto the column leads to poor separation. For preparative HPLC, determine the column's loading capacity and inject a concentration that allows for baseline separation. It may be necessary to perform multiple injections. | |
| 5. Difficulty Inducing Recrystallization | The chosen solvent is not ideal; the compound may be too soluble even at low temperatures. | Solvent Selection: The ideal recrystallization solvent should dissolve this compound poorly at room temperature but well at high temperatures. Anhydrous ethanol and aqueous ethanol solutions have been used successfully. Use an Anti-Solvent: If the compound is too soluble, an "anti-solvent" (a solvent in which this compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution to induce precipitation. Initiate Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure this compound to initiate the process. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for obtaining high-purity this compound?
High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are highly effective modern techniques for isolating this compound with high purity. HSCCC is a liquid-liquid partition chromatography method that avoids irreversible sample adsorption onto a solid support. Prep-HPLC uses a solid stationary phase and a liquid mobile phase under high pressure to achieve excellent separation. A combination of column chromatography (using macroporous resin, polyamide, or silica gel) followed by recrystallization is also a robust and widely used method.
Q2: How does High-Speed Counter-Current Chromatography (HSCCC) compare to traditional column chromatography for this compound purification?
HSCCC offers several advantages over classical column chromatography, including the elimination of irreversible sample adsorption, excellent sample recovery, and the ability to inject crude samples directly. It can often achieve high purity in a single step, which is less tedious and time-consuming than the multiple chromatographic steps often required with silica or polyamide columns.
Q3: What purity levels can be expected from different purification techniques?
The achievable purity depends on the crude extract's complexity and the method's optimization. The following table summarizes reported purity levels for this compound and its isomers using various techniques.
| Purification Method | Compound | Purity Achieved | Source |
| High-Speed Counter-Current Chromatography (HSCCC) | This compound | 98.5% | |
| HSCCC | Orientin | 99.2% | |
| Preparative HPLC (Prep-HPLC) | This compound | >99% | |
| Preparative HPLC (Prep-HPLC) | Orientin | >98% | |
| Resin Column Chromatography + Recrystallization | This compound | 97.3% - 98.7% |
Q4: Can you suggest a starting point for a solvent system in HSCCC?
A two-phase solvent system composed of ethyl acetate, n-butanol, and water is a very common and effective starting point for separating C-glycosylflavones like this compound. A frequently cited ratio is ethyl acetate–n-butanol–water (2:1:3, v/v/v) . The ideal ratio must be determined experimentally to achieve suitable partition coefficient (K) values for the target compounds.
Q5: What is the general principle of recrystallization for purifying this compound?
Recrystallization purifies solid compounds based on differences in solubility. The process involves dissolving the impure this compound in a minimum amount of a hot solvent in which it is highly soluble. As the solution slowly cools, the solubility of this compound decreases, causing it to form pure crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent. The pure crystals are then collected by filtration.
Experimental Protocols
Protocol 1: Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the successful separation of this compound from Patrinia villosa.
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate–n-butanol–water (2:1:3, v/v/v) . Mix the solvents thoroughly in a separatory funnel at room temperature and allow the phases to separate. Degas both the upper (stationary phase) and lower (mobile phase) shortly before use.
-
Sample Preparation: Dissolve the crude or semi-purified extract containing this compound in the lower phase of the solvent system.
-
HSCCC Operation:
-
Fill the entire multilayer coil column with the upper phase (stationary phase).
-
Set the apparatus to rotate at a high speed (e.g., 800-900 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.4 mL/min) until hydrodynamic equilibrium is established.
-
Inject the sample solution into the column.
-
-
Fraction Collection & Analysis: Continuously monitor the column effluent with a UV detector (e.g., at 254 nm). Collect the peak fractions corresponding to this compound. Analyze the purity of each collected fraction using analytical HPLC.
Protocol 2: Purification by Preparative HPLC
This protocol is based on the isolation of this compound from bamboo leaf flavones.
-
Initial Cleanup (Optional but Recommended): Pre-purify the crude extract using macroporous resin column chromatography (e.g., AB-8 or D101 resin) to enrich the total flavone content.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methyl alcohol and water containing 0.3% acetic acid (e.g., in a 32:68 ratio). Filter and degas all solvents.
-
Sample Preparation: Dissolve the enriched flavone fraction in the mobile phase to a known concentration (e.g., 15.3 mg/mL).
-
Preparative HPLC Operation:
-
Column: Use a suitable preparative C18 column.
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 5 mL/min).
-
Temperature: Maintain the column temperature at 20°C.
-
Injection: Inject a defined volume of the sample solution (e.g., 400 μL).
-
Detection: Monitor the eluate at a suitable wavelength for flavonoids (e.g., 330 nm).
-
-
Fraction Collection and Recovery: Collect the fraction corresponding to the this compound peak. Evaporate the solvent under reduced pressure to obtain the purified compound. Confirm the final purity using analytical HPLC.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and purification of this compound.
Signaling Pathway
Caption: this compound induces antioxidant response via the PI3K/Akt/Nrf2 signaling pathway.
References
Selection of appropriate internal standards for Isoorientin quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection of appropriate internal standards for the quantification of isoorientin.
Frequently Asked Questions (FAQs)
Q1: What are the essential criteria for selecting an internal standard (IS) for this compound quantification?
A1: The selection of a suitable internal standard is critical for accurate and precise quantification. Key criteria include:
-
Structural Similarity: The IS should be structurally similar to this compound to ensure comparable behavior during sample preparation and analysis. This includes having a similar flavonoid backbone and polarity.
-
Chromatographic Resolution: The IS must be well-resolved from this compound and other components in the sample matrix to allow for accurate peak integration.
-
Stability: The IS should be stable throughout the entire analytical process, from sample extraction to detection.
-
Non-interference: The IS should not be naturally present in the samples being analyzed.
-
Availability and Purity: The IS should be readily available in high purity.
Q2: What are some commonly used internal standards for the quantification of this compound and other flavonoids?
A2: Several compounds have been used as internal standards for the analysis of flavonoids, including:
-
Isotopically Labeled this compound: A stable isotope-labeled (e.g., ¹³C or ²H) this compound is the ideal internal standard as it has nearly identical physicochemical properties to the analyte.[1] However, these can be expensive and are not always commercially available.[2]
-
Structural Analogs: Due to the limited availability of isotopically labeled standards, structural analogs are frequently used. For this compound, potential candidates include:
Q3: Can I use an external standard method instead of an internal standard method for this compound quantification?
A3: Yes, an external standard method can be used and has been employed in some studies for this compound quantification. However, the internal standard method is generally preferred as it can compensate for variations in sample preparation, injection volume, and instrument response, often leading to improved precision and accuracy.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and the internal standard.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adjust the gradient or isocratic composition of the mobile phase. For reversed-phase HPLC, altering the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase (often containing a small amount of acid like formic acid) can improve separation.
-
Change the Column: Use a column with a different stationary phase or a smaller particle size for higher efficiency.
-
Adjust the Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby affecting resolution.
-
Issue 2: The internal standard peak area is inconsistent across samples.
-
Possible Cause 1: Inconsistent addition of the internal standard.
-
Troubleshooting Steps:
-
Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at an early stage of the sample preparation process.
-
Use a calibrated pipette for adding the internal standard solution.
-
-
Possible Cause 2: The internal standard is not stable in the sample matrix or during storage.
-
Troubleshooting Steps:
-
Evaluate the stability of the internal standard in the sample matrix under the storage and analytical conditions.
-
If instability is observed, a different internal standard should be selected.
-
Issue 3: The recovery of the internal standard is low or highly variable.
-
Possible Cause: The extraction procedure is not suitable for the selected internal standard.
-
Troubleshooting Steps:
-
Select an internal standard with physicochemical properties (e.g., polarity, solubility) that are very similar to this compound to ensure they behave similarly during extraction.
-
Optimize the extraction parameters, such as the type of solvent, pH, and extraction time, to ensure efficient and consistent recovery of both the analyte and the internal standard.
-
Quantitative Data Summary
The following table summarizes validation parameters for the quantification of this compound and potential internal standards from various studies. This data can help in selecting an appropriate internal standard and developing a robust analytical method.
| Analyte/Potential IS | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference |
| This compound | 1.0 - 50.0 | ≥ 0.9999 | 97.81 - 102.14 | |
| Orientin | 1.0 - 50.0 | ≥ 0.9999 | 98.30 - 101.57 | |
| This compound | 6.25 - 100.00 | 0.9999 | 96.67 - 103.60 | |
| Orientin | 6.25 - 100.00 | 0.9999 | 96.67 - 103.60 | |
| Vitexin | 6.25 - 100.00 | 0.9999 | 96.67 - 103.60 | |
| Isovitexin | 6.25 - 100.00 | 0.9999 | 96.67 - 103.60 | |
| Rutin | 6.25 - 100.00 | 0.9999 | 96.67 - 103.60 | |
| This compound | 5.0 - 80.0 | > 0.999 | - | |
| Rutin | 50.0 - 250.0 | > 0.999 | - |
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of this compound and Orientin
-
Instrumentation: Waters Alliance HPLC System with an e2695 separation module and a 2998 photodiode array (PDA) detector.
-
Column: Waters Eclipse XDB-C18 reversed-phase column (4.6 × 250 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Mobile Phase: A gradient of methanol (A) and 0.01% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 350 nm for this compound and orientin).
-
Standard Preparation: Prepare stock solutions of this compound and a potential internal standard (e.g., orientin) in a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solutions to cover the desired concentration range (e.g., 1.0–50.0 μg/mL).
-
Sample Preparation:
-
Accurately weigh the sample.
-
Add a known amount of the internal standard solution.
-
Extract the analytes using an appropriate solvent and method (e.g., sonication, reflux).
-
Filter the extract through a 0.45 µm filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the samples from this calibration curve.
Visualizations
References
Validation & Comparative
Validation of an HPLC Method for Isoorientin: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Isoorientin, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The performance of the HPLC method is compared with alternative analytical techniques, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
Introduction to this compound and Analytical Method Validation
This compound, a C-glycosylflavone found in various medicinal plants, is known for its wide range of biological activities, including antioxidant, anti-inflammatory, and antidiabetic effects.[4] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. The ICH guidelines provide a framework for the validation of analytical procedures, ensuring that they are suitable for their intended use. The validation process involves evaluating various parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit.
HPLC Method for this compound Analysis: Experimental Protocol
The following protocol is a synthesis of methodologies reported for the HPLC quantification of this compound.
2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector is typically used.
-
Column: A reversed-phase C18 column (e.g., LiChrospher RP-18, Eclipse XDB-C18) is commonly employed for the separation.
-
Mobile Phase: An isocratic system of water, methanol, and glacial acetic acid (e.g., 65:35:5, v/v/v) has been shown to be effective. Gradient elution systems using acetonitrile and acidified water have also been reported.
-
Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.
-
Detection Wavelength: this compound is monitored at its maximum absorbance wavelength, which is around 330-354 nm.
-
Injection Volume: 10 to 20 µL of the sample solution is injected.
2.2. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution to different concentrations to establish a calibration curve.
-
Sample Preparation: Plant material is typically extracted with a solvent like methanol. The extract is then filtered and diluted as necessary to fall within the linear range of the calibration curve.
Validation of the HPLC Method According to ICH Guidelines
The following sections detail the validation parameters for an HPLC method for this compound, with performance data summarized from published studies.
3.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. In the context of this compound analysis in plant extracts, this means the method should be able to separate this compound from other related flavonoids and matrix components. This is typically demonstrated by comparing the chromatograms of a blank, the standard, and the sample. The retention time and the UV spectrum of the peak in the sample chromatogram should match that of the standard.
3.2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | Reported Values for this compound | Source |
| Linearity Range | 0.016 - 0.080 mg/mL | |
| 5.0 - 80.0 mg/L | ||
| 1.0 - 50.0 µg/mL | ||
| Correlation Coefficient (r²) | 0.9992 | |
| 0.99995 | ||
| ≥ 0.9999 | ||
| Regression Equation | y = 736750x + 1304.4 | |
| y = 26210.0x + 297697.9 | ||
| y = 10060x - 985.1 |
3.3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is calculated.
| Spike Level | Reported Recovery (%) for this compound | Source |
| Low Concentration | 87.04% | |
| 98.30 - 101.57% | ||
| Medium Concentration | 90.22% | |
| High Concentration | 91.13% | |
| 97.81 - 102.14% |
3.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Reported RSD (%) for this compound | Source |
| Repeatability (Intra-day) | 0.32 - 0.78% | |
| < 2.0% | ||
| Intermediate Precision (Inter-day) | 2.32 - 3.81% | |
| < 2.0% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
| Parameter | Reported Values for this compound | Source |
| LOD | 0.10 mg/L | |
| 0.008 µg/mL | ||
| 0.10% | ||
| LOQ | 0.4 mg/L | |
| 0.34% |
3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations include changes in the mobile phase composition, pH, flow rate, and column temperature.
Comparison with Alternative Analytical Methods
While HPLC is a widely used and reliable method, other techniques can also be employed for the analysis of this compound.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitivity, and reproducibility. | Higher cost of instrumentation and solvents. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a high-performance layer of sorbent with detection by densitometry. | High sample throughput, low solvent consumption, and cost-effective. | Lower resolution and sensitivity compared to HPLC. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Uses smaller particle size columns for faster and more efficient separations. | Faster analysis times and higher resolution than conventional HPLC. | Requires specialized high-pressure instrumentation. |
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the validation of an HPLC method for this compound.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: General experimental workflow for this compound quantification by HPLC.
Conclusion
The HPLC method for the quantification of this compound has been demonstrated to be specific, linear, accurate, and precise within the defined ranges, meeting the requirements of the ICH guidelines for analytical method validation. The method is suitable for the routine quality control of this compound in various sample matrices. While alternative methods like HPTLC and UHPLC exist, the choice of method will depend on the specific requirements of the analysis, such as sample throughput, required sensitivity, and available instrumentation.
References
A Comparative Analysis of the Biological Activities of Isoorientin and Orientin
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of the flavonoid isomers, Isoorientin and Orientin.
Introduction
This compound and Orientin are naturally occurring flavonoid C-glycosides, isomers that are widely distributed in the plant kingdom. Both compounds have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. This guide provides a detailed comparative analysis of their biological effects, supported by experimental data, to aid researchers and professionals in the fields of pharmacology and drug development in understanding their therapeutic potential. This comparison will focus on their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound and Orientin. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
Antioxidant Activity
| Assay | This compound (IC50) | Orientin (IC50) | Reference Compound (IC50) | Notes |
| DPPH Radical Scavenging | Data not available in direct comparison | Data not available in direct comparison | Ascorbic Acid: ~7.6 µg/ml | Both compounds are known to be potent radical scavengers, but direct comparative IC50 values are limited. |
| ABTS Radical Scavenging | Data not available in direct comparison | Data not available in direct comparison | Trolox: ~2.34 µg/mL | Similar to the DPPH assay, direct comparative studies are lacking. |
Anti-inflammatory Activity
| Assay/Target | This compound (IC50) | Orientin (IC50) | Notes |
| NF-κB Inhibition | 8.9 µg/mL | 12 µg/mL | This compound shows slightly more potent inhibition of NF-κB. |
| iNOS Inhibition | 48 µg/mL | 54 µg/mL | Both compounds exhibit inhibitory effects on inducible nitric oxide synthase. |
| Nitric Oxide (NO) Production | Significant inhibition | Significant inhibition | Both compounds reduce NO production in LPS-stimulated macrophages. |
| TNF-α Production | Significant inhibition | Significant inhibition | Both compounds decrease the secretion of the pro-inflammatory cytokine TNF-α. |
| IL-6 Production | Significant inhibition | Significant inhibition | Both compounds reduce the secretion of the pro-inflammatory cytokine IL-6. |
Anti-cancer Activity
| Cell Line | This compound (IC50) | Orientin (IC50) | Notes |
| MCF-7 (Breast Cancer) | Cytotoxic effects observed | Cytotoxic effects observed | Both compounds have been shown to inhibit the proliferation of MCF-7 cells. |
| A549 (Lung Cancer) | Data not available | ~25 µM | Orientin has been shown to be effective against this lung cancer cell line. |
| HCT-116 (Colon Cancer) | Data not available | Cytotoxic effects observed | Orientin has demonstrated activity against this colon cancer cell line. |
| HepG2 (Liver Cancer) | Cytotoxic effects observed | Cytotoxic effects observed | Both compounds have shown inhibitory effects on liver cancer cells. |
| Pancreatic Cancer Cells | Significant inhibition | Data not available | This compound has been shown to inhibit survival and induce apoptosis in pancreatic cancer cells. |
Note: The IC50 values for anti-cancer activity can vary significantly depending on the specific cancer cell line and the duration of exposure. The table presents a general overview based on available data.
Signaling Pathways
The biological activities of this compound and Orientin are mediated through the modulation of various intracellular signaling pathways. Below are diagrams illustrating the key pathways influenced by each compound.
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Orientin Signaling Pathways
Caption: Signaling pathways modulated by Orientin.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and Orientin's biological activities.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of the test compounds (this compound, Orientin) and a positive control (e.g., Ascorbic Acid) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound or control to a solution of DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the sample.
-
Anti-inflammatory Activity Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of nitrite, a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or Orientin for a specified time (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
After a short incubation, measure the absorbance at a wavelength of around 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: ELISA is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in a sample.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
Block non-specific binding sites in the wells.
-
Add cell culture supernatants (from cells treated with this compound or Orientin and stimulated with LPS) or standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody that is also specific for the cytokine, but conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme that will produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve.
-
Anti-cancer Activity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or Orientin for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cancer cells with this compound or Orientin to induce apoptosis.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the cells using a flow cytometer.
-
The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
Both this compound and Orientin exhibit a wide range of promising biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. While they share many similarities in their mechanisms of action, subtle differences in their potency and the signaling pathways they modulate suggest that they may have distinct therapeutic applications.
This guide provides a foundational comparison based on currently available data. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their biological activities and to determine their full therapeutic potential. Researchers are encouraged to utilize the provided experimental protocols to conduct further investigations into these fascinating natural compounds.
A Comparative Guide to Analytical Methods for Isoorientin Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isoorientin, a bioactive flavonoid C-glycoside, is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comparative overview of various analytical methods for the determination of this compound, supported by published experimental data. The methods discussed include High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or UV detection, and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS).
Data Presentation: A Comparative Summary of Method Performance
The selection of an analytical method is often a trade-off between speed, sensitivity, and cost. The following tables summarize the key performance parameters of different analytical techniques used for the quantification of this compound, based on data from various validation studies.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | HPTLC | HPLC-UV | UHPLC-DAD |
| Linearity Range | 200-1200 ng/spot[1][2] | 16-80 µg/mL[3] | 20-5000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.9995[1] | 0.9992 | 0.9993 |
| Precision (RSD %) | < 2% (Intra-day and Inter-day) | Not explicitly stated | < 10.7% (Intra-day and Inter-day) |
| Accuracy (Recovery %) | 93.95% | Not explicitly stated | 89.4% - 101.3% |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | 20 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summaries of experimental protocols for the quantification of this compound using HPTLC, HPLC, and UHPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the simultaneous quantification of multiple flavonoids in plant extracts.
-
Sample Preparation: Methanolic extraction of the plant material.
-
Stationary Phase: Silica gel 60 plates.
-
Mobile Phase: Tetrahydrofuran-toluene-formic acid-water (16:8:2:1, v/v/v/v).
-
Detection: Densitometric scanning at 350 nm.
-
Quantification: Based on the peak area of the analyte compared to a standard calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A widely used method for the quantification of this compound in various matrices.
-
Sample Preparation: Methanolic extraction followed by filtration.
-
Stationary Phase: LiChrospher RP-18 column.
-
Mobile Phase: Isocratic elution with water-methanol-glacial acetic acid (65:35:5, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV detection at 354 nm.
-
Quantification: External standard method using a calibration curve.
Ultra-High-Performance Liquid Chromatography (UHPLC) with Diode-Array Detection (DAD)
This method offers high resolution and sensitivity, making it suitable for complex samples and pharmacokinetic studies.
-
Sample Preparation: Simple protein precipitation with methanol for plasma samples.
-
Stationary Phase: Phenomenex Luna Omega Polar C18 column (100 mm × 2.1 mm, 1.6 µm).
-
Mobile Phase: Gradient elution with 1% aqueous acetic acid and acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Detection: Diode-Array Detector (DAD).
-
Quantification: Based on a calibration curve with an internal standard (e.g., rutin).
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 3. Development and validation of an HPTLC method for simultaneous quantitation of this compound, isovitexin, orientin, and vitexin in bamboo-leaf flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparing the antioxidant activity of Isoorientin with other flavonoids
Isoorientin's Antioxidant Power: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the quest for potent antioxidant compounds is paramount. Among the vast family of flavonoids, this compound, a C-glucosylflavone of luteolin, has garnered significant attention for its diverse pharmacological activities, including its notable antioxidant effects. This guide provides a comparative analysis of the antioxidant activity of this compound against other prominent flavonoids, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their investigations.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of flavonoids is often evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being two of the most common. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.
The following table summarizes the IC50 values for this compound and other well-known flavonoids from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides a valuable overview of their relative potencies.
| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | ~14.31 | ~2.10 |
| Quercetin | ~1.84 - 2.099 | ~0.5083 - 1.89 |
| Rutin | ~4.68 | Not Consistently Reported |
| Luteolin | ~2.099 | ~0.59 |
| Kaempferol | ~5.318 | ~0.8506 |
Data compiled from multiple sources. The values should be considered as indicative of relative antioxidant strength.
Based on the available data, quercetin and luteolin generally exhibit the strongest radical scavenging activity in both DPPH and ABTS assays, often displaying lower IC50 values than this compound. However, this compound demonstrates potent antioxidant effects, with its activity being comparable to or even exceeding that of other flavonoids like kaempferol in certain assays.
Experimental Protocols
For the purpose of reproducibility and standardization, detailed experimental methodologies for the DPPH and ABTS assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound and other flavonoids) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution in a test tube or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ to its colorless neutral form.
Procedure:
-
Preparation of ABTS•+ solution: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a series of concentrations as described for the DPPH assay.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways and Experimental Workflows
Beyond direct radical scavenging, flavonoids like this compound exert their antioxidant effects by modulating cellular signaling pathways. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
This compound's Activation of the Nrf2-ARE Pathway
This compound has been shown to activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, this inhibition is released.
Studies have indicated that this compound can activate upstream signaling kinases such as Phosphatidylinositol 3-kinase (PI3K)/Akt and AMP-activated protein kinase (AMPK).[1][2] Activation of these kinases leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3 Beta (GSK3β). Inactivated GSK3β is unable to promote the degradation of Nrf2. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's antioxidant defenses.[1]
Caption: Nrf2-ARE signaling pathway activated by this compound.
General Workflow for Antioxidant Activity Screening
The process of evaluating the antioxidant potential of a compound typically follows a standardized workflow, from sample preparation to data analysis.
Caption: Workflow for antioxidant activity assessment.
References
- 1. This compound induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates APAP-Induced Hepatotoxicity via Activation Nrf2 Antioxidative Pathway: The Involvement of AMPK/Akt/GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoorientin
For Researchers, Scientists, and Drug Development Professionals
Isoorientin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, detailed protocols, and visual representations of its molecular mechanisms. The following sections aim to objectively present the correlation between laboratory findings and physiological outcomes, offering valuable insights for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from both in vitro and in vivo studies on this compound, highlighting its therapeutic potential across various models.
Table 1: In Vitro Effects of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| Pancreatic Cancer (PANC-1, PATU-8988) | Apoptosis Assay | 80 µM | Increased apoptosis | [1][2] |
| Pancreatic Cancer (PANC-1, PATU-8988) | Transwell Invasion Assay | 80 µM | Inhibition of invasion and migration | [1][3] |
| Oral Squamous Cell Carcinoma (SAS, SCC-25) | Cytotoxicity Assay (with Cisplatin) | Not specified | Strengthened cytotoxic effects of cisplatin | [4] |
| Mouse Macrophage (RAW 264.7) | Griess Assay (Nitric Oxide) | Not specified | Decreased nitric oxide production | |
| Mouse Macrophage (RAW 264.7) | ELISA (Pro-inflammatory cytokines) | Not specified | Reduced expression of TNF-α, IL-6, and IL-1β | |
| Human Hepatoblastoma (HepG2) | ROS Assay | Not specified | Increased intracellular ROS levels | |
| Rat Liver (BRL-3A), Human Liver (HL-7702) | ROS Assay | Not specified | No significant change in ROS levels | |
| H9C2 Myocardial Cells | ROS Assay (hypoxia-induced) | Not specified | Inhibited oxidative stress injury |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosage | Effect | Reference |
| Mice | p-Benzoquinone-induced writhing | 15 mg/kg, 30 mg/kg | Significant anti-nociceptive activity | |
| Mice | Carrageenan-induced hind paw edema | 15 mg/kg, 30 mg/kg | Significant anti-inflammatory activity | |
| Mice | Carrageenan-induced air pouch | Not specified | Reduced cellular infiltration and inflammatory proteins (COX-2, TNF-α, IL-6, 5-LOX, IL-1β) | |
| Mice | Excisional skin wound | 2.5% topical application | Smaller wound area at day 3, increased collagen deposition at day 14 | |
| Mice | Oral Squamous Cell Carcinoma Xenograft | Not specified | Inhibited tumorigenicity and growth | |
| Rats | Alloxan-induced diabetes | 200 mg/kg | Reduced blood glucose levels | |
| Mice | Myocardial infarction | Not specified | Improved cardiac function |
Correlation of In Vitro and In Vivo Findings
The experimental data reveals a strong correlation between the in vitro mechanisms of this compound and its in vivo physiological effects. The anti-inflammatory properties observed in vitro, such as the reduction of pro-inflammatory cytokines and nitric oxide in macrophage cell lines, directly translate to the significant anti-inflammatory and anti-nociceptive activities seen in animal models of inflammation and pain.
Similarly, the in vitro anticancer effects, including the induction of apoptosis and inhibition of cancer cell migration and invasion, are mirrored in the in vivo suppression of tumor growth in animal xenograft models. The antioxidant effects of this compound, demonstrated by its ability to mitigate oxidative stress in myocardial cells in vitro, correspond with improved cardiac function in a mouse model of myocardial infarction.
Interestingly, the effect of this compound on reactive oxygen species (ROS) appears to be cell-type dependent in vitro, with an increase in ROS in hepatoma cells and no significant change in normal liver cells. This suggests a potential for selective anticancer activity, which is a promising area for further investigation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Animals: Male Swiss mice are used for the experiment.
-
Treatment: this compound (15 and 30 mg/kg) or a vehicle control is administered orally to the mice.
-
Induction of Edema: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
In Vitro Cancer Cell Invasion Assay (Transwell)
-
Cell Culture: Pancreatic cancer cells (PANC-1 or PATU-8988) are cultured in appropriate media.
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel are placed in a 24-well plate.
-
Cell Seeding: Cells, pre-treated with this compound, are seeded in the upper chamber of the Transwell insert in serum-free media. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathways and Experimental Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Figure 1: this compound's Anti-Inflammatory Signaling Pathway.
Figure 2: this compound's Anticancer Signaling Pathways.
Figure 3: General Experimental Workflow for this compound Research.
References
- 1. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits epithelial-to-mesenchymal properties and cancer stem-cell-like features in oral squamous cell carcinoma by blocking Wnt/β-catenin/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoorientin: A Comparative Analysis of Efficacy Against Standard Drugs in Disease Models
For Immediate Release
A comprehensive review of preclinical studies reveals that isoorientin, a naturally occurring flavonoid, demonstrates comparable and, in some cases, superior efficacy to standard-of-care drugs in models of inflammatory diseases, cancer, and diabetes. This comparison guide synthesizes the available quantitative data, experimental protocols, and underlying signaling pathways to provide a clear and objective evaluation for researchers, scientists, and drug development professionals.
Key Findings at a Glance
This compound exhibits potent anti-inflammatory, anti-cancer, and anti-diabetic properties through the modulation of key signaling pathways, including MAPK, PI3K/Akt, and AMPK. This guide presents a direct comparison of this compound's performance against dexamethasone in an asthma model, celecoxib in an inflammation model, and an indirect comparison with metformin in a diabetes model. Furthermore, its efficacy against the chemotherapeutic agent doxorubicin in pancreatic cancer cell lines is evaluated.
Anti-Inflammatory Efficacy: Asthma and Paw Edema Models
In a murine model of ovalbumin (OVA)-induced allergic asthma, this compound demonstrated a significant reduction in inflammatory markers, comparable to the standard corticosteroid, dexamethasone.[1][2] Similarly, in a carrageenan-induced paw edema model in mice, this compound showed potent anti-inflammatory effects, comparable to the nonsteroidal anti-inflammatory drug (NSAID), celecoxib.[3]
| Disease Model | Compound | Dosage | Key Efficacy Endpoint | Result | Reference |
| OVA-Induced Asthma (mice) | This compound | 50 mg/kg | Reduction in inflammatory cells in bronchoalveolar lavage fluid (BALF) | Significant reduction, comparable to Dexamethasone | [1][2] |
| OVA-Induced Asthma (mice) | Dexamethasone | 10 mg/kg | Reduction in inflammatory cells in BALF | Significant reduction | |
| Carrageenan-Induced Paw Edema (mice) | This compound | 20 mg/kg | Inhibition of paw edema at 3 hours | Significant inhibition, comparable to Celecoxib | |
| Carrageenan-Induced Paw Edema (mice) | Celecoxib | 20 mg/kg | Inhibition of paw edema at 3 hours | Significant inhibition |
Experimental Protocols
Ovalbumin-Induced Asthma Model: BALB/c mice were sensitized with an intraperitoneal injection of 20 μg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14. From day 21 to 23, mice were challenged with 1% OVA aerosol for 30 minutes. This compound (25 and 50 mg/kg) or dexamethasone (10 mg/kg) was administered orally once daily from day 18 to 23. On day 24, bronchoalveolar lavage fluid (BALF) was collected to measure inflammatory cell infiltration, and lung tissues were processed for histological analysis.
Carrageenan-Induced Paw Edema Model: BALB/c mice were administered this compound (10 and 20 mg/kg) or celecoxib (20 mg/kg) intraperitoneally. One hour later, 25 μL of 1% carrageenan solution in saline was injected into the plantar surface of the right hind paw. Paw thickness was measured using a digital caliper at 1, 2, 3, and 4 hours post-carrageenan injection.
Anticancer Efficacy: Pancreatic Cancer Cell Lines
This compound has been shown to inhibit the proliferation of human pancreatic cancer cell lines, PANC-1 and PATU-8988, in a dose-dependent manner. While a direct head-to-head study providing IC50 values for both this compound and doxorubicin in these specific cell lines from a single publication is not available, we can compare their reported efficacies from separate studies. Doxorubicin, a standard chemotherapeutic agent, exhibits potent cytotoxicity against these cell lines.
| Cell Line | Compound | IC50 (µM) | Reference |
| PANC-1 | Doxorubicin | ~2.2 - 22 | |
| PATU-8988 | Doxorubicin | Not explicitly available in the provided results, but is a common pancreatic cancer cell line. | |
| PANC-1 | This compound | Significant inhibition at 20-160 µM, IC50 not explicitly stated. | |
| PATU-8988 | This compound | Significant inhibition at 20-160 µM, IC50 not explicitly stated. |
Note: The IC50 values for doxorubicin can vary depending on the experimental conditions.
Experimental Protocols
Cell Viability Assay (Pancreatic Cancer): PANC-1 and PATU-8988 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of this compound (0, 20, 40, 80, and 160 µM) for 24 hours. Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
Anti-Diabetic Efficacy: Streptozotocin-Induced Diabetic Model
In a streptozotocin (STZ)-induced diabetic rat model, this compound demonstrated a significant ability to lower blood glucose levels. While a direct comparison with the first-line anti-diabetic drug, metformin, was not found in a single study, an indirect comparison of their effects in similar STZ-induced models suggests that this compound possesses potent anti-hyperglycemic properties.
| Disease Model | Compound | Dosage | Key Efficacy Endpoint | Result | Reference |
| Alloxan-Induced Diabetes (rats) | This compound | Not specified | Reduction in blood glucose | Significant reduction | |
| STZ-Induced Diabetes (rats) | Metformin | 100 mg/kg | Reduction in blood glucose | Significant reduction |
Experimental Protocols
Streptozotocin-Induced Diabetes Model: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 45-60 mg/kg, dissolved in citrate buffer (pH 4.5). Blood glucose levels are monitored regularly, and animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic. Diabetic rats are then treated with this compound or metformin at the specified dosages for a defined period. Blood glucose levels are measured at various time points throughout the study.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a targeted therapy.
Experimental Workflow for Investigating Signaling Pathways
Caption: Experimental workflow for elucidating this compound's mechanism of action.
Key Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
Conclusion
The compiled data strongly suggest that this compound is a promising natural compound with significant therapeutic potential across a range of diseases. Its efficacy, when compared to established drugs in preclinical models, warrants further investigation and clinical evaluation. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate future research and development of this compound as a novel therapeutic agent.
References
- 1. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells [Corrigendum] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Isoorientin: A Comparative Analysis of its Biological Effects Across Diverse Cell Lines
For researchers and professionals in drug development, understanding the consistency of a compound's effects across different biological systems is paramount. This guide provides a comparative overview of the bioactivity of isoorientin, a naturally occurring flavonoid, across various cell lines. The data presented herein summarizes its cytotoxic, anti-inflammatory, and antioxidant properties, offering a resource for evaluating its therapeutic potential.
Data Presentation
The following tables provide a structured summary of the quantitative data on this compound's effects.
Table 1: Cytotoxic Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | CCK-8 | Not Specified | 36.54 | [1] |
| HT-29 | Colorectal Adenocarcinoma | XTT | 48 | 125 | |
| PANC-1 | Pancreatic Cancer | CCK-8 | 24 | >160 (Significant viability decrease at 20-160 µM) | [1] |
| PATU-8988 | Pancreatic Cancer | CCK-8 | 24 | >160 (Significant viability decrease at 20-160 µM) | [1] |
| SKOV-3 | Ovarian Cancer | MTT | Not Specified | >111.5 (Inactive) | |
| HeLa | Cervical Cancer | MTT | Not Specified | >111.5 (Inactive) | |
| MOLT-4 | T-lymphoblastic Leukemia | MTT | Not Specified | >111.5 (Inactive) |
Note: The molecular weight of this compound (448.38 g/mol ) was used to convert IC50 values from µg/mL to µM where necessary.[2][3]
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Effect | Assay | IC50 (µM) | Reference |
| BV-2 | Inhibition of LPS-induced TNF-α production | ELISA | Not explicitly determined, but significant reduction observed | |
| Not Applicable (Enzyme Assay) | COX-2 Inhibition | Not Specified | 39 |
Table 3: Antioxidant Effects of this compound
| Assay | IC50 (µM) | Reference |
| DPPH Radical Scavenging | 52.1 | |
| DPPH Radical Scavenging (Ester 1) | 605.6 | |
| DPPH Radical Scavenging (Ester 2) | 1138.7 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Western Blot for AMPK Signaling Pathway Analysis
Western blotting is employed to detect the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells are treated with this compound for the desired time and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated AMPK, total AMPK, and a loading control like GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine the relative protein expression levels.
Mandatory Visualization
Caption: Proposed mechanism of this compound's anticancer effects via AMPK activation.
Caption: Workflow for determining cell viability using the MTT assay.
References
Isoorientin Content Across the Plant Kingdom: A Comparative Analysis for Researchers
For researchers and drug development professionals, identifying potent and sustainable sources of bioactive compounds is a critical first step. Isoorientin, a C-glycosylflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. This guide provides a comparative analysis of this compound content in various plant species, supported by experimental data, to aid in the selection of promising candidates for further investigation and development.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. The following table summarizes the quantitative data on this compound content from various studies, providing a clear comparison of potential sources.
| Plant Species | Plant Part | This compound Content (% w/w) | Analytical Method | Reference |
| Gentiana olivieri | Leaves | 3.70 | HPLC-UV | [1] |
| Gentiana olivieri | Flowers | 3.28 | HPLC-UV | [1] |
| Gentiana gelida | Flowers | 3.52 | HPLC-UV | [1] |
| Gentiana asclepiadea | Leaves | 3.07 | HPLC-UV | [1] |
| Gentiana cruciata | Leaves | 2.27 | HPLC-UV | [1] |
| Gentiana lutea | Leaves | 0.51 - 0.93 | HPLC | |
| Gentiana straminea | Flowers | 0.563 - 0.937 | HPLC | |
| Passiflora caerulea | Leaves | 1.590 | HPLC-UV | |
| Passiflora incarnata | Leaves | 1.584 | HPLC-UV | |
| Passiflora alata | Leaves | 1.115 | HPLC-UV | |
| Passiflora edulis | Leaves | 1.095 | HPLC-UV | |
| Bambusa spp. (leaves) | Leaves | 0.1 - 0.278 | HPLC-UV/DAD | |
| Vaccinium bracteatum | Leaves | 0.345 | HPLC-PDA |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly employed method. Below are detailed methodologies from cited studies.
Method 1: HPLC-UV for Gentiana Species
-
Extraction: Plant material is extracted with methanol.
-
Chromatographic System:
-
Column: LiChrospher RP-18
-
Mobile Phase: Isocratic elution with water:methanol:glacial acetic acid (65:35:5, v/v/v)
-
Detection: UV detector
-
Retention Time of this compound: 10.6 minutes
-
-
Quantification: External standard method using a calibration curve prepared with this compound standard solutions ranging from 0.016 to 0.080 mg/mL.
Method 2: HPTLC for Bamboo-Leaf Flavonoids
-
Extraction: Flavonoids are extracted from bamboo leaves with methanol.
-
Chromatographic System:
-
Stationary Phase: Silica gel 60 plates
-
Mobile Phase: Tetrahydrofuran:toluene:formic acid:water (16:8:2:1, v/v/v/v)
-
Detection: UV detection at 350 nm
-
-
Quantification: Densitometric analysis with polynomial calibration plots in the concentration range of 200-1200 ng/zone for this compound.
Method 3: HPLC-PDA for Vaccinium bracteatum
-
Extraction: Aqueous leaf extract.
-
Chromatographic System:
-
Column: Reverse-phase Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)
-
Column Temperature: 30 °C
-
Mobile Phase: Gradient elution with methanol and 0.01% formic acid in water
-
Flow Rate: 1.0 mL/min
-
Detection: Photodiode Array (PDA) detector, with optimized wavelength at 380 nm for this compound.
-
-
Quantification: Based on a calibration curve with excellent linearity (R² ≥ 0.9999) in the concentration range of 1.0–50.0 μg/mL.
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of this compound, it is crucial to investigate its mechanism of action at the molecular level. This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
Caption: this compound's anti-inflammatory mechanism.
The diagram above illustrates how this compound attenuates the pro-inflammatory response triggered by lipopolysaccharide (LPS). This compound inhibits the generation of reactive oxygen species (ROS) and subsequently down-regulates the MAPK and NF-κB signaling pathways, leading to a decrease in the expression of pro-inflammatory mediators.
Caption: General workflow for this compound quantification.
This workflow outlines the key steps involved in the quantification of this compound from plant sources, from sample preparation to data analysis.
The provided data and methodologies offer a solid foundation for researchers to identify high-yield plant sources of this compound and to employ validated analytical techniques for its quantification. Understanding the signaling pathways affected by this compound further underscores its therapeutic potential and provides a basis for future mechanistic studies and drug development endeavors.
References
Validating the Anti-inflammatory Effects of Isoorientin: A Preclinical Comparison Guide
This guide provides a comprehensive comparison of the anti-inflammatory effects of Isoorientin against other alternatives in preclinical models. It is designed for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Executive Summary
This compound, a natural flavonoid, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo preclinical studies.[1][2] Its mechanism of action involves the downregulation of key pro-inflammatory mediators and signaling pathways, positioning it as a promising candidate for further drug development. This guide compares the efficacy of this compound with established anti-inflammatory agents, Celecoxib and Lithium Chloride (LiCl), based on available preclinical data.
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory potential of this compound has been evaluated against standard drugs in various models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-inflammatory Effects in LPS-Induced RAW 264.7 Macrophages
| Treatment | Concentration | TNF-α Reduction | IL-6 Reduction | COX-2 Expression | iNOS Expression |
| This compound | 1-25 µM | Dose-dependent decrease[1] | Dose-dependent decrease[2][3] | Decreased | Decreased |
| Celecoxib | Standard | Reduced expression | Not specified | Decreased | Not specified |
| Lithium Chloride (LiCl) | 100 µM | Decreased | Decreased | Not specified | Not specified |
Data synthesized from multiple studies. Specific percentages of reduction can vary based on experimental conditions.
Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment | Dose | Paw Edema Reduction |
| This compound | 30 mg/kg | Significant reduction |
| Indomethacin | Standard | Positive control |
| Diclofenac | Standard | Positive control |
Qualitative comparison based on the established efficacy of standard drugs.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. Additionally, this compound has been shown to influence the MAPK and GSK3β signaling cascades.
Caption: this compound inhibits inflammatory responses by targeting GSK3β and NF-κB signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a standard drug like Celecoxib for 3-4 hours.
-
Stimulation: Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to the cell culture medium and incubating for 24 hours.
-
Analysis: The cell supernatants are collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits. Cell lysates are used to determine the expression levels of COX-2 and iNOS via Western blotting.
References
- 1. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-Inflammatory Properties of this compound Isolated from Tubers of Pueraria tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Inflammation in Macrophages and Endotoxemia Mice by Regulating Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Isoorientin: A Comparative Analysis of Bioavailability Across Different Formulations
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of various formulations of the flavonoid Isoorientin reveals significant differences in bioavailability, a critical factor in its therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound formulations, supported by experimental data, to inform future research and development.
This compound, a naturally occurring C-glycosylflavone, has garnered considerable interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its poor oral bioavailability presents a significant hurdle to its clinical application. This comparison guide synthesizes available pharmacokinetic data to highlight the performance of different this compound delivery systems.
Enhancing this compound's Bioavailability: A Head-to-Head Comparison
A recent study investigated the oral bioavailability of a novel this compound-Phospholipid Complex (IPC) compared to a standard pure this compound suspension in Sprague-Dawley rats. The results, summarized in the table below, demonstrate a marked improvement in the pharmacokinetic profile of the IPC formulation.
| Pharmacokinetic Parameter | Pure this compound Suspension (50 mg/kg) | This compound-Phospholipid Complex (50 mg/kg) |
| Cmax (ng/mL) | 23.5 ± 4.2 | 118.7 ± 15.3 |
| Tmax (h) | 0.5 ± 0.1 | 1.0 ± 0.2 |
| AUC (0-24h) (ng·h/mL) | 128.4 ± 21.7 | 896.5 ± 102.8 |
| Relative Bioavailability | 100% | 698.2% |
The data clearly indicates that the this compound-Phospholipid Complex formulation led to a nearly 7-fold increase in relative bioavailability compared to the pure suspension. The maximum plasma concentration (Cmax) was over 5 times higher, and the total drug exposure over 24 hours (AUC) was approximately 7 times greater with the IPC formulation.
Experimental Protocols
The following provides a detailed methodology for the key pharmacokinetic study cited.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-220 g) were used. The animals were fasted for 12 hours prior to the experiment but had free access to water.
-
Formulation Administration: The rats were randomly divided into two groups. One group received an oral administration of the pure this compound suspension (50 mg/kg), and the other group received the this compound-Phospholipid Complex (equivalent to 50 mg/kg of this compound).
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration.
-
Plasma Preparation: The blood samples were immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma. The plasma was then stored at -20°C until analysis.
-
Analytical Method: The concentration of this compound in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time data using non-compartmental analysis.
Visualizing this compound's Mechanism of Action
This compound exerts its biological effects through various signaling pathways. The following diagram illustrates the this compound-activated AMPK signaling pathway, which is implicated in its anti-cancer effects.[1][2]
Caption: this compound-activated AMPK signaling pathway.
The following workflow diagram illustrates the key steps in a typical pharmacokinetic study designed to compare different drug formulations.
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
Isoorientin: A Comparative Analysis of its Therapeutic Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic efficacy of Isoorientin, a naturally occurring flavonoid, as demonstrated in various animal studies. This compound has garnered significant interest for its potential pharmacological benefits, including anti-inflammatory, antioxidant, anti-diabetic, and wound healing properties. This document summarizes key quantitative data from preclinical in vivo research, details the experimental methodologies employed, and visualizes the implicated signaling pathways to offer an objective comparison of its performance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies investigating the therapeutic efficacy of this compound across different disease models.
Table 1: Anti-inflammatory Efficacy of this compound
| Animal Model | Species/Strain | This compound Dose | Treatment Duration | Key Outcome Measures | Results | Reference |
| Carrageenan-induced paw edema | BALB/c mice | 10 and 20 mg/kg (i.p.) | Single dose | Paw thickness (mm) | Statistically significant reduction in paw edema at both doses compared to the control group (p<0.01 and p<0.001 respectively).[1] | [1] |
| Carrageenan-induced air pouch | BALB/c mice | Not specified | Not specified | Reduced expression of COX-2, TNF-α, IL-1β, iNOS, and 5-LOX | This compound treatment decreased the expression of these inflammatory proteins in a dose-dependent manner.[2] | [2] |
| Ovalbumin (OVA)-induced asthma | C57BL/6 mice | 25 and 50 mg/kg | Not specified | Levels of IL-4, IL-5, IL-13 in BALF, and IgE in serum | This compound effectively diminished the levels of these inflammatory markers.[3] | |
| Ovalbumin (OVA)-induced asthma | C57BL/6 mice | 25 and 50 mg/kg | Not specified | Inflammatory cell infiltration in BALF | Significantly attenuated OVA-induced inflammatory cells in the bronchoalveolar lavage fluid. |
Table 2: Wound Healing Efficacy of this compound
| Animal Model | Species/Strain | This compound Concentration | Treatment Duration | Key Outcome Measures | Results | Reference |
| Excisional skin wound | Swiss mice | 2.5% (topical) | 14 days | Wound area | Significantly smaller wound area on day 3 compared to vehicle (p<0.01) and control (p<0.05) groups. | |
| Excisional skin wound | Swiss mice | 2.5% (topical) | 14 days | Epidermal thickness and collagen deposition (Day 14) | Reduced epidermal thickness (p<0.001) and increased collagen deposition (p<0.001) in treated animals. | |
| Excisional skin wound | Swiss mice | 2.5% (topical) | 3 days | Myeloperoxidase (MPO) activity and IL-1β concentration | Decreased MPO activity and IL-1β concentration in the wound tissue. |
Table 3: Anti-diabetic Efficacy of this compound
| Animal Model | Species/Strain | This compound Dose | Treatment Duration | Key Outcome Measures | Results | Reference |
| Alloxan-induced diabetes | Wistar albino rats | Single therapeutic dose | Single dose | Blood glucose levels (mg/dL) | Reduction in blood glucose levels from 208±6.94 mg/dL to 156.15±7.26 mg/dL. | |
| Alloxan-induced diabetes | Wistar albino rats | Single therapeutic dose | Single dose | Malondialdehyde (MDA) levels (µmol/L) | Significantly reduced MDA levels from 4.06±1.09 µmol/L to 1.96±0.041 µmol/L. | |
| Streptozotocin (STZ)-induced diabetes | Not specified | Not specified | Not specified | Not specified in abstracts | Further research needed to extract quantitative data. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Carrageenan-Induced Paw Edema in Mice
-
Animals: Male BALB/c mice.
-
Induction of Inflammation: A subcutaneous injection of 25 μL of a 1% carrageenan solution in 0.9% saline is administered into the plantar region of the left hind paw.
-
Treatment: this compound (10 and 20 mg/kg body weight) or a vehicle control (0.2% DMSO) is administered intraperitoneally one hour prior to carrageenan injection. A positive control group may receive a known anti-inflammatory drug like celecoxib (20 mg/kg).
-
Measurement of Edema: The thickness of the paw is measured in the dorsal-plantar axis at the metatarsal level using a digital caliper at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw thickness is calculated as the difference between the measurement at each time point and the initial measurement before carrageenan injection. Statistical analysis is performed to compare the treated groups with the control group.
Excisional Wound Healing in Mice
-
Animals: Male Swiss mice.
-
Wound Creation: After anesthesia, the dorsal skin is shaved and disinfected. A circular area of skin (e.g., 6 mm diameter) is excised down to the panniculus carnosus.
-
Treatment: A topical formulation of this compound (e.g., 2.5% in a vehicle of 2% dimethyl sulfoxide in propylene glycol) is applied to the wound once daily for a specified period (e.g., 14 days). Control groups receive either no treatment or the vehicle alone.
-
Wound Area Measurement: The wound area is measured on specific days (e.g., 0, 3, 7, and 14) by tracing the wound margin onto a transparent sheet and calculating the area using appropriate software. The percentage of wound closure is calculated relative to the initial wound area.
-
Histopathological Analysis: On the final day of the experiment, tissue samples from the wound site are collected, fixed in formalin, and processed for histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess epidermal thickness, collagen deposition, and overall tissue regeneration.
-
Biochemical Analysis: On a specific day post-wounding (e.g., day 3), tissue samples can be homogenized to measure the activity of enzymes like myeloperoxidase (MPO) as an indicator of neutrophil infiltration, and the concentration of inflammatory cytokines such as IL-1β, TNF-α, and IL-6 using ELISA kits.
Ovalbumin (OVA)-Induced Asthma in Mice
-
Animals: C57BL/6 mice.
-
Sensitization: Mice are sensitized by intraperitoneal and intradermal injections of an OVA solution (e.g., 10 mg OVA and 1 g aluminum hydroxide in 20 mL saline) on specific days (e.g., day 1 and day 7).
-
Challenge: Following sensitization, mice are challenged by inhaling an aerosolized OVA solution (e.g., 1%) for a set duration on consecutive days.
-
Treatment: this compound (e.g., 25 and 50 mg/kg) or a control vehicle is administered to the mice, typically before the OVA challenge. A positive control group may receive a standard asthma medication like dexamethasone.
-
Assessment of Airway Inflammation: Bronchoalveolar lavage fluid (BALF) is collected to count the total and differential inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes, and macrophages). The levels of Th2 cytokines (IL-4, IL-5, IL-13) and IgE in the serum are measured using ELISA.
-
Histological Examination: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and changes in the lung architecture.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a general workflow for its in vivo evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for in vivo studies.
References
A Comparative Guide to the Inter-laboratory Validation of an Analytical Method for Isoorientin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Isoorientin, a pharmacologically active flavonoid. While a dedicated inter-laboratory validation study for an this compound analytical method is not extensively documented in publicly available literature, this document outlines the critical parameters for such a study. It also presents a comparative summary of performance data from several single-laboratory validation studies, offering valuable insights into the robustness and reliability of common analytical techniques.
The validation of an analytical method across multiple laboratories is a cornerstone of ensuring its reproducibility and accuracy, a critical step before its application in regulated environments such as quality control of pharmaceuticals or in clinical trials.[1][2] This process, known as an inter-laboratory or collaborative study, serves as the ultimate assessment of a method's transferability and ruggedness.[1]
Comparative Performance of Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a prevalent technique for the analysis of flavonoid isomers like this compound.[3] The following table summarizes the performance characteristics of different HPLC-based methods for this compound quantification, as reported in peer-reviewed studies. This data provides a baseline for what can be expected from a well-validated method.
| Performance Parameter | HPLC-PDA [4] | UPLC-DAD | HPTLC |
| Linearity (R²) | ≥ 0.9999 | 0.9993 | ≥ 0.9995 |
| Concentration Range | 1.0–100.0 µg/mL | 20–5000 ng/mL | 200–1200 ng/zone |
| Intra-day Precision (RSD%) | < 2.0% | < 10.7% | Not Reported |
| Inter-day Precision (RSD%) | < 2.0% | < 10.7% | Not Reported |
| Accuracy (Recovery %) | 97.81–102.14% | 89.4–101.3% | 93.95% |
| Limit of Detection (LOD) | 0.002 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 0.005 µg/mL | 20 ng/mL | Not Reported |
Experimental Protocols
A detailed experimental protocol is fundamental for the successful transfer and validation of an analytical method between laboratories. Below is a representative HPLC-PDA method for the quantification of this compound, synthesized from several validated studies.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1.0–100.0 µg/mL).
-
Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol) with the aid of sonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
4. Validation Procedures:
-
Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at a specific concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and ideally on different instruments within the same laboratory.
-
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at a minimum of three levels (low, medium, and high).
-
Robustness: Intentionally introduce small variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results.
Visualizing the Validation Workflow and Method Comparison
To better understand the process of inter-laboratory validation and the comparison of analytical methods, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]
Safety Operating Guide
Proper Disposal of Isoorientin: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of isoorientin, a naturally occurring flavonoid. By adhering to these protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste management procedures.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is required.
This compound Profile and Disposal Data
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is still necessary to ensure environmental safety and workplace cleanliness.[1][2] The following table summarizes key data for this compound relevant to its disposal.
| Property | Value | Source |
| Chemical Name | This compound, Homoorientin, Luteolin 6-C-β-D-glucoside | [3][4][5] |
| CAS Number | 4261-42-1 | |
| Molecular Formula | C₂₁H₂₀O₁₁ | |
| Appearance | Light yellow to yellow or orange crystalline powder | |
| Solubility | Soluble in DMSO (15mg/ml), DMF (15mg/ml), and methanol (5mg/ml). | |
| Storage Temperature | 2-8°C | |
| GHS Hazard Classification | Not classified as hazardous |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in solid or liquid form.
Disposal of Solid this compound Waste
Unused or expired this compound powder, as well as contaminated items such as weigh boats and filter paper, should be disposed of as solid chemical waste.
-
Package Securely: Place the solid this compound waste in a clearly labeled, sealed container. A sturdy plastic bag or a screw-cap bottle is recommended.
-
Label Clearly: The container must be labeled as "Non-Hazardous Solid Waste" and should include the chemical name "this compound."
-
Dispose in Designated Bins: Place the sealed container in the laboratory's designated bin for non-hazardous solid chemical waste. Do not dispose of it in regular office or breakroom trash to avoid confusion with general waste.
Disposal of Liquid this compound Waste
Solutions containing this compound, such as those prepared in solvents like DMSO, DMF, or methanol, require careful handling.
-
Segregate Waste Streams: Do not mix this compound solutions with other chemical waste streams unless you have confirmed their compatibility.
-
Aqueous Solutions: If this compound is in a dilute aqueous solution, it may be permissible to dispose of it down the sanitary sewer. However, this is subject to local regulations. Before proceeding, confirm with your institution's Environmental Health and Safety (EHS) department. If approved, flush with a copious amount of water (at least 20 times the volume of the solution).
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO, DMF, methanol) must be collected as chemical waste.
-
Collect in a Labeled Container: Use a designated, properly labeled waste container for flammable or organic solvent waste. The label should clearly state "Hazardous Waste" (as the solvent is hazardous), the full chemical names of the solvent(s), and "this compound."
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the solvent waste.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of this compound waste.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. sfasu.edu [sfasu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Personal protective equipment for handling Isoorientin
This guide provides crucial safety protocols and logistical information for the handling and disposal of Isoorientin (CAS 4261-42-1), a flavonoid compound utilized in various research applications. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is a biologically active molecule, and adherence to standard laboratory safety practices is essential to minimize exposure and prevent contamination.[1][2] The user is ultimately responsible for developing appropriate handling and personal protection methods based on their specific conditions of use.[1]
Hazard Identification and Protective Equipment
| Protection Type | Recommended Equipment | Purpose and Notes |
| Eye Protection | Safety glasses with side shields or safety goggles. | Must be worn at all times in the laboratory to protect against accidental splashes or contact with dust particles. |
| Hand Protection | Nitrile gloves. | Inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Body Protection | Standard laboratory coat. | A fully buttoned lab coat should be worn to protect skin and clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Not required for general handling of solutions but recommended when weighing or handling the solid powder, especially if there is a potential for generating dust. All handling of the powder should ideally be performed in a chemical fume hood or a balance enclosure. |
Operational Plan: Handling and Storage
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound is typically a yellow or light-yellow crystalline powder.[3][4]
-
Store the compound in a tightly sealed container at the recommended temperature, typically +4°C or 2-8°C for long-term stability. Some suppliers recommend -20°C for long-term powder storage (up to 3 years).
-
Protect the compound from light and moisture.
2. Preparation and Handling:
-
Work Area: Designate a specific, clean, and uncluttered area for handling this compound. Ensure a calibrated safety shower and eyewash station are readily accessible.
-
Weighing: When weighing the solid form, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles. Use dedicated, clean spatulas and weighing boats.
-
Solution Preparation: this compound is soluble in DMSO, DMF, and methanol. When dissolving, add the solvent to the pre-weighed solid slowly to prevent splashing. If necessary, sonication can be used to aid dissolution.
-
In-Solvent Storage: Stock solutions should be stored at -20°C or -80°C. For example, solutions can be stored for up to 6 months at -80°C and 1 month at -20°C.
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spills: For minor spills of the solid, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. The spill area should be cleaned thoroughly.
Disposal Plan
All waste materials, including empty containers, contaminated gloves, and weighing papers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the compound or its solutions to enter sewers or waterways.
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory environment.
Caption: Logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
